Citramalate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6O5-2 |
|---|---|
Molecular Weight |
146.1 g/mol |
IUPAC Name |
2-hydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/p-2 |
InChI Key |
XFTRTWQBIOMVPK-UHFFFAOYSA-L |
SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O |
Canonical SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O |
Synonyms |
alpha-methylmalate citramalate citramalate, (+-)-isomer citramalate, (R)-isomer citramalate, (S)-isomer citramalic acid |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Citramalate Pathway: A Historical and Technical Guide
A comprehensive overview of the discovery of the citramalate pathway, detailing the key experiments, quantitative data, and methodologies that have shaped our understanding of this crucial metabolic route. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper insight into the origins and mechanics of this compound metabolism.
The this compound pathway, a significant route for isoleucine biosynthesis and acetate (B1210297) assimilation in a variety of organisms, has a rich history of discovery spanning several decades. Initially identified in microorganisms, its presence and functional role have since been uncovered in plants, revealing its broader importance in metabolism. This technical guide provides an in-depth look at the historical milestones, key experimental evidence, and detailed methodologies that led to the elucidation of this pathway.
A Microbial Origin Story: The Discovery in Bacteria
The journey to understanding the this compound pathway began with studies on bacterial metabolism. For years, the canonical pathway for isoleucine biosynthesis was well-established. However, observations in certain bacteria hinted at an alternative route. The this compound pathway was first described in several bacterial strains as a means of isoleucine biosynthesis.[1][2] This pathway commences with the condensation of pyruvate (B1213749) and acetyl-CoA to form this compound, a reaction catalyzed by the enzyme this compound synthase (CMS).[1][2]
A pivotal moment in the pathway's discovery was the identification and characterization of this compound synthase. A key paper reported the cloning and overexpression of the Methanococcus jannaschii gene MJ1392, which was shown to encode (R)-citramalate synthase (CimA). This was the first definitive identification of an enzyme responsible for this reaction.[3] This discovery was significant as it distinguished it from the closely related 2-isopropylmalate synthase, which has a much lower affinity for pyruvate.[3]
Further research in bacteria like Rhodospirillum rubrum revealed another facet of this compound metabolism: the this compound cycle. This cycle was proposed as an alternative to the glyoxylate (B1226380) cycle for the assimilation of acetate, particularly in organisms lacking the key enzyme isocitrate lyase.[4][5] Key enzymes of this proposed cycle, including this compound synthase and mesaconase, were subsequently identified in R. rubrum extracts, providing strong evidence for its operation.[5]
Expanding the Realm: The this compound Pathway in Plants
For a considerable time, the this compound pathway was thought to be confined to the microbial world. However, pioneering work on apple fruit metabolism challenged this notion. The initial identification of this compound in apple extracts by Hulme laid the groundwork for future discoveries.[1][2] Building on this, Sugimoto and colleagues hypothesized the existence of a functional this compound pathway in plants that contributes to the biosynthesis of esters, which are important for fruit aroma.[1][2]
This hypothesis was confirmed through a series of elegant experiments. Microarray screening in apple ( Malus × domestica) fruit led to the discovery of a gene with high similarity to 2-isopropylmalate synthase (IPMS).[1][2] However, functional analysis of the recombinant protein revealed a substrate preference more aligned with this compound synthase.[1][2] Isotope feeding studies using 13C-labeled acetate in apple tissue further solidified the presence of the pathway, showing labeling of this compound and downstream α-ketoacids consistent with the proposed route.[1] This work demonstrated that the this compound pathway in apples contributes to the synthesis of isoleucine and both straight- and branched-chain esters, and importantly, is not subject to the same feedback inhibition as the canonical isoleucine biosynthesis pathway.[1][2]
Core Experimental Data
The following tables summarize the key quantitative data from seminal studies on the this compound pathway.
Table 1: Substrate Specificity of Recombinant MdCMS_1 from Malus × domestica
| α-Ketoacid Substrate | Relative Activity (%) |
| α-Ketobutyrate | 100 |
| Pyruvate | 85 |
| α-Ketoisovalerate | 15 |
| Glyoxylate | 10 |
| Other α-Ketoacids | < 5 |
Data adapted from endpoint DTNB assays. The highest level of activity was observed with α-ketobutyrate and pyruvate, the initial substrates in the proposed this compound pathway extension in apple.[1]
Key Experimental Protocols
The elucidation of the this compound pathway relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for some of the key experiments.
Identification and Cloning of (R)-Citramalate Synthase (CimA) from Methanococcus jannaschii**
Objective: To identify and characterize the gene encoding (R)-citramalate synthase.
Methodology:
-
Gene Identification: The Methanococcus jannaschii gene MJ1392 was identified through sequence homology searches with homocitrate synthase (NifV) using the blast_to_rpraze method.[3]
-
Cloning and Expression: The MJ1392 gene was cloned and overexpressed in Escherichia coli.[3]
-
Protein Purification: The resulting protein product was purified to homogeneity.[3]
-
Enzyme Assay: The activity of the purified enzyme was assayed by monitoring the condensation of pyruvate and acetyl-CoA. The formation of (R)-citramalate was confirmed.[3]
-
Product Analysis: The identity of the product as (R)-citramalate was confirmed by gas chromatography-mass spectrometry (GC-MS) of its dimethyl ester derivative. The stereospecificity was determined using a Chiraldex G-TA column, which showed that the product was (R)-citramalate.[3]
Isotope Feeding Studies in Malus × domestica (Apple) Fruit Tissue
Objective: To demonstrate the in vivo operation of the this compound pathway in apple fruit.
Methodology:
-
Tissue Preparation: Peel discs from 'Jonagold' apple fruit were used for the feeding experiments.[1]
-
Isotope Labeling: The peel discs were incubated with solutions containing either 1-[13C], 2-[13C], or 1,2-[13C2] labeled acetic acid. Methanol was added to the incubation solution to enhance the synthesis of methyl esters for easier detection.[1]
-
Metabolite Extraction and Derivatization: Metabolites were extracted from the tissue and derivatized for analysis.
-
GC-MS Analysis: The incorporation of the 13C label into various metabolites, including this compound, citraconate, isoleucine, and various esters, was analyzed by GC-MS.[1]
-
Data Analysis: The mass spectra of the metabolites were analyzed to determine the increase in molecular mass corresponding to the incorporation of the 13C label, confirming their synthesis via the this compound pathway from acetyl-CoA.[1]
Signaling Pathways and Experimental Workflows
To visually represent the key processes involved in the discovery and understanding of the this compound pathway, the following diagrams have been generated using the DOT language.
Caption: The core this compound pathway leading to the biosynthesis of isoleucine and esters.
Caption: Experimental workflow for the discovery and characterization of (R)-citramalate synthase (CimA).
Caption: Logical flow of the isotope feeding experiment in apples to confirm the this compound pathway.
References
The Role of Citramalate in Archaeal Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citramalate, a key metabolic intermediate, plays a pivotal role in the central carbon metabolism of numerous archaea, primarily serving as a crucial component of an alternative biosynthetic pathway for the essential amino acid isoleucine. This pathway, distinct from the canonical threonine-dependent route found in many bacteria and eukaryotes, highlights the metabolic plasticity of archaea and presents potential targets for antimicrobial drug development and metabolic engineering. This technical guide provides an in-depth exploration of the function of this compound in archaeal metabolism, detailing the enzymatic reactions, metabolic pathways, and experimental methodologies used to study this fascinating aspect of archaeal biochemistry.
Introduction
Archaea exhibit a remarkable diversity of metabolic pathways, often employing unique enzymes and strategies to thrive in extreme environments. One such unique metabolic feature is the prevalence of the this compound-dependent pathway for isoleucine biosynthesis. This pathway commences with the condensation of acetyl-CoA and pyruvate (B1213749) to form (R)-citramalate, a reaction catalyzed by the enzyme (R)-citramalate synthase (CimA). The discovery and characterization of this pathway have provided significant insights into the evolution of amino acid biosynthesis and the central carbon metabolism of these ancient organisms. Understanding the intricacies of this pathway is not only fundamental to our knowledge of archaeal physiology but also opens avenues for practical applications, including the development of novel antibiotics targeting this essential pathway and the engineering of microorganisms for the production of valuable chemicals.
The this compound Pathway of Isoleucine Biosynthesis
In many archaea, particularly methanogens and some halophiles, isoleucine is synthesized via a pathway that bypasses the traditional threonine-dependent route.[1][2] This alternative, the this compound pathway, utilizes central metabolic precursors, acetyl-CoA and pyruvate, to generate the isoleucine backbone.
The key steps of this pathway are as follows:
-
Condensation: Acetyl-CoA and pyruvate are condensed by (R)-citramalate synthase (CimA) to form (R)-citramalate.[3][4]
-
Conversion to 2-Ketobutyrate: (R)-citramalate is subsequently converted to 2-ketobutyrate through a series of reactions analogous to the conversion of 2-isopropylmalate in leucine (B10760876) biosynthesis, involving enzymes of the LeuCD and LeuB families.[5]
-
Isoleucine Synthesis: 2-ketobutyrate then enters the canonical isoleucine biosynthesis pathway, where it is converted to isoleucine through a series of enzymatic steps.[1]
This pathway represents a more direct route from central metabolites to isoleucine and is a significant metabolic feature in many archaeal species.[2][5]
Visualization of the this compound Pathway
The following diagram illustrates the this compound-dependent pathway for isoleucine biosynthesis and its integration with central metabolism.
Caption: The this compound-dependent pathway for isoleucine biosynthesis in archaea.
Quantitative Data on Archaeal this compound Synthase
The enzyme (R)-citramalate synthase (CimA) is the committed step in this pathway. Its kinetic properties have been characterized in the hyperthermophilic methanogen Methanococcus jannaschii.
| Archaeal Species | Enzyme | Substrate | Km (mM) | Specific Activity (μmol/min/mg) | Reference |
| Methanococcus jannaschii | (R)-Citramalate Synthase (CimA) | Pyruvate | 0.85 | 2.9 | [3] |
| Methanococcus jannaschii | (R)-Citramalate Synthase (CimA) | Acetyl-CoA | 0.14 | 2.9 | [3] |
Experimental Protocols
Purification of (R)-Citramalate Synthase from E. coli Expressing the M. jannaschii gene
This protocol is adapted from the methodology described for the purification of recombinant CimA from Methanococcus jannaschii expressed in E. coli.[3]
I. Cell Lysis and Crude Extract Preparation
-
Harvest E. coli cells expressing the recombinant CimA by centrifugation.
-
Resuspend the cell pellet (100-200 mg wet weight) in 2 mL of 0.1 M TES buffer (pH 7.5).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to obtain the crude cell extract.
II. Ammonium (B1175870) Sulfate (B86663) Precipitation
-
To the crude extract, slowly add solid ammonium sulfate to achieve 45% saturation while stirring on ice.
-
Centrifuge to remove precipitated proteins.
-
Increase the ammonium sulfate concentration of the supernatant to 55% saturation.
-
Collect the precipitated protein, which contains CimA, by centrifugation.
-
Resuspend the pellet in a minimal volume of 0.1 M TES buffer (pH 7.5).
III. Gel Filtration Chromatography
-
Apply the resuspended pellet to a gel filtration column (e.g., Superose 6) pre-equilibrated with 0.1 M TES buffer (pH 7.5).
-
Elute the protein with the same buffer and collect fractions.
-
Assay fractions for this compound synthase activity to identify those containing purified CimA.
Enzyme Assay for (R)-Citramalate Synthase
This assay measures the production of Coenzyme A (CoA) released during the condensation of acetyl-CoA and pyruvate, as described by Howell et al. (1999).[3]
I. Reagents
-
0.1 M TES buffer, pH 7.5
-
10 mM Acetyl-CoA solution
-
10 mM Pyruvate solution
-
10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in 0.1 M Tris-HCl, pH 8.0
-
1 M Tris-HCl, pH 8.0
-
Purified enzyme solution or cell extract
II. Procedure
-
In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
0.1 M TES buffer (pH 7.5)
-
1 mM acetyl-CoA (final concentration)
-
1 mM pyruvate (final concentration)
-
Enzyme solution (e.g., 1-10 µL of purified enzyme or crude extract)
-
-
Prepare a blank reaction without pyruvate.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 50°C for M. jannaschii CimA) for a set period (e.g., 1 hour), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 10 mM DTNB solution.
-
Add 70 µL of 1 M Tris-HCl (pH 8.0) and bring the total volume to 0.9 mL with distilled water.
-
Measure the absorbance at 412 nm. The absorbance is proportional to the amount of CoA produced.
-
Calculate the specific activity using the molar extinction coefficient of the DTNB-CoA adduct.
Visualization of Experimental Workflow
The following diagram outlines the workflow for the purification and assay of (R)-citramalate synthase.
Caption: Workflow for the purification and activity assay of (R)-citramalate synthase.
Implications for Drug Development
The essentiality of the isoleucine biosynthesis pathway for many archaea, coupled with the absence of the this compound-dependent route in humans, makes the enzymes of this pathway, particularly this compound synthase, attractive targets for the development of novel antimicrobial agents. Inhibitors designed to specifically target archaeal CimA could potentially be effective against pathogenic archaea or could be used to modulate the archaeal populations in various environments, such as the human gut. Further research into the structure and mechanism of archaeal this compound synthases will be crucial for the rational design of such inhibitors.
Conclusion
This compound metabolism is a cornerstone of the central carbon metabolism in a significant number of archaeal species, primarily through its role in the alternative pathway for isoleucine biosynthesis. The key enzyme, (R)-citramalate synthase, represents a fascinating example of the metabolic diversity found in archaea. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important area of archaeal biochemistry, with the potential for significant advancements in both fundamental science and applied microbiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of an Alternate Isoleucine Biosynthesis Pathway in Geobacter sulfurreducens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-Citramalate Synthase in Methanogenic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-citramalate synthase in methanogenic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Directed Evolution of Methanococcus jannaschii this compound Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Citramalate Biosynthesis in Methanogenic Archaea: Pathway, Enzymes, and Applications
Executive Summary
Methanogenic archaea, critical players in anaerobic ecosystems and biogas production, possess unique metabolic pathways that distinguish them from bacteria and eukaryotes. One such pathway is an alternative route for isoleucine biosynthesis that proceeds via the intermediate, (R)-citramalate. This pathway circumvents the canonical threonine-dependent route and is initiated by the enzyme (R)-citramalate synthase (CimA), which catalyzes the condensation of pyruvate (B1213749) and acetyl-CoA. This technical guide provides an in-depth exploration of this pathway, detailing the enzymatic reaction, its metabolic context, regulation, and the experimental protocols used for its characterization. Furthermore, it highlights the application of the key archaeal enzyme, CimA, in metabolic engineering for the production of valuable biofuels and chemicals.
The Core Pathway: An Alternative Route to Isoleucine
In many species of methanogenic archaea, the biosynthesis of isoleucine does not follow the classical threonine-dependent pathway found in many bacteria and plants.[1] Instead, these organisms utilize a pathway that begins with the formation of (R)-citramalate.[1][2] The discovery of this pathway was facilitated by the identification and characterization of the gene cimA (MJ1392) from the methanogen Methanococcus jannaschii (now reclassified as Methanocaldococcus jannaschii).[1][3]
The cornerstone of this pathway is the enzyme (R)-citramalate synthase (CimA), which catalyzes the condensation of two central metabolites: pyruvate and acetyl coenzyme A (acetyl-CoA), to form (R)-citramalate.[1][2] This reaction represents the first committed step, channeling carbon from central metabolism toward isoleucine.
Biochemical Characterization of (R)-Citramalate Synthase (CimA)
The enzyme from M. jannaschii, CimA, has been heterologously expressed in Escherichia coli and purified for detailed biochemical analysis.[1][2] It is a homolog of homocitrate synthase (NifV) and 2-isopropylmalate synthase (LeuA).[1][4]
Kinetic Properties
The purified CimA from M. jannaschii exhibits robust activity and specific substrate affinities. The enzyme is highly specific for pyruvate and acetyl-CoA. It shows no detectable activity with other α-keto acids such as α-ketoglutarate or α-ketoisovalerate, distinguishing it from related enzymes like 2-isopropylmalate synthase.[1]
Table 1: Kinetic Parameters of Wild-Type CimA from M. jannaschii
| Parameter | Value | Reference |
|---|---|---|
| Specific Activity | 2.9 µmol/min/mg | [1] |
| Km (Pyruvate) | 0.85 mM | [1] |
| Km (Acetyl-CoA) | 0.14 mM |[1] |
The Full Isoleucine Biosynthesis Pathway
(R)-citramalate is subsequently converted to 2-ketobutyrate, the direct precursor for isoleucine biosynthesis. This conversion is catalyzed by enzymes analogous to those in the leucine (B10760876) biosynthesis pathway, specifically 3-isopropylmalate dehydratase (LeuCD) and 3-isopropylmalate dehydrogenase (LeuB).[4] This establishes a direct, threonine-independent route from central carbon metabolism to isoleucine.[4][5]
Regulation of this compound Synthase
Like many amino acid biosynthesis pathways, the this compound pathway is subject to feedback regulation. The activity of the wild-type CimA enzyme is inhibited by the end-product, L-isoleucine.[6] This regulatory mechanism is crucial for maintaining cellular homeostasis. However, for biotechnological applications, this feedback inhibition can be a limiting factor. Directed evolution studies have successfully generated CimA variants (e.g., CimA3.7) that are not only more active at moderate temperatures but are also insensitive to isoleucine feedback inhibition.[6][7]
Experimental Protocols
The characterization of the this compound biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques.
Overall Experimental Workflow
The general process for identifying and characterizing the archaeal CimA enzyme involves cloning the candidate gene from methanogen genomic DNA, expressing it in a host like E. coli, purifying the resulting protein, and performing enzyme assays coupled with product verification.
Protocol: Gene Cloning and Heterologous Expression
This protocol is based on the methods used for the M. jannaschii cimA gene.[1]
-
Gene Amplification: The cimA gene (e.g., MJ1392) is amplified from the methanogen's genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and BamHI).
-
Vector Ligation: The PCR product and an expression vector (e.g., pT7-7) are digested with the corresponding restriction enzymes. The digested gene is then ligated into the vector.
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host strain, such as BL21(DE3).
-
Culture Growth: Transformed cells are grown in LB medium containing the appropriate antibiotic (e.g., ampicillin) at 30°C to an OD₆₀₀ of approximately 1.0.
-
Induction: Protein expression is induced by adding isopropyl-β-d-thiogalactopyranoside (IPTG) to the culture, followed by further incubation.
Protocol: this compound Synthase Activity Assay
This assay measures the production of Coenzyme A (CoA) using 5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with the free sulfhydryl group of CoA to produce a yellow-colored compound that absorbs at 412 nm.[1][4]
-
Reaction Mixture: Prepare a 100 µL reaction mixture in a suitable buffer (e.g., 0.1 M TES, pH 7.5).
-
Add Substrates: Add acetyl-CoA (to 1 mM) and pyruvate (to 1 mM) to the mixture.
-
Initiate Reaction: Start the reaction by adding the purified CimA enzyme or cell extract.
-
Incubation: Incubate the reaction at the desired temperature (e.g., 50°C for the thermophilic enzyme from M. jannaschii) for a set period (e.g., 60 minutes) during which the reaction is linear.
-
Quenching and Detection: Stop the reaction and add 50 µL of 10 mM DTNB in 0.1 M Tris-HCl (pH 8.0). Bring the total volume to 0.9 mL with buffer and water.
-
Measurement: Measure the absorbance at 412 nm. The amount of CoA produced is calculated using the molar extinction coefficient of the DTNB-CoA adduct.
Protocol: Product Identification by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is used to confirm the identity and stereospecificity of the this compound product.[1]
-
Derivatization: The this compound product in the reaction mixture is converted to its more volatile dimethyl ester derivative.
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system.
-
Chiral Column: To determine the stereochemistry ((R)- or (S)-citramalate), a chiral column (e.g., Chiraldex G-TA) is used, which separates the different stereoisomers.
-
Data Analysis: The retention time and mass spectrum of the product are compared with those of authentic (R)- and (S)-citramalate standards. For M. jannaschii CimA, the product is confirmed to be (R)-citramalate.[1]
Applications in Biotechnology and Drug Development
The discovery of the archaeal this compound pathway and the robust nature of the CimA enzyme have significant implications for metabolic engineering and potentially for drug discovery.
Metabolic Engineering for Biofuel and Chemical Production
The this compound pathway provides a direct route to 2-ketobutyrate, a precursor for valuable chemicals like 1-propanol (B7761284) and 1-butanol.[4][6] By expressing the archaeal cimA gene along with other pathway enzymes in an industrial host like E. coli, production of these biofuels has been demonstrated.[7][8] Furthermore, engineered E. coli strains expressing a thermostable variant of M. jannaschii CimA have been used to produce this compound itself at very high titers, which can serve as a platform chemical for producing polymers like methylmethacrylate (Perspex).[9][10]
Table 2: Performance of Engineered E. coli Strains for this compound and Biofuel Production
| Product | Key Archaeal Enzyme | Host Strain Modifications | Titer | Yield / Productivity | Reference |
|---|---|---|---|---|---|
| 1-Propanol | CimA3.7 (M. jannaschii variant) | Overexpression of KivD, ADH | ~2.7 g/L | - | [11] |
| 1-Butanol | CimA3.7 (M. jannaschii variant) | Overexpression of KivD, ADH | ~0.4 g/L | - | [11] |
| this compound | CimA3.7 (M. jannaschii variant) | ΔldhA, ΔpflB | 82 g/L | 1.85 g/L/h |[9][10] |
Potential for Drug Development
Since the this compound-dependent isoleucine pathway is not found in humans, the enzymes unique to this pathway, particularly this compound synthase, represent potential targets for the development of novel antimicrobial agents. Inhibiting this pathway could selectively target methanogens or other microorganisms that rely on it for survival, which may be relevant in contexts such as modulating gut microbiome activity or controlling methanogenesis in ruminants. This area, however, remains largely unexplored and requires further investigation.
References
- 1. (R)-Citramalate Synthase in Methanogenic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-citramalate synthase in methanogenic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient bio-production of this compound using an engineered Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Directed Evolution of Methanococcus jannaschii this compound Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Function of Citramalate in Plant Secondary Metabolism: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions of Citramalate in Plant Secondary Metabolism.
Introduction
This compound, a five-carbon dicarboxylic acid, has emerged as a significant intermediate in specialized metabolic pathways in plants. Historically identified in microorganisms as a key player in an alternative isoleucine biosynthesis route, its role in plant secondary metabolism has been elucidated more recently. This technical guide provides a comprehensive overview of the function of this compound, focusing on its biosynthesis, its role as a precursor to volatile secondary metabolites, and the experimental methodologies used to study its pathway. The primary documented function of this compound in plant secondary metabolism is to serve as a key intermediate in a feedback-insensitive pathway for the biosynthesis of isoleucine, which is a direct precursor for a variety of volatile esters that contribute to the aroma and flavor of fruits.
Core Function: A Bypass for the Production of Isoleucine and Volatile Esters
In plants, the biosynthesis of the branched-chain amino acid isoleucine traditionally proceeds from threonine, catalyzed by threonine deaminase. This enzyme is subject to feedback inhibition by isoleucine, thus regulating its own production. However, in certain plant tissues, such as ripening apple fruit, a this compound-dependent pathway provides an alternative route to isoleucine biosynthesis that circumvents this feedback regulation.[1][2] This alternative pathway allows for the sustained and high-level production of isoleucine, which is then converted into a range of secondary metabolites, most notably branched-chain esters that are crucial for fruit aroma.[1][3]
The key enzyme in this pathway is This compound Synthase (CMS) , which catalyzes the condensation of pyruvate (B1213749) and acetyl-CoA to form (S)-citramalate.[1] This enzyme is closely related to 2-isopropylmalate synthase (IPMS), an enzyme involved in leucine (B10760876) biosynthesis. However, plant CMS has distinct substrate preferences and, critically, lacks the regulatory domain that makes IPMS sensitive to feedback inhibition.[1] The discovery of this pathway in apple (Malus × domestica) has provided a molecular explanation for the high accumulation of isoleucine-derived esters during ripening.[1]
While the role of this compound in the biosynthesis of volatile esters is well-documented in apple, its function as a direct precursor to other major classes of plant secondary metabolites, such as alkaloids and terpenoids, is not currently established in scientific literature. Similarly, there is no direct evidence to date implicating this compound or its biosynthetic pathway in plant defense signaling cascades like the jasmonate or salicylate (B1505791) pathways. Research on tricarboxylic acid cycle intermediates, such as citrate, has shown they can play a role in priming plant defenses, but a similar role for this compound has not been demonstrated.[4]
Quantitative Data
The accumulation of this compound and the kinetic properties of its synthesizing enzyme, this compound synthase, have been quantified in apple fruit. This data is crucial for understanding the metabolic flux through this pathway.
Table 1: this compound Concentration in Apple Tissues
| Plant Tissue | Developmental Stage | This compound Concentration (mg/100g wet weight) | Reference |
| Apple Peel (cv. Toki) | Ripe | 36.5 ± 1.21 | [5] |
| Apple Peel (cv. Tsugaru) | Ripe | 10.5 ± 2.12 | [5] |
| Apple Peel (cv. Sun-Tsugaru) | Ripe | 8.74 ± 5.87 | [5] |
| Apple Fruit Flesh (cv. Toki) | Ripe | 0.922 ± 0.066 | [5] |
| Apple Fruit Flesh (cv. Tsugaru) | Ripe | 0.522 ± 0.141 | [5] |
| Apple Fruit Flesh (cv. Sun-Tsugaru) | Ripe | 0.292 ± 0.114 | [5] |
| Apple Fruit (cv. Jonagold) | Unripe | Very low | [1] |
| Apple Fruit (cv. Jonagold) | Ripening | ~120-fold increase | [1] |
Table 2: Kinetic Properties of Malus × domestica this compound Synthase 1 (MdCMS_1)
| Substrate | Km (µM) | Vmax (µmol·min⁻¹·g⁻¹) | Reference |
| Pyruvate | 2446 | - | [1] |
| Acetyl-CoA (with Pyruvate) | 137 | - | [1] |
| α-ketobutyrate | 213 | - | [1] |
| Acetyl-CoA (with α-ketobutyrate) | 266 | - | [1] |
Experimental Protocols
The elucidation of the this compound pathway has been made possible through a combination of molecular, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Protocol 1: this compound Synthase (CMS) Activity Assay
This protocol is adapted from methods used for assaying this compound synthase from various organisms and is suitable for purified or partially purified enzyme preparations from plant extracts.[1][6]
Materials:
-
TES buffer (0.1 M, pH 7.5)
-
MgCl₂ (5 mM)
-
Pyruvate (1 mM)
-
Acetyl-CoA (1 mM)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (10 mM in 0.1 M Tris-HCl, pH 8.0)
-
Enzyme preparation (e.g., purified recombinant protein or plant tissue extract)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube or a microplate well by combining:
-
TES buffer (to final volume of 150 µl)
-
MgCl₂ (to final concentration of 5 mM)
-
Pyruvate (to final concentration of 1 mM)
-
Acetyl-CoA (to final concentration of 1 mM)
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation (e.g., 0.1 µM purified protein).
-
Incubate the reaction at the chosen temperature for a set period (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and measure the released Coenzyme A (CoA) by adding 50 µl of DTNB solution.
-
Measure the absorbance at 412 nm. The appearance of the yellow-colored 2-nitro-5-thiobenzoate anion is proportional to the amount of free CoA released.
-
Calculate the enzyme activity based on a standard curve generated with known concentrations of CoA or 2-mercaptoethanol.
Protocol 2: Transient Expression of this compound Synthase in Nicotiana benthamiana
This method is used to rapidly assess the in vivo activity of a candidate this compound synthase gene.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101) harboring a plant expression vector with the CMS gene of interest.
-
Healthy, 4-6 week old Nicotiana benthamiana plants.
-
Infiltration medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.
-
Needleless syringe (1 mL).
Procedure:
-
Grow a culture of the Agrobacterium strain containing the CMS expression construct overnight in LB medium with appropriate antibiotics.
-
Pellet the bacteria by centrifugation and resuspend in the infiltration medium to an OD₆₀₀ of 0.5-1.0.
-
Incubate the bacterial suspension at room temperature for 2-4 hours to induce vir gene expression.
-
Using a needleless syringe, gently infiltrate the abaxial side of a young, fully expanded leaf of a N. benthamiana plant with the Agrobacterium suspension.
-
After 3-5 days, harvest the infiltrated leaf tissue.
-
Extract metabolites from the tissue and analyze for the presence and quantity of this compound using LC-MS or GC-MS. An uninfiltrated leaf or a leaf infiltrated with an empty vector control should be used for comparison.
Protocol 3: Generalized ¹³C-Acetate Feeding of Fruit Tissue
This protocol outlines a general procedure for tracing the metabolic fate of precursors into secondary metabolites in fruit explants, based on the methodology described for apple fruit.[1]
Materials:
-
Fresh, ripe fruit tissue (e.g., peel discs).
-
Incubation buffer (e.g., a buffered nutrient solution).
-
¹³C-labeled sodium acetate (B1210297) (e.g., [1-¹³C]acetate, [2-¹³C]acetate, or [1,2-¹³C₂]acetate).
-
Gas-tight incubation chamber.
-
GC-MS or LC-MS for metabolite analysis.
Procedure:
-
Prepare thin slices or discs of the fruit tissue to maximize surface area for uptake.
-
Place the tissue in a petri dish or other suitable container with the incubation buffer.
-
Add the ¹³C-labeled acetate to the buffer to a final concentration typically in the millimolar range.
-
Place the container in a gas-tight chamber and incubate for a defined period (e.g., several hours to 24 hours) under controlled light and temperature conditions.
-
During or after the incubation, collect and analyze both the soluble metabolites from the tissue and any volatile compounds released into the headspace of the chamber.
-
For soluble metabolites, quench the tissue in liquid nitrogen, extract with a suitable solvent (e.g., methanol/chloroform/water), and analyze by LC-MS or derivatized GC-MS.
-
For volatile compounds, sample the headspace using a gas-tight syringe or a solid-phase microextraction (SPME) fiber and analyze by GC-MS.
-
Analyze the mass spectra of the target metabolites (e.g., this compound, isoleucine, esters) to determine the incorporation of the ¹³C label by observing the shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Signaling Pathways and Logical Relationships
The significance of the this compound pathway lies in its ability to bypass the feedback-regulated steps of the canonical isoleucine biosynthesis pathway. This logical relationship ensures a continuous supply of precursors for secondary metabolite production, even when the end-product, isoleucine, accumulates to high levels.
Figure 1: Metabolic pathway illustrating the role of this compound as a bypass to the feedback-regulated synthesis of isoleucine, a precursor for volatile esters.
Figure 2: Experimental workflow for the discovery and characterization of the this compound pathway in plant secondary metabolism.
Conclusion
The discovery of the this compound pathway in plants represents a significant advancement in our understanding of the regulation and biosynthesis of secondary metabolites, particularly those contributing to fruit aroma. This feedback-insensitive bypass for isoleucine production highlights the metabolic plasticity of plants to meet the demands of specialized metabolite synthesis. For researchers in drug development and crop improvement, understanding and potentially manipulating this pathway could offer novel strategies for enhancing desirable flavor and aroma profiles or for producing valuable branched-chain compounds. Future research may yet uncover a broader role for this compound in other plant species and metabolic contexts.
References
- 1. pnas.org [pnas.org]
- 2. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] this compound synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Tricarboxylates Induce Defense Priming Against Bacteria in Arabidopsis thaliana [frontiersin.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Directed Evolution of Methanococcus jannaschii this compound Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
citramalate pathway in ripening fruits and ester formation
An In-depth Technical Guide on the Citramalate Pathway in Ripening Fruits and its Role in Ester Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aroma of ripening fruit is a complex bouquet of volatile organic compounds, with esters being major contributors to the characteristic "fruity" and "floral" notes. The biosynthesis of these esters, particularly those with branched-chain structures, is intrinsically linked to amino acid metabolism. A significant advancement in understanding this process has been the elucidation of the this compound pathway, an alternative route for the synthesis of isoleucine and, consequently, branched-chain ester precursors. This pathway, first described in microorganisms, has been shown to be active and crucial in the ripening of certain fruits, most notably apples.[1][2] This technical guide provides a comprehensive overview of the this compound pathway, its role in fruit ripening and ester formation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The this compound Pathway: A Bypass to Branched-Chain Ester Precursors
In plants, the conventional pathway for isoleucine biosynthesis begins with threonine and is subject to feedback inhibition by isoleucine itself. This regulatory mechanism would typically limit the production of isoleucine and its derived esters during ripening. However, the this compound pathway provides a workaround.
The key enzyme in this pathway is This compound synthase (CMS) . It catalyzes the condensation of pyruvate (B1213749) and acetyl-CoA to form (S)-citramalate.[1][3] This reaction initiates a sequence that ultimately yields α-keto-β-methylvalerate, the direct precursor of isoleucine. A crucial characteristic of the this compound synthase found in ripening apples (Malus domestica) is its insensitivity to feedback inhibition by branched-chain amino acids.[1][2] This lack of regulation allows for the sustained and elevated production of isoleucine and, subsequently, branched-chain esters, even as these compounds accumulate during ripening.
The this compound pathway is particularly important for the synthesis of 2-methylbutanol- and 2-methylbutanoate-derived (2MB) esters, as well as 1-propanol- and propanoate-derived (PROP) esters, which are significant contributors to apple aroma.[1][2]
Signaling Pathway of this compound Metabolism and Ester Formation
Quantitative Data
The activation of the this compound pathway during fruit ripening leads to significant changes in the concentrations of key metabolites.
Table 1: this compound and Isoleucine Content in Ripening Apples
| Fruit/Cultivar | Ripening Stage | This compound Content (mg/100g wet weight) | Isoleucine Content (µg/g dry weight) | Reference |
| 'Jonagold' Apple | Unripe | Very low | - | [1][2] |
| 'Jonagold' Apple | Ripening | ~120-fold increase | >20-fold increase | [4][5] |
| 'Toki' Apple | Ripe | 0.922 ± 0.066 (fruit) | - | |
| 'Tsugaru' Apple | Ripe | 0.522 ± 0.141 (fruit) | - | |
| 'Sun-Tsugaru' Apple | Ripe | 0.292 ± 0.114 (fruit) | - | |
| 'Lodel' Apple | Ripe | - | 954.24 ± 47.62 | [6][7][8] |
| 'Alva' Apple | Ripe | - | 998.13 ± 49.91 | [6][7] |
Table 2: Branched-Chain Ester Production in Ripening Banana
While the direct involvement of the this compound pathway in bananas has not been definitively established, the production of branched-chain esters increases significantly during ripening, suggesting a robust precursor supply.
| Ripening Stage | Ester Precursor Fed | Net Ester Formation (nmol·g⁻¹·h⁻¹) | Reference |
| Pre-climacteric | 3-methyl-1-butanol | 0.8 ± 0.2 (peel), 1.2 ± 0.3 (pulp) | [9] |
| Ethylene Peak | 3-methyl-1-butanol | 2.5 ± 0.5 (peel), 3.5 ± 0.6 (pulp) | [9] |
| Ester Production Maximum | 3-methyl-1-butanol | 5.2 ± 0.8 (peel), 7.8 ± 1.1 (pulp) | [9] |
| Pre-climacteric | 1-butanol | 0.5 ± 0.1 (peel), 0.7 ± 0.2 (pulp) | [9] |
| Ethylene Peak | 1-butanol | 1.5 ± 0.3 (peel), 2.1 ± 0.4 (pulp) | [9] |
| Ester Production Maximum | 1-butanol | 3.1 ± 0.6 (peel), 4.5 ± 0.7 (pulp) | [9] |
Experimental Protocols
Analysis of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is adapted from the methodology used for the analysis of this compound in apple tissues.
a. Sample Preparation (Apple Peel)
-
Homogenize apple peel with water in a 1:2 (w/v) ratio.
-
Centrifuge the homogenate at 3,500 rpm for 15 minutes.
-
Collect the supernatant and centrifuge again at 12,000 rpm for 15 minutes at 4°C.
-
The resulting supernatant can be directly used for analysis or stored at -80°C.
b. UPLC-MS/MS System and Conditions
-
Chromatography System: Waters Acquity UPLC system
-
Mass Spectrometer: Waters Quattro Premier XE
-
Column: InertSustain C18 (150 mm × 2.1 mm i.d., 3 μm)
-
Column Temperature: 40°C
-
Mobile Phase A: 0.05% formic acid in water
-
Mobile Phase B: 0.05% formic acid in acetonitrile
-
Gradient:
-
0-30 min: 85% A
-
30.01-40 min: 80% A
-
40.01-74 min: 70% A
-
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific transitions for this compound should be determined using a standard.
Analysis of Volatile Esters by Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This is a general protocol for the analysis of volatile esters from fruit tissues.
a. Sample Preparation
-
Weigh a known amount of homogenized fruit tissue (e.g., 2-5 g) into a headspace vial.
-
Add a saturated solution of NaCl to inhibit enzymatic activity and improve the release of volatiles.
-
Seal the vial tightly with a PTFE/silicone septum.
b. HS-SPME
-
Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
c. GC-MS System and Conditions
-
Gas Chromatograph: Agilent 7890B or similar
-
Mass Spectrometer: Agilent 5977A or similar
-
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a few minutes in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: Increase to 150°C at 5°C/minute
-
Ramp 2: Increase to 250°C at 15°C/minute, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
This compound Synthase Enzyme Assay
This colorimetric assay measures the activity of this compound synthase by quantifying the release of Coenzyme A (CoA).
a. Reagents
-
TES buffer (0.1 M, pH 7.5)
-
MgCl₂ (5 mM)
-
Acetyl-CoA (1 mM)
-
Pyruvate (1 mM)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (0.56 mM in 78 mM Tris-HCl, pH 8.0)
-
Partially purified enzyme extract
b. Procedure
-
Prepare a reaction mixture containing TES buffer, MgCl₂, acetyl-CoA, and pyruvate.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
At regular time intervals, take aliquots of the reaction mixture and add them to the DTNB solution.
-
Measure the absorbance at 412 nm. The increase in absorbance is proportional to the amount of CoA released, and thus to the this compound synthase activity.
Visualizations
Experimental Workflow for Metabolite Analysis
The this compound Pathway in Other Fruits
While the this compound pathway is well-characterized in apples, its prevalence in other fruits is an active area of research.
-
Pitaya (Hylocereus spp.): Studies have shown that citramalic acid is a major organic acid in the early stages of pitaya fruit development. The expression of genes encoding enzymes similar to isopropylmalate synthase (the evolutionary precursor to this compound synthase) correlates with citramalic acid content, suggesting a functional this compound pathway in this fruit.
-
Banana (Musa spp.): Bananas are known for their prolific production of branched-chain esters during ripening. While the direct involvement of the this compound pathway has not been confirmed, the significant increase in these esters points to a need for a substantial and sustained supply of precursors like isoleucine. Future research may reveal if a this compound-like pathway is active in bananas to meet this demand.[9][10]
-
Strawberry (Fragaria × ananassa): The aroma of strawberries is rich in esters derived from branched-chain amino acids. Feeding studies have shown that supplying isoleucine to strawberries enhances the production of 2-methylbutanoate and 2-methylbutyl esters.[11] This indicates that the downstream pathways for ester synthesis are active and that precursor availability is a limiting factor, a scenario where a this compound pathway could play a significant role.
Conclusion and Future Directions
The discovery of the this compound pathway in ripening fruits has significantly advanced our understanding of the biosynthesis of important aroma compounds. This alternative, feedback-insensitive route to isoleucine and branched-chain ester precursors explains the high levels of these compounds in fruits like apples. For researchers and professionals in food science and biotechnology, understanding and potentially manipulating this pathway could lead to new strategies for enhancing fruit flavor and quality. For those in drug development, the enzymes of this pathway could represent novel targets, although this application is more speculative.
Future research should focus on:
-
Screening a wider variety of fruits for the presence and activity of the this compound pathway.
-
Detailed characterization of this compound synthase and other key enzymes in different fruit species.
-
Investigating the transcriptional and hormonal regulation of the this compound pathway during fruit ripening.
-
Exploring the potential to modulate this pathway through breeding or biotechnological approaches to improve fruit aroma profiles.
References
- 1. Directed Evolution of Methanococcus jannaschii this compound Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Preliminary Study on the Qualitative and Quantitative Changes of Amino Acids in Whole Apple, Apple Peel, and Flesh Samples Grown in Lithuania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hort [journals.ashs.org]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of strawberry aroma compounds through amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Novel Metabolic Pathway: Discovery and Characterization of Citramalate Synthase in Aspergillus niger
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The filamentous fungus Aspergillus niger, a workhorse of industrial biotechnology, has long been recognized for its prolific production of organic acids. Recent investigations into the metabolic fate of itaconic acid have led to the significant discovery of a previously uncharacterized pathway for citramalate biosynthesis. This discovery was spearheaded by transcriptome analysis, which identified a putative this compound synthase gene within a novel biosynthetic gene cluster. Subsequent overexpression of this synthase and a co-clustered organic acid transporter confirmed the production of this compound, revealing a new dimension of the metabolic versatility of A. niger. This technical guide provides a comprehensive overview of the discovery, the key experimental methodologies employed, and the proposed metabolic context of this compound synthase in Aspergillus niger. While detailed kinetic characterization of the A. niger specific enzyme is not yet available in the public domain, this guide consolidates the existing knowledge to serve as a foundational resource for further research and potential applications in metabolic engineering and drug development.
Introduction
Aspergillus niger is a key microorganism in the industrial production of enzymes and organic acids, most notably citric acid.[1] Its metabolic plasticity and robust fermentation capabilities have made it a subject of intense study for metabolic engineering to produce a variety of valuable chemicals.[1] Itaconic acid, a C5-dicarboxylic acid, is another important bio-based chemical, and efforts to produce it heterologously in A. niger have led to unexpected discoveries about the fungus's metabolic pathways.[2][3] One such discovery is the identification of a pathway for the biodegradation of itaconic acid, with citramalic acid (CM) as the end product.[1] This finding was pivotal, as it led to the identification of a novel this compound biosynthesis pathway in A. niger.
This guide details the scientific journey of this discovery, focusing on the technical aspects of the research, including the experimental protocols and the data that led to the identification and confirmation of this compound synthase activity in A. niger.
The Discovery of a this compound Biosynthesis Pathway
The journey to discovering this compound synthase in A. niger began with an observation of metabolic rewiring in strains engineered for heterologous production of itaconic acid.[1] Researchers noticed a decline in itaconic acid titers over time, accompanied by the appearance of an unidentified compound in HPLC analyses.[1] This led to the hypothesis that A. niger possesses a pathway for itaconic acid biodegradation.
Identification of this compound as the End Product
Through detailed High-Performance Liquid Chromatography (HPLC) analysis, the unidentified compound accumulating in the fermentation broth was confirmed to be this compound.[1] This was a critical first step, providing a tangible product to trace back to its biosynthetic origins.
Transcriptome Analysis Reveals a Putative Gene Cluster
To identify the genes involved in this compound biosynthesis, a transcriptome analysis was performed, comparing itaconic acid-producing strains with wild-type A. niger.[1] This powerful technique allows for a global view of gene expression changes under specific conditions. The analysis revealed a previously unknown biosynthetic gene cluster that was significantly upregulated in the presence of itaconic acid.[1] Within this cluster, a gene encoding a putative this compound synthase was identified.
Confirmation through Overexpression
To functionally validate the identified gene cluster, the putative this compound synthase gene and a genomically clustered organic acid transporter gene were overexpressed in A. niger.[1] This resulted in the bioproduction of this compound, confirming the role of this newly discovered gene cluster in this compound biosynthesis.[1] Furthermore, knocking out the itaconic acid biodegradation pathway ceased the production of this compound, solidifying the link between the two pathways.[1]
Quantitative Data
As of the latest available research, specific kinetic parameters (e.g., Km, Vmax, kcat) for the purified this compound synthase from Aspergillus niger have not been published. The research has primarily focused on the genetic identification and qualitative confirmation of its function. The following table summarizes the key findings that led to the discovery.
| Observation | Method | Result | Reference |
| Unidentified compound in itaconic acid fermentation | HPLC | Peak corresponding to this compound identified | [1] |
| Identification of responsible genes | Transcriptome Analysis | Upregulation of a novel biosynthetic gene cluster containing a putative this compound synthase | [1] |
| Functional confirmation | Gene Overexpression | Overexpression of the putative this compound synthase and a clustered transporter led to this compound production | [1] |
| Pathway confirmation | Gene Knockout | Knockout of the itaconic acid biodegradation pathway ceased this compound production | [1] |
Experimental Protocols
The following sections detail the methodologies that were instrumental in the discovery and confirmation of the this compound biosynthesis pathway in A. niger.
Fungal Strains and Fermentation Conditions
-
Strains: Aspergillus niger wild-type and genetically engineered strains (e.g., itaconic acid producing strains, overexpression strains, and knockout strains).
-
Media: Standard fungal growth media such as Czapek-Dox or specific fermentation media optimized for organic acid production. The carbon source would typically be glucose or sucrose.
-
Culture Conditions: Submerged fermentation in shake flasks or bioreactors at a controlled temperature (e.g., 30°C) and agitation.
High-Performance Liquid Chromatography (HPLC) for Organic Acid Analysis
-
Objective: To identify and quantify organic acids (itaconic acid, citramalic acid, citric acid, etc.) in the fermentation broth.
-
Sample Preparation: The fermentation broth is centrifuged to remove fungal biomass, and the supernatant is filtered through a 0.2 µm filter.
-
Chromatographic System: A typical HPLC system would consist of a pump, an autosampler, a column oven, and a detector (e.g., UV-Vis or Refractive Index).
-
Column: A column suitable for organic acid separation, such as an ion-exclusion column (e.g., IC-Pak Ion-Exclusion 7µm, 7.8 x 300 mm).[4][5]
-
Mobile Phase: An acidic mobile phase, such as a dilute solution of sulfuric acid (e.g., 0.001N H2SO4), is used for isocratic elution.[4][5]
-
Detection: Organic acids are typically detected by UV absorbance at a low wavelength (e.g., 210 nm).[5][6]
-
Quantification: The concentration of each organic acid is determined by comparing its peak area to a standard curve generated from known concentrations of the pure compound.
Transcriptome Analysis (RNA-Seq)
-
Objective: To identify genes that are differentially expressed in itaconic acid-producing A. niger strains compared to the wild-type.
-
RNA Extraction: Fungal mycelium is harvested from the fermentation broth at specific time points. Total RNA is then extracted using a suitable kit or protocol (e.g., Trizol-based methods).
-
Library Preparation: The extracted RNA is used to construct a cDNA library for sequencing. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then mapped to the A. niger reference genome. The number of reads mapping to each gene is counted, and this information is used to determine the gene expression levels. Differential expression analysis is then performed to identify genes that are significantly up- or downregulated between the different conditions.[7][8]
-
Gene Cluster Analysis: Differentially expressed genes are analyzed for their genomic co-localization to identify potential biosynthetic gene clusters.[9][10]
Molecular Cloning and Fungal Transformation
-
Objective: To overexpress the putative this compound synthase gene and the associated transporter gene in A. niger.
-
Gene Amplification: The target genes are amplified from A. niger genomic DNA using PCR with specific primers.
-
Vector Construction: The amplified genes are cloned into an expression vector suitable for A. niger. This vector typically contains a strong constitutive or inducible promoter to drive high-level gene expression.
-
Transformation: The expression vector is introduced into A. niger protoplasts using methods such as polyethylene (B3416737) glycol (PEG)-mediated transformation or Agrobacterium tumefaciens-mediated transformation.[11]
-
Selection and Verification: Transformed fungal colonies are selected based on a selectable marker present on the vector (e.g., antibiotic resistance). Successful integration and expression of the target genes are confirmed by PCR, Southern blotting, and/or quantitative real-time PCR (qRT-PCR).
Visualizations
The following diagrams illustrate the key workflows and pathways described in this guide.
Caption: Workflow for the discovery of this compound synthase in Aspergillus niger.
Caption: Proposed metabolic pathways related to this compound in Aspergillus niger.
Conclusion and Future Perspectives
The discovery of a functional this compound synthase and its associated biosynthetic pathway in Aspergillus niger is a testament to the power of modern 'omics' technologies in uncovering novel metabolic capabilities in well-studied industrial microorganisms. This finding not only elucidates the fate of itaconic acid in A. niger but also opens up new avenues for metabolic engineering.
For researchers in drug development, the identification of novel biosynthetic clusters and enzymes provides new targets for inhibition or exploitation. Understanding the regulation of this pathway could also inform strategies for controlling fungal growth or metabolism.
Future research should focus on the detailed biochemical characterization of the A. niger this compound synthase. This includes its purification, determination of its kinetic properties, substrate specificity, and structural analysis. Such information is crucial for understanding its catalytic mechanism and for its potential application in biocatalysis and synthetic biology. Furthermore, elucidating the regulatory network that governs the expression of this gene cluster will be key to harnessing its full potential in engineered strains for the production of this compound or other valuable chemicals.
References
- 1. Identification of novel this compound biosynthesis pathways in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Itaconic acid degradation in Aspergillus niger: the role of unexpected bioconversion pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [redalyc.org]
- 5. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [scielo.org.co]
- 6. Simultaneous Determination of 13 Organic Acids in Liquid Culture Media of Edible Fungi Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integration of Aspergillus niger transcriptomic profile with metabolic model identifies potential targets to optimise citric acid production from lignocellulosic hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Comprehensive annotation of secondary metabolite biosynthetic genes and gene clusters of Aspergillus nidulans, A. fumigatus, A. niger and A. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Properties of Aspergillus niger citrate synthase and effects of citA overexpression on citric acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereospecificity of (R)-Citramalate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-citramalate synthase (EC 2.3.1.182), a key enzyme in the alternative isoleucine biosynthesis pathway in certain archaea and bacteria, catalyzes the stereospecific condensation of acetyl-CoA and pyruvate (B1213749) to form (R)-citramalate. This aldol (B89426) condensation reaction proceeds with high fidelity, yielding the (R)-enantiomer exclusively. Understanding the molecular basis of this stereospecificity, including the enzyme's active site architecture and catalytic mechanism, is crucial for potential applications in biocatalysis and as a target for novel antimicrobial agents. This technical guide provides an in-depth analysis of the stereospecificity of (R)-citramalate synthase, compiling quantitative data, detailing experimental protocols, and visualizing key pathways and mechanisms.
Enzymatic Reaction and Stereochemistry
(R)-citramalate synthase facilitates the formation of a new carbon-carbon bond between the methyl carbon of acetyl-CoA and the keto carbon of pyruvate. The reaction is a Claisen condensation, resulting in the formation of (2R)-2-hydroxy-2-methylbutanedioate, commonly known as (R)-citramalate, and the release of coenzyme A.[1]
Reaction: Acetyl-CoA + Pyruvate + H₂O ⇌ (R)-Citramalate + CoA
The stereospecificity of the enzyme dictates the formation of the (R)-enantiomer. This is in contrast to the (S)-citramalate synthase found in some plants and yeast, which produces the opposite enantiomer.[2] The strict stereochemical control is a critical feature of this enzyme, ensuring the correct configuration of downstream metabolites in the isoleucine biosynthesis pathway.
Quantitative Enzyme Kinetics
The catalytic efficiency of (R)-citramalate synthase has been characterized in several organisms. The following table summarizes key kinetic parameters for the enzyme from Methanococcus jannaschii and an engineered variant (CimA3.7).
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Specific Activity (μmol/min/mg) | Reference |
| Methanococcus jannaschii (Wild-Type) | Pyruvate | 0.85 | - | 2.9 | [3] |
| Acetyl-CoA | 0.14 | - | [3] | ||
| Methanococcus jannaschii (CimA3.7 variant) | Pyruvate | 0.34 | 1.1 | - | [4] |
| Acetyl-CoA | 0.05 | 1.1 | [4] |
Note: kcat values were not reported for the wild-type enzyme in the cited study.
Substrate Specificity
(R)-citramalate synthase exhibits a high degree of specificity for its substrates, pyruvate and acetyl-CoA. Studies on the enzyme from Methanococcus jannaschii have shown that it does not utilize other α-keto acids such as α-ketoglutarate, α-ketoadipate, or α-ketoisovalerate.[3] This specificity is attributed to the architecture of the active site, which in the homologous (S)-citramalate synthase from Leptospira interrogans features a hydrophobic pocket that accommodates the methyl group of pyruvate.[1]
Catalytic Mechanism: A Claisen Condensation
The reaction catalyzed by (R)-citramalate synthase proceeds via a Claisen condensation mechanism. This involves the formation of an enolate from acetyl-CoA, which then acts as a nucleophile, attacking the carbonyl carbon of pyruvate.
Caption: The Claisen condensation mechanism of (R)-citramalate synthase.
Metabolic Pathway: Isoleucine Biosynthesis
(R)-citramalate synthase is a key enzyme in an alternative pathway for the biosynthesis of isoleucine, which circumvents the typical threonine-dependent route. This pathway is particularly important in certain anaerobic microorganisms.
Caption: The this compound pathway for isoleucine biosynthesis.
Regulation of Enzyme Activity
The activity of (R)-citramalate synthase is regulated by feedback inhibition. In Leptospira interrogans, the enzyme is allosterically inhibited by the end product of the pathway, isoleucine.[5][6] This inhibition is of the K-type, meaning that isoleucine binding increases the Km for the substrates without affecting Vmax.[5] The enzyme from Methanococcus jannaschii has also been shown to be sensitive to isoleucine inhibition.[4] A directed evolution study has produced a variant of the M. jannaschii enzyme that is insensitive to this feedback inhibition.[4][7]
Caption: Allosteric feedback inhibition of (R)-citramalate synthase by isoleucine.
Experimental Protocols
Expression and Purification of Recombinant (R)-Citramalate Synthase
A general protocol for the expression and purification of recombinant (R)-citramalate synthase from E. coli is as follows:
-
Gene Cloning: The gene encoding (R)-citramalate synthase (e.g., cimA) is cloned into a suitable expression vector, often with a polyhistidine tag for affinity purification.
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).[3]
-
Cell Culture and Induction: Transformed cells are grown in a rich medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.[8]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed by sonication or high-pressure homogenization.[8]
-
Purification: The cell lysate is clarified by centrifugation. If the protein is His-tagged, the supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with a buffer containing a high concentration of imidazole.[8]
-
Buffer Exchange: The purified protein is buffer-exchanged into a suitable storage buffer using dialysis or a desalting column.[8]
Caption: A generalized workflow for the expression and purification of recombinant (R)-citramalate synthase.
Enzyme Activity Assay
The activity of (R)-citramalate synthase can be determined by monitoring the release of Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a colored product that absorbs at 412 nm.[3][4]
-
Reaction Mixture: Prepare a reaction mixture containing TES buffer (0.1 M, pH 7.5), acetyl-CoA (e.g., 1 mM), and pyruvate (e.g., 1 mM).[3]
-
Enzyme Addition: The reaction is initiated by adding a known amount of purified (R)-citramalate synthase.
-
Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 50°C for the enzyme from M. jannaschii).[3]
-
Quenching and Detection: At various time points, aliquots of the reaction are taken and the reaction is stopped. The amount of CoA produced is quantified by adding DTNB and measuring the absorbance at 412 nm.[3]
-
Calculation: The specific activity is calculated based on the rate of CoA formation, the amount of enzyme used, and the molar extinction coefficient of the DTNB-CoA adduct.
Determination of Stereospecificity
The stereochemistry of the this compound product can be determined using chiral gas chromatography-mass spectrometry (GC-MS).[3]
-
Enzymatic Reaction: A larger-scale enzymatic reaction is performed to produce a sufficient amount of this compound.
-
Derivatization: The this compound product is converted to its dimethyl ester derivative.[3]
-
Chiral GC-MS Analysis: The dimethyl ester derivative is analyzed by GC-MS using a chiral column (e.g., Chiraldex G-TA).[3]
-
Enantiomer Separation: The chiral column separates the (R)- and (S)-citramalate dimethyl esters, which have different retention times.[3]
-
Identification: The retention time of the enzymatic product is compared to that of authentic standards of (R)- and (S)-citramalate dimethyl esters to confirm its stereochemistry.
Conclusion
(R)-citramalate synthase is a highly stereospecific enzyme that plays a vital role in an alternative isoleucine biosynthesis pathway. Its strict control over the formation of the (R)-enantiomer is a result of a well-defined active site architecture and a classic Claisen condensation mechanism. The detailed understanding of its kinetics, substrate specificity, and regulation provides a solid foundation for its potential exploitation in biocatalytic processes for the synthesis of chiral molecules and for the development of novel antimicrobial agents targeting this unique metabolic pathway. Further research into the diversity of (R)-citramalate synthases from different organisms will likely uncover enzymes with novel properties suitable for various biotechnological applications.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. (R)-Citramalate Synthase in Methanogenic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed Evolution of Methanococcus jannaschii this compound Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of the inhibitor selectivity and insights into the feedback inhibition mechanism of this compound synthase from Leptospira interrogans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
Citramalate: A Versatile Bio-Based Precursor for Platform Chemicals
A Technical Guide for Researchers and Drug Development Professionals
The imperative shift towards a sustainable bio-economy has catalyzed research into renewable feedstocks for the production of valuable platform chemicals. Among the promising candidates, citramalate, a five-carbon dicarboxylic acid, has emerged as a key intermediate.[1][2] Its strategic position in metabolic pathways and its facile conversion to industrially significant monomers make it a focal point for biotechnological innovation. This technical guide provides an in-depth overview of the core science and technology underpinning the use of this compound as a precursor for platform chemicals, with a particular focus on the production of methacrylic acid (MAA), a critical component in the synthesis of polymethyl methacrylate (B99206) (PMMA), commonly known as acrylic glass.
Metabolic Engineering for Enhanced this compound Production
The cornerstone of a viable bio-based chemical industry lies in the efficient microbial conversion of renewable resources, such as glucose, into the desired chemical building blocks. Escherichia coli has been extensively engineered to become a proficient producer of this compound. The core of this metabolic engineering strategy involves the heterologous expression of a key enzyme, this compound synthase (CimA), which catalyzes the condensation of the central metabolites pyruvate (B1213749) and acetyl-CoA to form (R)-citramalate.[3][4][5]
To channel the carbon flux towards this compound and minimize the formation of competing byproducts, several genetic modifications are crucial:
-
Overexpression of this compound Synthase (CimA): The introduction and overexpression of the cimA gene, often from thermophilic organisms like Methanococcus jannaschii, is the primary step to establish the this compound production pathway.[3][4][5]
-
Deletion of Competing Pathways: To maximize the availability of precursors pyruvate and acetyl-CoA, competing metabolic pathways are typically knocked out. Key gene deletions include:
-
gltA (citrate synthase): Prevents the entry of acetyl-CoA into the tricarboxylic acid (TCA) cycle.[1][6][7]
-
ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase): Block the conversion of pyruvate to lactate (B86563) and formate, respectively.[5]
-
ackA (acetate kinase): Reduces the formation of acetate, a common and often detrimental byproduct in E. coli fermentations.[1][6]
-
-
Elimination of this compound Degradation: The native leucine (B10760876) biosynthesis pathway in E. coli can degrade this compound. Deleting genes such as leuC and leuD, which encode for 3-isopropylmalate dehydratase, prevents this degradation and enhances this compound accumulation.[3][4]
High-density fed-batch fermentation is the most common strategy to achieve high titers of this compound. A continuous, growth-limiting feed of glucose is often employed to maintain metabolic balance and avoid the accumulation of inhibitory byproducts like acetate.[5] This strategy has proven effective in reaching commercially relevant concentrations of this compound.
Table 1: Performance of Engineered E. coli Strains for this compound Production
| Strain/Genetic Background | Fermentation Strategy | Glucose Consumed (g/L) | This compound Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli expressing cimA with gltA, leuC, ackA deletions | Fed-batch | Not specified | 46 | 0.63 | Not specified | [1] |
| E. coli expressing cimA with ldhA, pflB deletions | Fed-batch with continuous glucose feed | 172 | 82 | 0.48 | 1.85 | [5][8] |
| Engineered E. coli BW25113 | Fed-batch | Not specified | 110.2 | 0.4 | 1.4 | [9] |
Chemical Conversion of this compound to Platform Chemicals
Once produced via fermentation, this compound can be converted into various platform chemicals through thermocatalytic processes. The primary target for this conversion is methacrylic acid (MAA).
The conversion of this compound to MAA proceeds through a two-step mechanism: dehydration followed by decarboxylation.[3] Alternatively, decarboxylation can occur first, followed by dehydration.
-
Dehydration: Citramalic acid can be dehydrated to form itaconic acid, mesaconic acid, or citraconic acid.[3]
-
Decarboxylation: These intermediates then undergo decarboxylation to yield MAA.[3]
Heterogeneous catalysis is employed to drive this conversion efficiently. Alumina has been identified as a promising catalyst, enhancing the selectivity towards MAA.[3][4]
Table 2: Catalytic Conversion of this compound to Methacrylic Acid (MAA)
| Catalyst | Temperature (°C) | Acidity (mol acid/mol this compound) | MAA Selectivity (%) | Reference |
| None | 250 | 1.0 | 45.6 | [3][4] |
| Alumina | 250 | 1.0 | 63.2 | [3][4] |
Experimental Protocols
This protocol provides a general workflow for engineering E. coli for this compound production.
-
Plasmid Construction:
-
Gene Deletions:
-
Sequential gene knockouts of gltA, leuC, ackA, ldhA, and pflB are performed in the desired E. coli host strain (e.g., BW25113) using established methods like lambda red recombineering.
-
-
Transformation:
-
The expression plasmid carrying the cimA gene is transformed into the engineered E. coli strain with the desired gene deletions.
-
-
Verification:
-
Successful transformants are selected on appropriate antibiotic-containing media. Gene deletions and plasmid insertion are confirmed by PCR and DNA sequencing.
-
This protocol outlines a typical fed-batch fermentation process.
-
Inoculum Preparation:
-
A single colony of the engineered E. coli strain is used to inoculate a seed culture in a defined mineral salts medium supplemented with glucose and appropriate antibiotics. The culture is grown overnight at 37°C with shaking.
-
-
Bioreactor Setup:
-
A bioreactor containing the production medium (a defined mineral salts medium) is inoculated with the seed culture.
-
-
Batch Phase:
-
The culture is grown in batch mode at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen levels.
-
-
Fed-Batch Phase:
-
Upon depletion of the initial glucose, a concentrated glucose feed is initiated at a controlled rate to maintain a growth-limiting condition.
-
Gene expression is induced at an appropriate cell density by adding an inducer (e.g., IPTG for a lac-inducible system).
-
-
Sampling and Analysis:
-
Samples are taken at regular intervals to monitor cell growth (OD600), glucose consumption, and this compound production using High-Performance Liquid Chromatography (HPLC).
-
This protocol describes a typical batch reaction for the catalytic conversion of this compound.
-
Reactor Setup:
-
A high-pressure batch reactor is charged with a solution of potassium this compound in deionized water.[4]
-
-
Catalyst Addition:
-
The desired catalyst (e.g., alumina) is added to the reactor.[4]
-
-
Reaction Conditions:
-
The reactor is sealed, pressurized with an inert gas (e.g., nitrogen), and heated to the target temperature (e.g., 250°C).[4]
-
-
Reaction Monitoring:
-
The reaction is allowed to proceed for a set duration.
-
-
Product Analysis:
-
After cooling and depressurization, the liquid product mixture is analyzed by HPLC to determine the conversion of this compound and the selectivity to MAA and other products.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological and experimental processes described in this guide.
Caption: Metabolic engineering of E. coli for this compound production.
Caption: Chemical conversion pathways from this compound to methacrylic acid.
Caption: Overall experimental workflow from strain engineering to platform chemical.
Conclusion
This compound stands out as a highly promising bio-based precursor for the synthesis of valuable platform chemicals. The synergistic combination of metabolic engineering and efficient thermocatalytic conversion provides a sustainable and economically viable alternative to petroleum-based production routes. The high yields and titers of this compound achieved through microbial fermentation, coupled with the selective catalytic conversion to methacrylic acid, underscore the potential of this approach to contribute significantly to the growing bio-economy. Further research and process optimization will undoubtedly solidify the role of this compound as a key building block in the chemical industry of the future.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Production → News → Feed 1 [news.sustainability-directory.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level this compound production - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of Citramalate in Extremophiles: A Technical Deep Dive
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds light on the natural occurrence of citramalate, a key metabolic intermediate, within extremophilic organisms. This whitepaper, targeted at researchers, scientists, and drug development professionals, consolidates current knowledge on the biosynthesis of this compound in microbes thriving in extreme environments, with a particular focus on thermophiles. While the presence of this compound is well-documented in the hyperthermophilic archaeon Methanococcus jannaschii, its prevalence and physiological significance across a broader range of extremophiles, including halophiles and acidophiles, remain largely unexplored territories for future research.
Introduction
Extremophiles, organisms that flourish in environments hostile to most life forms, have evolved unique metabolic pathways to survive and thrive. This compound, a five-carbon dicarboxylic acid, has been identified as a crucial intermediate in the isoleucine biosynthesis pathway in certain extremophiles. Understanding the nuances of its production and role in these resilient organisms offers potential avenues for novel biotechnological and pharmaceutical applications. This guide provides an in-depth look at the metabolic pathways involving this compound, detailed experimental protocols for its study, and a summary of the current, albeit limited, quantitative data on its natural occurrence.
This compound in Thermophiles: The Case of Methanococcus jannaschii
The most substantial body of research on this compound in extremophiles centers on the hyperthermophilic methanogenic archaeon, Methanococcus jannaschii. In this organism, this compound is a key intermediate in an alternative pathway for isoleucine biosynthesis, diverging from the more common threonine-dependent pathway.
The this compound-Mediated Isoleucine Biosynthesis Pathway
The pathway is initiated by the condensation of pyruvate (B1213749) and acetyl-CoA, catalyzed by the enzyme (R)-citramalate synthase (CimA).[1] This reaction is a critical step, committing carbon flux towards this specific biosynthetic route. The resulting (R)-citramalate is then sequentially converted through a series of enzymatic reactions, paralleling steps in the leucine (B10760876) biosynthesis pathway, to ultimately yield isoleucine.
Below is a diagram illustrating the metabolic pathway for isoleucine biosynthesis via this compound in Methanococcus jannaschii.
Quantitative Data on this compound Occurrence
Direct quantitative data on the natural intracellular concentrations of this compound in extremophiles is exceedingly scarce in the current scientific literature. The majority of available quantitative data comes from studies involving the heterologous expression of the M. jannaschii this compound synthase gene in mesophilic hosts like Escherichia coli for biotechnological production of this compound and other chemicals.[2] These studies, while providing valuable insights into the catalytic efficiency of the enzyme and optimizing production yields, do not reflect the natural physiological levels of this compound within extremophiles in their native habitats.
The table below summarizes the kinetic properties of the key enzyme, (R)-citramalate synthase (CimA), from M. jannaschii, which indirectly informs on its potential activity and the subsequent production of this compound within the organism.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| (R)-Citramalate Synthase (CimA) | Methanococcus jannaschii | Pyruvate | 0.85 | 2.9 | [1] |
| (R)-Citramalate Synthase (CimA) | Methanococcus jannaschii | Acetyl-CoA | 0.14 | 2.9 | [1] |
Experimental Protocols
The study of this compound in extremophiles necessitates robust experimental methodologies capable of functioning under conditions that mimic the native environments of these organisms. Furthermore, sensitive analytical techniques are required for the accurate detection and quantification of this metabolite.
Assay for (R)-Citramalate Synthase (CimA) Activity
This protocol is adapted from studies on the purified (R)-citramalate synthase from M. jannaschii.[1] The assay quantifies the release of Coenzyme A (CoA) during the condensation of pyruvate and acetyl-CoA to form this compound.
Materials:
-
Purified (R)-citramalate synthase (CimA)
-
TES buffer (0.1 M, pH 7.5)
-
Pyruvate solution
-
Acetyl-CoA solution
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (10 mM in 0.1 M Tris-HCl, pH 8.0)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.1 M TES buffer (pH 7.5), a specific concentration of pyruvate, and a specific concentration of acetyl-CoA.
-
Initiate the reaction by adding a known amount of purified CimA enzyme to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 50°C for the enzyme from M. jannaschii).
-
At specific time intervals, take aliquots of the reaction mixture.
-
Stop the reaction and measure the amount of free CoA released by adding the DTNB solution. DTNB reacts with the sulfhydryl group of CoA to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
-
Calculate the enzyme activity based on the rate of TNB formation, using a standard curve generated with known concentrations of a sulfhydryl-containing compound like 2-mercaptoethanol.
The workflow for this experimental protocol is depicted below.
Detection and Quantification of this compound in Microbial Cultures
The analysis of this compound from complex biological matrices like microbial cultures requires sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed methods.
4.2.1 Sample Preparation for HPLC and GC-MS Analysis
-
Cell Quenching and Metabolite Extraction: Rapidly quench metabolic activity by, for example, flash-freezing cell pellets in liquid nitrogen. Extract intracellular metabolites using a suitable solvent system, such as a cold methanol/water mixture.
-
Derivatization (for GC-MS): Organic acids like this compound are often not volatile enough for GC analysis. Therefore, a derivatization step is necessary to convert them into more volatile compounds. Trimethylsilylation is a common derivatization method for organic acids.[3][4]
4.2.2 HPLC Analysis
-
Column: A reverse-phase C18 column or a specific organic acid analysis column is typically used.
-
Mobile Phase: An acidic aqueous mobile phase is often employed to ensure that the organic acids are in their protonated form.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, mass spectrometry (LC-MS) can be used.
4.2.3 GC-MS Analysis
-
Column: A non-polar or medium-polarity capillary column is generally used for the separation of derivatized organic acids.
-
Ionization: Electron ionization (EI) is commonly used to generate fragment ions.
-
Detection: The mass spectrometer detects the characteristic fragment ions of the derivatized this compound, allowing for both identification and quantification.
This compound in Other Extremophiles: A Knowledge Gap
While the role of this compound in M. jannaschii is relatively well-understood, its presence and function in other extremophiles, such as halophiles and acidophiles, are not well-documented. Metabolomic studies on these organisms have been conducted, but they have not specifically reported the presence or quantification of this compound.[5][6] The absence of evidence does not equate to the absence of the compound, and it is plausible that this compound is present at low, currently undetectable levels, or that alternative biosynthetic pathways for isoleucine are dominant in these organisms.
Potential Signaling Role of this compound: Uncharted Territory
Currently, there is no direct evidence to suggest that this compound acts as a signaling molecule in extremophiles. Its known function is confined to its role as a metabolic intermediate. The investigation into potential regulatory or signaling functions of metabolic intermediates is a burgeoning field of research, and future studies may yet uncover such roles for this compound in the intricate cellular networks of extremophiles.
Conclusion and Future Directions
The natural occurrence of this compound in extremophiles is a topic of significant interest, primarily illuminated by studies of the thermophilic archaeon Methanococcus jannaschii. In this organism, this compound serves as a key intermediate in an alternative isoleucine biosynthesis pathway, driven by the enzyme (R)-citramalate synthase. While detailed protocols for the study of this enzyme and the detection of this compound are available, a major gap exists in our understanding of the prevalence, concentration, and physiological role of this metabolite in a wider array of extremophiles, including halophiles and acidophiles. Future research, leveraging advanced metabolomic techniques, is crucial to unravel the broader significance of this compound in the biology of these fascinating organisms. Such investigations could not only enhance our fundamental understanding of microbial life in extreme environments but also unlock new opportunities for biotechnological innovation.
References
- 1. Metabolism of halophilic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolites Associated with Adaptation of Microorganisms to an Acidophilic, Metal-Rich Environment Identified by Stable-Isotope-Enabled Metabolomics (Journal Article) | OSTI.GOV [osti.gov]
- 6. Metabolomic study of Chilean biomining bacteria Acidithiobacillus ferrooxidans strain Wenelen and Acidithiobacillus thiooxidans strain Licanantay - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Genesis of the Citramalate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The citramalate pathway, a key metabolic route for the biosynthesis of isoleucine and a precursor for industrially relevant chemicals, presents a fascinating case study in molecular evolution. This technical guide provides an in-depth exploration of the evolutionary origins of this pathway, with a core focus on the neofunctionalization of isopropylmalate synthase (IPMS) into this compound synthase (CMS), the pathway's inaugural enzyme. Through a synthesis of phylogenetic analysis, comparative enzyme kinetics, and detailed experimental methodologies, we illuminate the molecular events that have shaped this vital metabolic route. This document is intended to serve as a comprehensive resource for researchers in evolutionary biology, metabolic engineering, and drug development, providing the foundational knowledge necessary to understand and manipulate this pathway for novel applications.
Introduction
The this compound pathway represents an alternative route to the synthesis of α-ketobutyrate, a crucial precursor for the amino acid isoleucine. This pathway circumvents the traditional threonine-dependent route, offering distinct regulatory advantages.[1][2] At the heart of this pathway lies this compound synthase (CMS), an enzyme that catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form this compound.[1][2] Evolutionary studies have revealed that CMS is a neofunctionalized form of 2-isopropylmalate synthase (IPMS), the enzyme responsible for the first committed step in leucine (B10760876) biosynthesis.[1][2] This guide delves into the evolutionary journey of the this compound pathway, examining the molecular adaptations of its constituent enzymes and the genomic context of its emergence.
The Core Evolutionary Event: Neofunctionalization of Isopropylmalate Synthase
The primary event in the evolution of the this compound pathway is the divergence of this compound synthase (CMS) from isopropylmalate synthase (IPMS). This process of neofunctionalization, where a duplicated gene acquires a new function, is a major driver of metabolic diversity. In this case, a duplicated IPMS gene evolved to preferentially catalyze the condensation of acetyl-CoA with pyruvate instead of the canonical IPMS substrate, α-ketoisovalerate.[1][2]
Phylogenetic Evidence
Phylogenetic analyses of the citrate (B86180) synthase family of enzymes clearly show that CMS and IPMS are closely related.[3] Cladograms demonstrate that CMS branches from within the IPMS clade, supporting the hypothesis of its origin from an ancestral IPMS.[3][4] The distribution of the this compound pathway is sporadic across different domains of life, with notable presence in certain bacteria, archaea, and even plants, suggesting multiple independent evolutionary origins or horizontal gene transfer events.[1][2]
dot
Caption: Evolutionary divergence of IPMS and CMS from a common ancestor.
The this compound Pathway: A Mosaic of Recruited Enzymes
The evolution of the this compound pathway extends beyond the neofunctionalization of its initial enzyme. The subsequent steps, converting this compound to α-ketobutyrate, are catalyzed by enzymes recruited from the leucine biosynthesis pathway, namely isopropylmalate isomerase (LeuC/LeuD) and isopropylmalate dehydrogenase (LeuB).[5][6] This recruitment of existing enzymes to function in a new pathway is a common evolutionary strategy for building metabolic novelty.
dot
Caption: The this compound pathway highlighting the roles of neofunctionalized and recruited enzymes.
Quantitative Data on Enzyme Kinetics
The functional divergence of CMS from IPMS is quantitatively reflected in their kinetic parameters. CMS exhibits a significantly higher affinity for pyruvate compared to IPMS, while IPMS shows a strong preference for α-ketoisovalerate. This shift in substrate specificity is the biochemical hallmark of the neofunctionalization event.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| This compound Synthase | ||||||
| MdCMS_1 | Malus x domestica | Pyruvate | 2446 | - | - | [1] |
| Acetyl-CoA | 16 | - | - | [1] | ||
| CimA (Wild-type) | Methanococcus jannaschii | Pyruvate | 120 | 1.3 | 1.1 x 104 | [5] |
| Acetyl-CoA | 210 | 1.3 | 6.2 x 103 | [5] | ||
| CimA3.7 (Evolved) | Methanococcus jannaschii | Pyruvate | 340 | 1.5 | 4.4 x 103 | [5] |
| Acetyl-CoA | 70 | 1.5 | 2.1 x 104 | [5] | ||
| Isopropylmalate Synthase | ||||||
| MdIPMS1 | Malus x domestica | α-Ketoisovalerate | 27 | - | - | [1] |
| Acetyl-CoA | 27 | - | - | [1] | ||
| MdIPMS2 | Malus x domestica | α-Ketoisovalerate | 28 | - | - | [1] |
| Acetyl-CoA | 27 | - | - | [1] |
Detailed Experimental Protocols
Phylogenetic Analysis of CMS and IPMS
Objective: To reconstruct the evolutionary history of CMS and IPMS and identify key divergence points.
Methodology:
-
Sequence Retrieval: Obtain amino acid sequences of CMS and IPMS from public databases such as NCBI and UniProt. Include a diverse range of organisms to ensure robust phylogenetic inference.
-
Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment tool like Clustal Omega or MAFFT. Manually inspect and refine the alignment to ensure accuracy, particularly in conserved domains.
-
Phylogenetic Tree Construction:
-
Method: Employ both Maximum Likelihood (ML) and Bayesian inference methods for robust tree construction.
-
Software: Use software such as RAxML or PhyML for ML analysis and MrBayes for Bayesian analysis.
-
Model Selection: Determine the best-fit model of amino acid substitution using tools like ProtTest or ModelFinder.
-
Bootstrap Analysis: Perform bootstrap analysis (typically 1000 replicates) to assess the statistical support for the nodes in the phylogenetic tree.
-
-
Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using software like FigTree or iTOL. Analyze the branching patterns to infer the evolutionary relationships between CMS and IPMS, identifying putative gene duplication and divergence events.
dot
Caption: Workflow for the phylogenetic analysis of CMS and IPMS.
This compound Synthase Enzyme Assay
Objective: To determine the kinetic parameters of this compound synthase.
Methodology:
This protocol is adapted from the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) assay, which measures the release of Coenzyme A (CoA).[5]
-
Reaction Mixture Preparation: In a 150 µL final volume, prepare the following reaction mixture in a microcentrifuge tube or a 96-well plate:
-
100 mM TES buffer (pH 7.5)
-
Varying concentrations of pyruvate (e.g., 0-10 mM)
-
Varying concentrations of acetyl-CoA (e.g., 0-1 mM)
-
Purified this compound synthase enzyme (concentration to be optimized empirically to ensure linear reaction rates)
-
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme to the mixture. Incubate at the optimal temperature for the enzyme (e.g., 30°C for mesophilic enzymes) for a set period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection:
-
Stop the reaction by adding 50 µL of 10 mM DTNB in 100 mM Tris-HCl (pH 8.0).
-
The reaction between the free sulfhydryl group of the released CoA and DTNB produces 2-nitro-5-thiobenzoate (TNB), which has a yellow color.
-
-
Absorbance Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
Data Analysis:
-
Create a standard curve using known concentrations of CoA to determine the amount of product formed.
-
Calculate the initial reaction velocities at different substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Conclusion and Future Directions
The evolution of the this compound pathway is a compelling example of metabolic innovation through gene duplication, neofunctionalization, and enzyme recruitment. The central event, the evolution of this compound synthase from isopropylmalate synthase, highlights the adaptability of enzyme active sites and the molecular mechanisms that drive changes in substrate specificity. Understanding the evolutionary trajectory of this pathway not only provides fundamental insights into microbial and plant metabolism but also opens avenues for its rational engineering.
Future research should focus on:
-
Ancestral Sequence Reconstruction: Resurrecting and characterizing ancestral IPMS/CMS enzymes to directly probe the functional landscape of the evolutionary intermediates.
-
Structural Biology: Determining the crystal structures of various CMS and IPMS enzymes to elucidate the structural basis for their distinct substrate specificities.
-
Pathway Engineering: Leveraging the evolutionary insights to engineer novel this compound synthase variants with improved catalytic efficiency and altered substrate specificities for the production of valuable chemicals.
By continuing to unravel the evolutionary intricacies of the this compound pathway, we can harness its potential for a wide range of biotechnological and pharmaceutical applications.
References
The Regulation of Citramalate Synthase (cimA): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The citramalate synthase gene, cimA, encodes a key enzyme in the alternative isoleucine biosynthesis pathway, catalyzing the condensation of pyruvate (B1213749) and acetyl-CoA to form this compound. Its regulation is pivotal for controlling the flux through this pathway, making it a significant target for metabolic engineering and drug development. This guide provides an in-depth analysis of the regulatory mechanisms governing cimA expression, with a focus on transcriptional control and enzymatic feedback inhibition. We synthesize available quantitative data, present detailed experimental protocols for studying its regulation, and provide visual diagrams of key pathways and workflows to facilitate a comprehensive understanding.
Introduction to this compound Synthase (cimA)
This compound synthase (EC 2.3.1.182) is an enzyme that serves as the entry point for an alternative pathway for isoleucine biosynthesis, distinct from the canonical threonine-dependent route. This pathway is particularly noted in certain microorganisms.[1] The cimA gene product catalyzes the stereospecific condensation of acetyl-CoA and pyruvate to produce (R)-citramalate.[2] This pathway is of significant interest in biotechnology for the production of biofuels like 1-propanol (B7761284) and 1-butanol, and as a precursor for polymers like methylmethacrylate.[3][4] Understanding the intricate regulation of the cimA gene is therefore critical for optimizing these biotechnological applications and for potential antimicrobial drug design.
Transcriptional Regulation of the cimA Gene
While direct transcriptional analysis of the cimA promoter is not extensively documented in publicly available literature, its regulation can be inferred from its metabolic context and the established roles of global regulators in amino acid biosynthesis. The primary candidate for the transcriptional control of cimA is the Leucine-responsive regulatory protein (Lrp).
The Role of Leucine-Responsive Regulatory Protein (Lrp)
Lrp is a global transcriptional regulator in bacteria, such as Escherichia coli, that modulates the expression of a vast number of genes, often in response to the availability of amino acids, particularly leucine (B10760876).[5][6] It is known to control operons involved in both the biosynthesis and catabolism of branched-chain amino acids.[2][6] For instance, Lrp positively regulates the ilvIH operon, which is also involved in branched-chain amino acid synthesis, by binding cooperatively to multiple sites upstream of the promoter.[7]
It is highly probable that cimA expression is similarly under the control of Lrp. In this proposed model, Lrp acts as a transcriptional activator in the absence of leucine, promoting the expression of cimA to facilitate isoleucine synthesis. When leucine is abundant, it acts as a co-repressor, binding to Lrp and causing a conformational change that reduces Lrp's affinity for its DNA binding sites, thereby downregulating cimA transcription.[8][9] This "feast-or-famine" regulation allows the cell to conserve resources when branched-chain amino acids are readily available.[10]
Feedback Inhibition at the Enzyme Level
Beyond transcriptional control, the activity of the this compound synthase enzyme itself is regulated by feedback inhibition. The end-product of the pathway, isoleucine, can act as an allosteric inhibitor of CimA.[6] This provides a rapid mechanism to modulate metabolic flux in response to changing intracellular concentrations of isoleucine. Structural studies on this compound synthase from Leptospira interrogans show that isoleucine binds to a C-terminal regulatory domain, inducing a conformational change that inhibits substrate binding at the active site.[6] Directed evolution studies have successfully created mutant versions of CimA that are insensitive to this feedback inhibition, highlighting the regulatory importance of this domain.[3]
Quantitative Data on this compound Synthase
The following tables summarize key quantitative parameters related to the this compound synthase enzyme from various studies. This data is crucial for kinetic modeling and metabolic engineering efforts.
Table 1: Kinetic Parameters of this compound Synthase (CimA)
| Enzyme Source | Substrate | K_m (mM) | V_max (μmol/min/mg) | Specific Activity (μmol/min/mg) | Reference |
| Methanococcus jannaschii (Wild-Type) | Pyruvate | 0.85 | - | 2.9 | [2] |
| Methanococcus jannaschii (Wild-Type) | Acetyl-CoA | 0.14 | - | 2.9 | [2] |
| Malus x domestica (MdCMS_1) | Pyruvate | 2.446 | 0.019 | - | [1] |
| Malus x domestica (MdCMS_1) | Acetyl-CoA | 0.043 | 0.019 | - | [1] |
Note: Kinetic parameters can vary significantly based on assay conditions.
Table 2: Effect of Isoleucine on CimA Activity
| Enzyme Variant | Isoleucine Concentration (mM) | % Activity Reduction | Reference |
| M. jannaschii (Wild-Type) | 40 | 64% | [3] |
| M. jannaschii (Wild-Type) | 80 | 80% | [3] |
| M. jannaschii (CimA3.7 mutant) | Up to 80 | No significant reduction | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the regulation of the cimA gene.
Quantitative Real-Time PCR (qRT-PCR) for cimA Expression Analysis
This protocol allows for the quantification of cimA mRNA levels to assess transcriptional changes under different conditions.[4][11]
-
RNA Extraction:
-
Grow bacterial cultures to the desired optical density (e.g., mid-log phase) under control and experimental conditions (e.g., with and without leucine supplementation).
-
Harvest cells by centrifugation at 4°C.
-
Immediately lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, including a DNase I treatment step to eliminate genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 96-well plate. For each sample, combine:
-
SYBR Green qPCR Master Mix (2X)
-
Forward and reverse primers for cimA (final concentration 0.2-0.5 µM each)
-
Diluted cDNA template
-
Nuclease-free water to the final volume.
-
-
Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT).
-
Use primers for a validated housekeeping gene (e.g., 16S rRNA, gyrA) for normalization.
-
-
Thermal Cycling:
-
Perform the qPCR using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 5 min).
-
40 cycles of: denaturation (95°C for 15s), annealing (55-60°C for 30s), and extension (72°C for 30s).
-
Follow with a melt curve analysis to verify the specificity of the amplified product.[12]
-
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for cimA and the housekeeping gene in all samples.
-
Calculate the relative expression of cimA using the ΔΔCq method.
-
This compound Synthase Enzyme Assay
This colorimetric assay measures the activity of CimA by detecting the release of Coenzyme A (CoA-SH) using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[13][14]
-
Preparation of Cell-Free Extract:
-
Grow an expression strain (e.g., E. coli BL21(DE3) carrying a cimA expression plasmid) and induce protein expression.
-
Harvest cells and resuspend in TES buffer (0.1 M, pH 7.5) containing 5 mM MgCl₂.
-
Lyse cells by sonication or using a cell disruptor on ice.
-
Clarify the lysate by centrifugation (12,000 x g, 10 min, 4°C) to obtain the cell-free extract (supernatant).
-
Determine the total protein concentration of the extract using a Bradford or BCA assay.
-
-
Enzyme Reaction:
-
Prepare the assay mixture in a microcentrifuge tube or 96-well plate:
-
TES buffer (0.1 M, pH 7.5) with 5 mM MgCl₂
-
1 mM Acetyl-CoA
-
1 mM Pyruvate
-
Cell-free extract (e.g., 200 µl of 1 mg/ml protein solution).
-
-
Incubate the reaction at 37°C.
-
-
Detection:
-
At various time points (e.g., every 10 minutes), take a 100 µl aliquot of the reaction mixture.
-
Immediately add it to 900 µl of a solution containing 0.56 mM DTNB in 78 mM Tris-HCl buffer (pH 8.0).
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the concentration of CoA-SH produced using the molar extinction coefficient of the TNB²⁻ product (13,600 M⁻¹cm⁻¹).
-
Determine the specific activity in µmol of product formed per minute per mg of total protein.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the in vitro interaction between a purified transcription factor (e.g., Lrp) and a specific DNA fragment (e.g., the cimA promoter).[2][15]
-
Probe Preparation:
-
Synthesize complementary oligonucleotides corresponding to the putative Lrp binding site within the cimA promoter region (~50 bp).
-
Label one oligonucleotide at the 5' end with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye like IRDye).
-
Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine:
-
5x Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM KCl, 2.5 mM DTT, 25% glycerol).
-
Purified Lrp protein (titrate concentrations).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Labeled DNA probe (fmol concentrations).
-
Nuclease-free water to the final volume.
-
-
For competition assays, add a 100-fold molar excess of unlabeled specific or non-specific competitor DNA to separate reactions.
-
Incubate at room temperature for 20-30 minutes in the dark.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel (4-6%) in 0.5x TBE buffer.
-
Run the gel at a constant voltage (e.g., 150 V) at 4°C until the loading dye has migrated sufficiently.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent or fluorescence imaging system, depending on the label used. A "shift" in the migration of the probe indicates a protein-DNA complex.
-
DNase I Footprinting Assay
This technique identifies the specific nucleotide sequence where a protein binds on a DNA fragment.[5]
-
Probe Preparation:
-
Prepare a DNA fragment (~200-300 bp) containing the cimA promoter region.
-
Uniquely label one end of one strand using ³²P-dATP with T4 Polynucleotide Kinase.
-
Purify the end-labeled probe.
-
-
Binding Reaction:
-
Incubate the labeled probe with varying concentrations of purified Lrp protein in a binding buffer similar to that used for EMSA. Allow the binding to reach equilibrium (30-45 min).
-
-
DNase I Digestion:
-
Add a pre-determined, limiting amount of DNase I to the binding reactions and to a protein-free control.
-
Incubate for a short, precise time (e.g., 1-2 minutes) at room temperature to allow for, on average, one nick per DNA molecule.
-
Stop the reaction abruptly with a stop solution (containing EDTA and SDS).
-
-
Analysis:
-
Purify the DNA fragments from the reaction mixtures.
-
Denature the DNA and resolve the fragments on a high-resolution denaturing (sequencing) polyacrylamide gel.
-
Run a Maxam-Gilbert sequencing ladder of the same probe in parallel to determine the exact sequence.
-
Visualize the gel by autoradiography. The region where Lrp binds will be protected from DNase I cleavage, appearing as a "footprint" or a blank region in the ladder of bands.
-
Reporter Gene Assay for Promoter Activity
This in vivo assay quantifies the strength of the cimA promoter by fusing it to a reporter gene like lacZ (encoding β-galactosidase) or luc (encoding luciferase).[10]
-
Construct Preparation:
-
Clone the putative cimA promoter region upstream of a promoterless reporter gene (lacZ or luc) in a suitable plasmid vector.
-
Transform this reporter plasmid into the desired bacterial strain (e.g., wild-type and an lrp deletion mutant).
-
-
Cell Culture and Assay:
-
Grow the transformed strains under various conditions (e.g., with/without leucine).
-
Harvest cells at different growth phases.
-
For LacZ: Lyse the cells and measure β-galactosidase activity by monitoring the hydrolysis of o-nitrophenyl-β-D-galactopyranoside (ONPG) to the yellow product o-nitrophenol (measured at 420 nm). Normalize activity to cell density (OD₆₀₀) and time.
-
For Luciferase: Measure luminescence directly from whole cells using a luminometer. The substrate for bacterial luciferase is synthesized intracellularly.
-
-
Data Analysis:
-
Compare the reporter activity from the cimA promoter construct across different strains and conditions to determine the effects of Lrp and leucine on promoter strength.
-
Logical Framework of cimA Regulation
The regulation of this compound synthase production is a multi-layered process involving both transcriptional control and post-translational feedback. The logical relationship between the key regulatory components can be visualized as a decision-making network within the cell.
Conclusion
The regulation of the this compound synthase gene cimA is a sophisticated process integral to the metabolic flexibility of microorganisms possessing this pathway. While direct transcriptional evidence is still emerging, a strong model based on the global regulator Lrp provides a solid framework for future investigation. This is complemented by well-characterized feedback inhibition of the CimA enzyme by isoleucine. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to dissect these regulatory networks. A deeper understanding of cimA regulation will undoubtedly accelerate advancements in metabolic engineering for the production of valuable chemicals and may unveil novel targets for antimicrobial therapies.
References
- 1. Regulation of the citrate synthase (gltA) gene of Escherichia coli in response to anaerobiosis and carbon supply: role of the arcA gene product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanded roles of leucine-responsive regulatory protein in transcription regulation of the Escherichia coli genome: Genomic SELEX screening of the regulation targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Escherichia coli σ70 senses sequence and conformation of the promoter spacer region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Escherichia coli Lrp Regulates One-Third of the Genome via Direct, Cooperative, and Indirect Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The leucine-responsive regulatory protein, a global regulator of metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lrp, a global regulatory protein of Escherichia coli, binds co-operatively to multiple sites and activates transcription of ilvIH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Lrp action in Escherichia coli by leucine: effects on non-specific binding of Lrp to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Escherichia coli Leucine-Responsive Regulatory Protein Bridges DNA In Vivo and Tunably Dissociates in the Presence of Exogenous Leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Escherichia coli Lrp Regulates One-Third of the Genome via Direct, Cooperative, and Indirect Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. σ factor selectivity of Escherichia coli RNA polymerase: role for CRP, IHF and Lrp transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Lrp family of transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lrp, a major regulatory protein in Escherichia coli, bends DNA and can organize the assembly of a higher-order nucleoprotein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in bacterial promoter recognition and its control by factors that do not bind DNA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of Citramalate in Plant Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citramalate, a dicarboxylic acid, is an important intermediate in plant metabolism, particularly in the biosynthesis of isoleucine and the formation of volatile esters that contribute to fruit aroma. Its quantification in plant tissues is crucial for understanding metabolic pathways, assessing fruit quality, and exploring its potential applications in biotechnology and drug development. This document provides detailed application notes and protocols for the accurate quantification of this compound in various plant tissues using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data of this compound in Plant Tissues
The concentration of this compound can vary significantly among different plant species, tissues, and developmental stages. The following table summarizes reported quantitative data for this compound in various plant tissues.
| Plant Species | Tissue | Developmental Stage | This compound Concentration (mg/g FW) | Reference |
| Pitaya (Hylocereus) 'Guanhuabai' | Pulp | Early Development (S3) | 5.93 | [1] |
| Pitaya (Hylocereus) 'Wucihuanglong' | Pulp | Early Development (S3) | 5.82 | [1] |
| Pitaya (Hylocereus) 'Guanhuahong' | Pulp | Mid-Development (S4) | 4.38 | [1] |
| Apple (Malus domestica) | Fruit | Ripening | ~120-fold increase | |
| Apple (Malus domestica 'Toki') | Peel | Ripe | 0.365 ± 0.012 | [2] |
| Apple (Malus domestica 'Toki') | Fruit | Ripe | 0.00922 ± 0.00066 | [2] |
| Apple (Malus domestica 'Tsugaru') | Peel | Ripe | 0.105 ± 0.021 | [2] |
| Apple (Malus domestica 'Tsugaru') | Fruit | Ripe | 0.00522 ± 0.00141 | [2] |
| Apple (Malus domestica 'Sun-Tsugaru') | Peel | Ripe | 0.0874 ± 0.0587 | [2] |
| Apple (Malus domestica 'Sun-Tsugaru') | Fruit | Ripe | 0.00292 ± 0.00114 | [2] |
| Sour Lemon (Citrus limon) | Pulp | Early Development | ~0.02 | [3] |
| Acidless Lime (Citrus limetta) | Pulp | Early Development | ~0.005 | [3] |
| Minneola Tangelo (Citrus × tangelo) | Pulp | Early Development | ~0.015 | [3] |
| Shamouti Orange (Citrus sinensis) | Pulp | Early Development | ~0.01 | [3] |
| Grapefruit (Citrus × paradisi) | Pulp | Early Development | ~0.012 | [3] |
Experimental Protocols
Accurate quantification of this compound requires meticulous sample preparation and the use of sensitive analytical techniques. Below are detailed protocols for GC-MS and LC-MS/MS analysis.
Protocol 1: Quantification of this compound using GC-MS
This protocol is adapted from methods for organic acid analysis in plant tissues and is optimized for this compound quantification.
1. Sample Preparation and Extraction
-
Harvesting and Storage: Harvest plant tissues and immediately freeze them in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.
-
Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% (v/v) methanol.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes, with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Re-extract the pellet with 500 µL of 80% methanol, vortex, and centrifuge as before.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
2. Derivatization
-
To make the non-volatile this compound suitable for GC analysis, a two-step derivatization is required:
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Vortex and incubate at 37°C for 90 minutes.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 70°C for 30 minutes.
-
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 1 min, ramp to 310°C at 5°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification using specific ions for derivatized this compound.
-
4. Quantification
-
Prepare a calibration curve using a certified standard of citramalic acid subjected to the same extraction and derivatization procedure. Use an internal standard (e.g., ribitol) added before extraction to correct for variations in sample preparation and instrument response.
Protocol 2: Quantification of this compound using LC-MS/MS
LC-MS/MS offers higher sensitivity and specificity for the quantification of this compound without the need for derivatization.
1. Sample Preparation and Extraction
-
Follow the same harvesting, storage, grinding, and extraction steps as in the GC-MS protocol (Section 1.1). After pooling the supernatants, evaporate the solvent and reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other organic acids. For example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. For example, m/z 147 -> 87 (quantifier) and m/z 147 -> 129 (qualifier). These transitions should be optimized using a this compound standard.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for maximum signal intensity.
-
3. Quantification
-
Generate a calibration curve using a serial dilution of a citramalic acid standard. Use a stable isotope-labeled internal standard (e.g., ¹³C₄-citramalate) for the most accurate quantification, added to the sample before extraction.
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound from pyruvate and acetyl-CoA.
Experimental Workflow for this compound Quantification
References
Metabolic Engineering of E. coli for Enhanced Citramalate Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the metabolic engineering of Escherichia coli to achieve high-level production of citramalate. This compound is a valuable C5 dicarboxylic acid and a promising bio-based precursor for the industrial production of methacrylic acid, a key monomer for plastics and resins. The following sections detail the genetic strategies, experimental procedures, and expected outcomes based on successful studies in the field.
Introduction to this compound Production in E. coli
This compound can be synthesized in E. coli through the condensation of acetyl-CoA and pyruvate, a reaction catalyzed by the enzyme this compound synthase (CimA).[1][2] Metabolic engineering efforts have focused on expressing a highly active this compound synthase and redirecting carbon flux towards its precursors, acetyl-CoA and pyruvate, while minimizing the formation of competing byproducts.[1][3]
Key metabolic engineering strategies include:
-
Overexpression of a potent this compound synthase: A mutated version of the cimA gene from Methanococcus jannaschii (MjcimA3.7) has been shown to be highly effective.[2][4]
-
Deletion of competing pathways: Knocking out genes such as gltA (citrate synthase) prevents the diversion of acetyl-CoA into the TCA cycle.[3][5] However, this can lead to glutamate (B1630785) auxotrophy.[6]
-
Elimination of byproduct formation: Deleting genes involved in the synthesis of lactate (B86563) (ldhA), formate (B1220265) (pflB), and acetate (B1210297) (ackA, pta, poxB) is crucial for maximizing the carbon flux towards this compound and simplifying downstream processing.[1][3]
-
Process optimization: Fed-batch fermentation with controlled glucose feeding is essential to avoid the accumulation of inhibitory byproducts like acetate and to achieve high cell densities and product titers.[1][7]
Quantitative Data Summary
The following tables summarize the performance of various engineered E. coli strains for this compound production under different conditions.
| Strain | Relevant Genotype | Fermentation Scale | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L·h) | Reference |
| E. coli BW25113 | Overexpression of MjcimA3.7, ΔldhA, ΔpflB | 3 L Fed-batch | 82 | 0.48 | 1.85 | [1][7] |
| E. coli | Overexpression of cimA, ΔgltA, ΔackA | Fed-batch | 46.5 | 0.63 | 0.35 | [4][5] |
| E. coli | ΔgltA, ΔleuC, ΔackA-pta, ΔpoxB, overexpressing cimA | Repetitive Fed-batch | 54.1 | 0.64 | 0.62 | [3] |
| Engineered E. coli | Phage-resistant, overexpressing MjcimA3.7, non-oxidative glycolysis pathway, acetate synthesis pathway removed | 80 h Fed-batch | 110.2 | 0.4 | 1.4 | [2][4] |
| E. coli MEC626/pZE12-cimA | GltA[F383M] variant | Fed-batch | >60 | 0.53 | ~0.45 | [6] |
Signaling Pathways and Experimental Workflows
Engineered this compound Biosynthesis Pathway
The central metabolic pathway in E. coli is engineered to channel carbon from glucose to this compound. Key interventions involve the heterologous expression of this compound synthase and the deletion of competing enzymatic steps.
Caption: Engineered metabolic pathway for this compound production in E. coli.
General Experimental Workflow
The overall process for developing and utilizing an engineered E. coli strain for this compound production follows a structured workflow from strain construction to product analysis.
Caption: General workflow for this compound production.
Experimental Protocols
Protocol 1: Construction of Engineered E. coli Strain
This protocol describes the general steps for creating an E. coli strain with desired gene knockouts and plasmid-based gene expression. The example focuses on deleting ldhA and pflB and introducing a plasmid for cimA expression.
Materials:
-
E. coli BW25113 strain
-
Keio collection strains for ldhA and pflB knockouts (e.g., JW1375 for ΔldhA::kan)[3]
-
pCP20 plasmid for kanamycin (B1662678) cassette removal[3]
-
pBAD24 plasmid carrying the MjcimA3.7 gene[1]
-
LB medium, SOC medium
-
Appropriate antibiotics (Kanamycin, Ampicillin (B1664943)/Carbenicillin, Chloramphenicol)
-
P1 phage lysate
-
Electroporator and cuvettes
Procedure:
-
Gene Deletion via P1 Phage Transduction: a. Prepare a P1 phage lysate from the Keio collection strain carrying the desired gene deletion with a kanamycin resistance cassette (e.g., ΔldhA::kan). b. Transduce the gene deletion into the recipient E. coli BW25113 strain. c. Select for transductants on LB agar (B569324) plates containing kanamycin. d. Verify the gene knockout by PCR using primers flanking the target gene.
-
Removal of Antibiotic Resistance Cassette: a. Transform the knockout strain with the temperature-sensitive pCP20 plasmid, which expresses the FLP recombinase. b. Select for transformants on LB agar with ampicillin at 30°C. c. Streak colonies on LB agar without antibiotics and incubate at 42°C to induce FLP recombinase expression and cure the pCP20 plasmid. d. Screen for colonies that are sensitive to both kanamycin and ampicillin, indicating successful removal of the resistance cassette and the plasmid.
-
Sequential Gene Deletions: a. Repeat steps 1 and 2 to create multiple gene knockouts (e.g., first ΔldhA, then ΔpflB).[1]
-
Plasmid Transformation: a. Prepare competent cells of the final knockout strain (E. coli BW25113 ΔldhA ΔpflB). b. Transform the cells with the pBAD24-MjcimA3.7 plasmid via electroporation. c. Select for transformants on LB agar plates containing carbenicillin. d. Verify the presence of the plasmid by plasmid isolation and restriction digest.
Protocol 2: Fed-Batch Fermentation for this compound Production
This protocol outlines a fed-batch fermentation process for high-titer this compound production.
Materials:
-
Engineered E. coli strain (e.g., BW25113 ΔldhA ΔpflB / pBAD24-MjcimA3.7)
-
Defined mineral salts medium[3]
-
Glucose stock solution (e.g., 500 g/L)
-
Yeast extract
-
L-arabinose for induction
-
Bioreactor (e.g., 5 L) with pH, temperature, and dissolved oxygen (DO) control
-
Ammonia solution or ammonium (B1175870) hydroxide (B78521) for pH control and nitrogen source
Procedure:
-
Inoculum Preparation: a. Inoculate a single colony of the engineered strain into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. b. Use the overnight culture to inoculate a larger volume (e.g., 100 mL) of defined fermentation medium in a shake flask and grow to an OD600 of 3-4.
-
Bioreactor Setup and Batch Phase: a. Prepare the bioreactor with the defined mineral salts medium containing an initial glucose concentration (e.g., 20-30 g/L) and a small amount of yeast extract (e.g., 1.4 g/L).[1] b. Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1-0.2. c. Maintain the culture at 37°C, pH 7.0 (controlled with ammonia), and DO above 30% (controlled by agitation and aeration).[1] d. Run the batch phase until the initial glucose is depleted, which is indicated by a sharp increase in DO.
-
Fed-Batch Phase: a. Initiate a continuous glucose feed at a rate that maintains a low residual glucose concentration to avoid acetate formation. The feed rate can be gradually increased to support cell growth.[1][7] b. When the culture reaches a desired cell density (e.g., OD600 of ~50), induce the expression of this compound synthase by adding L-arabinose to a final concentration of 0.2 g/L.[1][8] c. Continue the glucose feed to provide the carbon source for this compound production. The feed rate can be adjusted based on the glucose consumption rate.
-
Sampling and Monitoring: a. Take samples periodically to measure OD600, and the concentrations of glucose, this compound, and acetate. b. Continue the fermentation until the desired this compound titer is reached or production ceases.
Protocol 3: Quantification of Metabolites by HPLC
This protocol describes the analysis of fermentation broth samples for this compound, glucose, and acetate concentrations using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV and a refractive index (RI) detector
-
Aminex HPX-87H column (or equivalent ion-exchange column)
-
Sulfuric acid (e.g., 5 mM) as the mobile phase
-
Syringe filters (0.22 µm)
-
Standards for this compound, glucose, and acetate
Procedure:
-
Sample Preparation: a. Centrifuge the fermentation broth samples to pellet the cells (e.g., 13,000 x g for 5 minutes). b. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Set up the HPLC system with the Aminex HPX-87H column, typically operated at 50-60°C. b. Use 5 mM H₂SO₄ as the isocratic mobile phase at a flow rate of 0.6 mL/min. c. Inject the prepared sample into the HPLC system. d. Detect organic acids (this compound, acetate) using a UV detector at 210 nm. e. Detect glucose using an RI detector.
-
Quantification: a. Prepare standard curves for this compound, glucose, and acetate using known concentrations. b. Calculate the concentrations of the metabolites in the samples by comparing their peak areas to the standard curves.
Conclusion
The metabolic engineering of E. coli has proven to be a highly effective strategy for the production of this compound. By combining the expression of a robust this compound synthase with the elimination of competing metabolic pathways and optimization of the fermentation process, it is possible to achieve high titers, yields, and productivities. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their own this compound production systems. Further improvements may be achieved through advanced strategies such as dynamic metabolic control and the engineering of cofactor regeneration pathways.
References
- 1. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eliminating acetate formation improves this compound production by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of this compound by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. microbiologyresearch.org [microbiologyresearch.org]
Application Notes and Protocols for Fed-Batch Fermentation for Citramalate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Citramalate is a valuable C5 dicarboxylic acid with applications as a precursor for the production of methacrylic acid, a key monomer for various polymers. Microbial fermentation using engineered microorganisms offers a promising and sustainable route for this compound production. This document provides detailed application notes and protocols for the fed-batch fermentation process for high-titer this compound synthesis, primarily focusing on engineered Escherichia coli.
Fed-batch fermentation is a preferred strategy for achieving high cell densities and product titers by strategically feeding a limiting nutrient, typically the carbon source, to the culture. This approach allows for better control of cell growth and metabolism, preventing the accumulation of inhibitory byproducts and overcoming substrate inhibition.
Metabolic Pathway for this compound Synthesis
The core of microbial this compound production lies in the enzymatic condensation of acetyl-CoA and pyruvate, catalyzed by this compound synthase (encoded by the cimA gene). To enhance the metabolic flux towards this compound, genetic modifications are typically introduced in the production host. These modifications often include the overexpression of a potent this compound synthase and the deletion of genes corresponding to competing pathways. Key competing pathways include the tricarboxylic acid (TCA) cycle, initiated by citrate (B86180) synthase (gltA), and pathways leading to the formation of byproducts like acetate (B1210297) (ackA-pta, poxB), lactate (B86563) (ldhA), and formate (B1220265) (pflB).[1][2][3][4]
Caption: Metabolic pathway for this compound synthesis in engineered E. coli.
Data Presentation: Comparison of Fed-Batch Fermentation Processes
The following tables summarize quantitative data from various studies on fed-batch fermentation for this compound production.
Table 1: Performance of Different Engineered E. coli Strains
| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Fermentation Time (h) | Reference |
| Engineered E. coli | Expressing cimA, ΔgltA, ΔackA | Glucose | 46.5 | 0.63 | 0.35 | 132 | [1] |
| Engineered E. coli JW1 | Expressing CimA3.7, ΔldhA, ΔpflB | Glucose | 82 ± 1.5 | 0.48 | 1.85 | 65 | [2][5][6] |
| Engineered E. coli | Expressing MjcimA3.7, phage-resistant, non-oxidative glycolysis pathway, Δacetate synthesis pathway | Glucose | 110.2 | 0.4 | 1.4 | 80 | [3][7] |
| MEC568/pZE12-cimA | ΔgltA, ΔleuC, ΔackA-pta, ΔpoxB | Glycerol (B35011) | >31 | >0.50 | ~0.23 | 132 | [4] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered E. coli for this compound Production
This protocol is a generalized procedure based on common practices reported in the literature.[2][5][8][9]
1. Strain and Inoculum Preparation:
-
Use an engineered E. coli strain optimized for this compound production (e.g., expressing cimA and with relevant gene deletions).
-
Prepare a seed culture by inoculating a single colony from a fresh agar (B569324) plate into a flask containing a suitable pre-culture medium (e.g., LB broth or a defined minimal medium).
-
Incubate the seed culture overnight at 37°C with shaking (e.g., 200-250 rpm) until it reaches the exponential growth phase.
2. Fermenter Preparation and Batch Phase:
-
Prepare the fermentation vessel with a defined mineral salts medium. A typical medium composition is provided in Table 2.
-
Sterilize the fermenter and medium. Aseptically add heat-sensitive components like the carbon source, vitamins, and antibiotics after cooling.
-
Calibrate and sterilize pH and dissolved oxygen (DO) probes.
-
Inoculate the fermenter with the seed culture (e.g., 1-5% v/v).
-
Start the batch phase with an initial concentration of the carbon source (e.g., 10-20 g/L glucose).
-
Maintain process parameters:
-
Temperature: 37°C
-
pH: 7.0 (controlled by automated addition of acid, e.g., H₃PO₄, and base, e.g., NH₄OH or NaOH)
-
Dissolved Oxygen (DO): Maintained at a setpoint (e.g., 30% of air saturation) by controlling the stirrer speed and/or airflow rate.
-
Table 2: Example of a Defined Mineral Salts Medium for E. coli Fermentation
| Component | Concentration |
| Salts | |
| (NH₄)₂SO₄ | 0.4 g/L |
| KH₂PO₄ | 4.16 g/L |
| K₂HPO₄ | 11.95 g/L |
| Supplements | |
| MgSO₄ | 0.12 g/L |
| Yeast Extract | 1.4 - 3.0 g/L |
| Trace Metals Solution | 0.75 - 2.25 mL/L |
| Initial Carbon Source | |
| Glucose | 7.5 - 20 g/L |
3. Fed-Batch Phase:
-
The fed-batch phase is initiated upon the depletion of the initial carbon source, which is often indicated by a sharp increase in the DO signal.
-
Start a continuous feed of a concentrated carbon source solution (e.g., 50-70% w/v glucose).
-
The feeding strategy is crucial. An exponential feeding strategy is often employed initially to maintain a constant specific growth rate.[9][10] Subsequently, the feed rate can be adjusted based on the metabolic state of the culture to avoid the accumulation of inhibitory byproducts. A glucose-limiting feed is generally preferred.[2][5]
-
If using an inducible expression system for cimA, add the inducer (e.g., L-arabinose or IPTG) when the culture reaches a certain cell density (e.g., OD₆₀₀ of 50).[2][5]
4. Sampling and Analysis:
-
Periodically take samples from the fermenter to monitor cell growth (OD₆₀₀), substrate consumption, and this compound production.
-
Prepare samples for analysis by centrifuging to remove cells. The supernatant is then filtered and stored for quantification of extracellular metabolites.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Filter the supernatant through a 0.22 or 0.45 µm syringe filter.
-
Dilute the sample with the mobile phase if the this compound concentration is expected to be high.
2. HPLC Conditions:
-
Column: A column suitable for organic acid analysis, such as a Rezex ROA-Organic Acid H+ column or an Aminex HPX-87H column.[11][12]
-
Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H₂SO₄).
-
Flow Rate: Typically 0.5-0.6 mL/min.
-
Column Temperature: 55-65°C.
-
Detection: Refractive Index (RI) or UV detector at 210 nm.
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare a standard curve using known concentrations of pure citramalic acid.
-
Quantify the this compound concentration in the samples by comparing the peak area to the standard curve.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the fed-batch fermentation process for this compound synthesis.
Caption: Workflow for fed-batch fermentation of this compound.
References
- 1. Production of this compound by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient bio-production of this compound using an engineered Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. eppendorf.com [eppendorf.com]
- 10. Optimizing a microbial fed-batch bioprocess | INFORS HT [infors-ht.com]
- 11. Metabolic engineering of low-pH-tolerant non-model yeast, Issatchenkia orientalis, for production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Purification of Recombinant Citramalate Synthase
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the expression and purification of recombinant citramalate synthase. The methodologies outlined below are synthesized from established practices and are intended to serve as a robust starting point for obtaining highly pure and active enzyme for downstream applications, including structural biology, inhibitor screening, and metabolic engineering.
Introduction
This compound synthase (EC 2.3.1.182) is a key enzyme in the alternative isoleucine biosynthesis pathway, catalyzing the condensation of acetyl-CoA and pyruvate (B1213749) to form (S)-citramalate or (R)-citramalate, depending on the organism.[1][2] Its role in metabolic pathways makes it a target of interest for the development of novel antimicrobials and for the bio-production of valuable chemicals.[2][3] The following protocol details the expression of His-tagged recombinant this compound synthase in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Experimental Workflow
The overall workflow for the purification of recombinant this compound synthase is depicted below. This process begins with the transformation of an expression vector into a suitable E. coli strain, followed by cell culture and induction of protein expression. The cells are then harvested and lysed to release the recombinant protein. The final stage involves the purification of the His-tagged this compound synthase using affinity chromatography.
Caption: Workflow for recombinant this compound synthase purification.
Quantitative Data Summary
The following table summarizes representative quantitative data from the purification of recombinant this compound synthase. Note that yields and purity can vary depending on the specific construct, expression conditions, and purification scale.
| Parameter | Value | Reference |
| Expression System | E. coli BL21(DE3) | [4] |
| Purification Method | Immobilized Metal Affinity Chromatography (IMAC) | [5][6][7] |
| Typical Protein Yield | 10–40 mg per liter of culture | [5] |
| Purity | Up to 95% | [5][7] |
| This compound Production Titer (in vivo) | 82 ± 1.5 g/L | [3][8] |
| This compound Production Yield (in vivo) | 0.48 ± 0.03 g this compound / g glucose | [3] |
Detailed Experimental Protocols
Protocol 1: Expression of Recombinant this compound Synthase
This protocol describes the expression of N-terminally His-tagged this compound synthase in E. coli.
Materials:
-
Expression plasmid containing the gene for His-tagged this compound synthase (e.g., in a pET vector)
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., ampicillin, kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Transform the expression plasmid into chemically competent E. coli BL21(DE3) cells.[4] Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony from the plate into 50 mL of LB medium containing the selective antibiotic. Grow the culture overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow the large-scale culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.[4]
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1–1.0 mM.[4]
-
Incubation: Continue to incubate the culture for 16-20 hours at the reduced temperature (18-25°C) with shaking. This lower temperature enhances the solubility of the recombinant protein.
Protocol 2: Purification of Recombinant this compound Synthase
This protocol details the purification of His-tagged this compound synthase using Ni-NTA affinity chromatography.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10 mM imidazole, 1 mM DTT.[4]
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 20 mM imidazole, 1 mM DTT.[4]
-
Elution Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 250 mM imidazole, 1 mM DTT.[4]
-
Ni-NTA affinity resin
-
Chromatography column
Procedure:
-
Cell Harvesting: Harvest the induced cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.[4] Lyse the cells by sonication on ice or by passing them through a French press.[4]
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[4] Carefully collect the supernatant, which contains the soluble recombinant protein.
-
Column Preparation: Equilibrate the Ni-NTA affinity column with 5 column volumes of Lysis Buffer.
-
Protein Binding: Load the clarified supernatant onto the equilibrated Ni-NTA column.[4] The His-tagged this compound synthase will bind to the resin.[6][9]
-
Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.[4]
-
Elution: Elute the purified this compound synthase from the column using 5 column volumes of Elution Buffer.[4][9] Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions for protein content using SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm. Pool the fractions containing the purified protein.
-
Buffer Exchange (Optional): If necessary, perform buffer exchange into a suitable storage buffer (e.g., containing glycerol (B35011) for cryopreservation) using dialysis or a desalting column.
Protocol 3: this compound Synthase Activity Assay
This protocol is for determining the enzymatic activity of the purified this compound synthase using a DTNB-based assay that measures the release of Coenzyme A (CoA).[10]
Materials:
-
Assay Buffer: 100 mM TES buffer (pH 7.5), 5 mM MgCl₂.[4]
-
Substrates: 1 mM Acetyl-CoA, 1 mM Pyruvate.[4]
-
5,5-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution: 10 mM DTNB in 100 mM Tris-HCl (pH 8.0).[10]
-
Purified this compound synthase
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
800 µL Assay Buffer
-
100 µL 10 mM Acetyl-CoA
-
100 µL 10 mM Pyruvate
-
-
Enzyme Addition: Add a known amount of purified this compound synthase to the reaction mixture to start the reaction. The final volume should be 1 mL.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for mesophilic enzymes) for a set period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.[4]
-
Quenching and Color Development: At various time points, take a 100 µL aliquot of the reaction mixture and add it to 900 µL of the DTNB solution.[2] The DTNB reacts with the free sulfhydryl group of the released CoA to produce a yellow-colored product.
-
Measurement: Measure the absorbance of the resulting solution at 412 nm.[10]
-
Calculation: Calculate the concentration of the product using the molar extinction coefficient of the DTNB-CoA adduct. Use this to determine the specific activity of the enzyme (µmol of product formed per minute per mg of enzyme).
References
- 1. pnas.org [pnas.org]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. youtube.com [youtube.com]
- 7. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. His-Tag Purification | Bio-Rad [bio-rad.com]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for 13C-Labeling Studies of the Citramalate Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 13C-labeling for the investigation of the citramalate pathway. This pathway is a key route for the biosynthesis of isoleucine and various straight- and branched-chain esters, particularly in certain microorganisms and plants.[1] Understanding and quantifying the metabolic flux through this pathway is crucial for metabolic engineering, drug development targeting microbial metabolism, and for enhancing the production of valuable natural products.
Introduction to the this compound Pathway and 13C-Metabolic Flux Analysis
The this compound pathway begins with the condensation of acetyl-CoA and pyruvate, catalyzed by this compound synthase, to form this compound.[1] Subsequent enzymatic steps convert this compound into α-ketobutyrate, a precursor for isoleucine biosynthesis. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to elucidate and quantify the in vivo activity of metabolic pathways.[2] By supplying 13C-labeled substrates (e.g., [1,2-13C2]acetate) to a biological system, researchers can trace the incorporation of the heavy isotope into downstream metabolites.[3] The resulting mass isotopomer distributions, measured by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), provide detailed information about the active metabolic routes and their relative fluxes.[4]
Key Applications
-
Metabolic Engineering: Quantifying flux through the this compound pathway can identify bottlenecks and guide strategies to enhance the production of isoleucine or derived esters.
-
Drug Discovery: For pathogenic microorganisms that utilize this pathway, understanding its activity can aid in the identification of novel drug targets.
-
Agricultural Biotechnology: In plants, manipulating the this compound pathway could lead to improved aroma profiles in fruits and other products.[1]
Data Presentation: Quantitative Analysis of Isotopolog Enrichment
The following tables summarize the mass isotopolog enrichment in key metabolites of the this compound pathway from a 13C-acetate feeding study in apple fruit peel discs. This data illustrates how 13C-labeling can be used to confirm pathway activity and quantify the incorporation of labeled substrates.
Table 1: Mass Isotopolog Enrichment in this compound Pathway Intermediates and Products
| Compound | Labeled Acetate (B1210297) | M+1 Enrichment (%) | M+2 Enrichment (%) | M+3 Enrichment (%) | M+4 Enrichment (%) |
| This compound | 1-[13C]acetate | 1.5 | 0.5 | - | - |
| 2-[13C]acetate | 2.0 | 1.0 | - | - | |
| 1,2-[13C2]acetate | 1.8 | 2.5 | - | - | |
| Isoleucine | 1-[13C]acetate | 0.8 | 0.4 | - | - |
| 2-[13C]acetate | 1.2 | 0.9 | - | - | |
| 1,2-[13C2]acetate | 1.0 | 1.5 | - | - | |
| Methyl propanoate | 1-[13C]acetate | 0.5 | 0.2 | - | - |
| 2-[13C]acetate | 0.9 | 0.6 | - | - | |
| 1,2-[13C2]acetate | 0.7 | 1.1 | - | - | |
| Methyl 2-methylbutanoate | 1-[13C]acetate | 0.6 | 0.3 | - | - |
| 2-[13C]acetate | 1.0 | 0.8 | - | - | |
| 1,2-[13C2]acetate | 0.8 | 1.3 | - | - |
Data is adapted from a study on 'Jonagold' apple fruit. Enrichment is calculated relative to the unlabeled mass fraction (M). Dashes indicate that enrichment was not detected or reported.
Experimental Protocols
This section provides detailed methodologies for conducting 13C-labeling experiments to study the this compound pathway.
Protocol 1: 13C-Acetate Feeding of Plant Tissue
This protocol is adapted from a study investigating the this compound pathway in apple fruit peel discs.[1]
1. Sample Preparation:
- Excise peel discs from the fruit of interest (e.g., 'Jonagold' apple).
- Wash the discs with a buffer solution (e.g., 25 mM MES, pH 5.5).
2. Incubation with 13C-Labeled Acetate:
- Prepare incubation solutions containing a buffer, a sugar source (e.g., 2% sorbitol), and the 13C-labeled acetate. Use different labeled forms of acetate (e.g., 1-[13C]acetate, 2-[13C]acetate, and 1,2-[13C2]acetate) in separate experiments. A typical concentration for the labeled acetate is 10 mM.
- To enhance the synthesis of methyl esters for analytical purposes, methanol (B129727) can be added to the incubation solution.
- Incubate the peel discs in the respective solutions for a defined period (e.g., 24 hours) under controlled conditions (e.g., 25°C with gentle shaking).
3. Metabolite Extraction:
- For Volatiles: Collect the headspace volatiles using a solid-phase microextraction (SPME) fiber.
- For Soluble Intermediates:
- Quench the metabolism by flash-freezing the tissue in liquid nitrogen.
- Grind the frozen tissue to a fine powder.
- Extract the metabolites using a pre-chilled solvent mixture (e.g., 80% methanol).
- Centrifuge to pellet cell debris and collect the supernatant.
- Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
4. Derivatization for GC-MS Analysis:
- For organic acids like this compound, a two-step derivatization is common:
- Methoximation: Protect carbonyl groups by reacting the dried extract with methoxyamine hydrochloride in pyridine. Incubate at 30-40°C for 90 minutes.
- Silylation: Increase volatility by reacting with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 37-70°C for 30-120 minutes.[4]
5. GC-MS Analysis:
- Analyze the derivatized samples and headspace volatiles using a GC-MS system.
- GC Parameters: Use a suitable column (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 70°C), hold, and then ramp up to a final temperature of around 300°C.
- MS Parameters: Use Electron Ionization (EI) at 70 eV and acquire data in full scan mode to obtain mass isotopomer distributions.[4]
6. Data Analysis:
- Integrate the chromatogram peaks for the molecular or unique ions of the metabolites of interest.
- Calculate the mass isotopolog (M+1, M+2, etc.) enrichment relative to the unlabeled mass fraction (M).
- Correct for the natural abundance of 13C in the unlabeled fraction.
Protocol 2: General Workflow for 13C-MFA in Microbial Cultures
This protocol outlines a general procedure for conducting 13C-MFA to study the this compound pathway in microorganisms.
1. Experimental Design:
- Select the appropriate 13C-labeled substrate (e.g., [1,2-13C2]glucose, [1,2-13C2]acetate).
- Define the metabolic model, including the reactions of the this compound pathway.
2. Isotopic Labeling Experiment:
- Culture the microorganism in a defined medium containing the 13C-labeled tracer.
- Ensure the culture reaches an isotopic steady state, where the labeling of intracellular metabolites is stable. This can be verified by collecting samples at multiple time points.[5]
3. Sample Quenching and Metabolite Extraction:
- Rapidly quench metabolic activity by, for example, adding the cell culture to an ice-cold saline solution.
- Separate the cells from the medium by centrifugation.
- Extract intracellular metabolites using a cold solvent (e.g., 80% methanol).
4. Analytical Measurement:
- Analyze the mass isotopomer distributions of key metabolites (e.g., this compound, isoleucine) using GC-MS or LC-MS.
- For GC-MS analysis, derivatization is typically required for polar metabolites like organic acids and amino acids.[4]
5. Data Analysis and Flux Estimation:
- Correct the raw mass isotopomer data for natural 13C abundance.
- Use a computational flux software (e.g., INCA, Metran) to estimate the metabolic fluxes by fitting the experimental data to the metabolic model.[2]
Visualizations
The following diagrams illustrate the this compound pathway and a typical experimental workflow for 13C-MFA.
Caption: The this compound Pathway for Isoleucine Biosynthesis.
References
Application Note: Analytical Methods for Citramalate Detection in Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citramalic acid (citramalate) is a key bio-based platform chemical and a precursor for the production of methyl methacrylate (B99206) (MMA), a monomer used in the manufacturing of high-performance acrylic plastics like Perspex. The fermentative production of this compound using engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae has garnered significant interest. Accurate and robust monitoring of this compound concentration in the fermentation broth is critical for process optimization, yield calculation, and quality control. This document provides detailed protocols for the primary analytical methods used for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
Overview of Analytical Methods
The choice of analytical method depends on factors such as required sensitivity, sample throughput, equipment availability, and the complexity of the fermentation matrix.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying organic acids in fermentation broths. It offers good selectivity and reproducibility. Using an ion-exclusion column with UV or refractive index (RI) detection allows for the direct analysis of aqueous samples with minimal preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity, making it an excellent tool for both quantification and identification confirmation. Due to the low volatility of organic acids like this compound, a chemical derivatization step is required to convert the analyte into a more volatile form prior to analysis.
-
Enzymatic Assay: This method offers high specificity as it relies on an enzyme, this compound synthase, that specifically interacts with the target analyte's pathway. The assay is based on the spectrophotometric detection of coenzyme A (CoA), a product of the enzymatic reaction, providing a relatively rapid and high-throughput option that does not require sophisticated chromatographic equipment.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative parameters and characteristics of the described methods for this compound detection.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assay |
| Principle | Ion-exclusion chromatography with UV/RI detection. | Gas chromatography separation of derivatized analyte with mass spectrometric detection. | Spectrophotometric measurement of Coenzyme A released from the this compound synthase reaction. |
| Linear Range | Typically 0.1 to 200 mM.[1] | Wide; dependent on derivatization and instrument sensitivity. | Typically 1 to 100 µM (for Coenzyme A detection).[2] |
| Limit of Detection (LOD) | Method-dependent; generally in the low mg/L range. | High sensitivity; typically in the ng/mL range for derivatized organic acids.[3][4] | Estimated in the low µM range.[2] |
| Sample Preparation | Simple: Inactivation, Centrifugation, Filtration.[5] | Complex: Extraction, Drying, Derivatization.[3][6] | Simple: Centrifugation, Dilution. |
| Analysis Time | ~15-30 minutes per sample. | ~30-60 minutes per sample (excluding preparation).[3] | ~15-60 minutes reaction time, plus reading.[5] |
| Specificity | Good; potential co-elution with other organic acids. | Very High; mass spectrum provides structural confirmation. | Very High; based on enzyme-substrate specificity. |
| Throughput | High (with autosampler). | Low to Medium (due to sample prep). | High (microplate compatible).[2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Principle This protocol describes the quantification of this compound using an ion-exclusion HPLC system. Organic acids are separated on a specialized column and detected by UV absorbance at 210 nm. Quantification is achieved by comparing the peak area of the analyte to a standard curve prepared with authentic this compound standards.
Reagents and Materials
-
This compound standard (Sigma-Aldrich or equivalent)
-
Sulfuric Acid (H₂SO₄), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm or 0.2 µm syringe filters (e.g., PTFE, Nylon)
-
HPLC vials
-
HPLC system with UV and/or RI detector
-
Ion-exclusion column: Rezex ROA-Organic Acid H+ (8%), 300 x 7.8 mm (Phenomenex) or equivalent.[7][8]
Detailed Methodology
-
Mobile Phase Preparation:
-
Prepare a 5 mM H₂SO₄ solution by carefully adding the appropriate volume of concentrated sulfuric acid to a volumetric flask containing ultrapure water. For example, to make 1 L, add ~0.27 mL of 98% H₂SO₄ to ~900 mL of water, then bring to the final volume of 1 L.
-
Degas the mobile phase using vacuum filtration or sonication.
-
-
Sample Preparation: [5]
-
Withdraw a sample (e.g., 1 mL) from the fermentation broth.
-
To stop enzymatic activity, immediately boil the sample for 5-10 minutes.
-
Centrifuge the sample at high speed (e.g., 12,000 x g) for 5 minutes to pellet cells and other solids.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter into a clean HPLC vial.
-
Dilute the sample with ultrapure water if the this compound concentration is expected to be above the linear range of the calibration curve.
-
-
Instrument Setup and Analysis:
-
Column: Rezex ROA-Organic Acid H+ (8%), 300 x 7.8 mm.
-
Mobile Phase: 5 mM H₂SO₄.[5]
-
Flow Rate: 0.5 - 0.6 mL/min.
-
Column Temperature: 55 °C.[5]
-
Detector: UV at 210 nm. An RI detector can be used concurrently.
-
Injection Volume: 10 - 20 µL.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared samples and standards.
-
-
Data Analysis:
-
Prepare a calibration curve by injecting a series of known concentrations of this compound standard (e.g., 0.1, 1, 5, 10, 20 g/L).
-
Plot the peak area against the concentration to generate a linear regression curve.
-
Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the samples using the equation from the calibration curve.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle This method involves a two-step derivatization process (methoximation followed by silylation) to increase the volatility of this compound. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry. Quantification is performed using an internal standard and a calibration curve.
Reagents and Materials
-
This compound standard
-
Internal Standard (IS), e.g., 5α-androstan-17-one or a stable isotope-labeled organic acid
-
Pyridine, anhydrous
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Dichloromethane, anhydrous
-
Ethyl acetate, anhydrous
-
Nitrogen gas, high purity
-
GC-MS system with an appropriate capillary column (e.g., DB-5ms)
Detailed Methodology
-
Sample Preparation and Extraction:
-
Withdraw a sample (e.g., 1 mL) from the fermentation broth.
-
Centrifuge at 12,000 x g for 5 minutes to pellet cells.
-
Transfer a known volume of the supernatant (e.g., 100 µL) to a clean glass tube.
-
Add a known amount of the internal standard.
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen gas at 50 °C. Ensure no water remains, as it interferes with silylation.[9]
-
-
-
Step 1: Methoximation: Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried residue. Vortex and incubate at 37 °C for 90 minutes with shaking. This step protects carbonyl groups.
-
Step 2: Silylation: Add 40 µL of MSTFA to the mixture. Vortex and incubate at 70 °C for 2 hours (or 37 °C for 30 minutes, conditions may vary). This step replaces active hydrogens on carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[3]
-
Cool the sample to room temperature and transfer to a GC vial with a micro-insert.
-
-
Instrument Setup and Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, 1 µL injection volume.
-
Oven Program: Start at 70 °C, hold for 2 min, ramp at 3 °C/min to 200 °C, then ramp at 20 °C/min to 320 °C and hold for 10 min.[3] (Note: This program should be optimized for this compound).
-
MS Ion Source Temperature: 220 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan to identify the derivatized this compound peak and selected ion monitoring (SIM) for quantification.
-
-
Data Analysis:
-
Identify the characteristic ions of derivatized this compound from the mass spectrum.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Quantify this compound in the samples using the calibration curve.
-
Protocol 3: Enzymatic Assay
Principle This assay quantifies this compound indirectly by measuring the activity of this compound synthase. The enzyme catalyzes the condensation of pyruvate (B1213749) and acetyl-CoA to form this compound and free coenzyme A (CoASH). The liberated CoASH, which has a free thiol group, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which is measured spectrophotometrically at 412 nm. This protocol is adapted for measuring this compound synthase activity, which can be correlated with product formation.
Reagents and Materials
-
This compound Synthase (CimA) enzyme (purified or from cell-free extract)
-
Acetyl-CoA
-
Pyruvate
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
TES buffer (e.g., 0.1 M, pH 7.5)
-
Microplate reader or spectrophotometer
-
96-well microplate
Detailed Methodology
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M TES buffer, pH 7.5.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Store protected from light.
-
Substrate Solutions: Prepare stock solutions of acetyl-CoA (e.g., 10 mM) and pyruvate (e.g., 10 mM) in reaction buffer.
-
-
Sample Preparation:
-
Withdraw a sample from the fermentation broth.
-
Centrifuge at 12,000 x g for 5 minutes to pellet cells.
-
Collect the supernatant. Dilute as necessary with reaction buffer to ensure the final measurement falls within the linear range of the assay.
-
-
Assay Procedure (adapted from CoA detection): [5]
-
This procedure measures the amount of CoASH produced, which is stoichiometric to the this compound formed.
-
Set up reactions in a 96-well plate or microcentrifuge tubes. A typical 100 µL reaction mixture would contain:
-
Reaction Buffer
-
1 mM Acetyl-CoA
-
1 mM Pyruvate
-
Purified this compound Synthase enzyme
-
-
Note: For quantifying this compound in a sample, one would need a different setup, likely a coupled-enzyme assay where this compound is converted and a detectable product is formed. The protocol described in literature is for measuring enzyme activity, not the product concentration directly.
-
Alternative for direct measurement (Conceptual): A competitive ELISA or a biosensor specific for this compound would be required. However, based on available literature, a direct enzymatic assay is less common than chromatographic methods. The protocol below details the standard activity assay which confirms the presence of the this compound-producing pathway.
-
-
This compound Synthase Activity Assay Protocol: [5]
-
In a microplate well, mix:
-
90 µL of a master mix containing reaction buffer, 1 mM acetyl-CoA, and 1 mM pyruvate.
-
10 µL of cell-free extract (containing the this compound synthase).
-
-
Incubate at 37 °C for a fixed time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching buffer or by proceeding immediately to the detection step).
-
Add 10 µL of 10 mM DTNB solution.
-
Measure the absorbance at 412 nm.
-
The amount of CoASH produced can be calculated using the molar extinction coefficient of TNB²⁻, which is approximately 14,150 M⁻¹cm⁻¹.[2]
-
Visualizations (Graphviz)
References
- 1. Systems Analyses Reveal the Resilience of Escherichia coli Physiology during Accumulation and Export of the Nonnative Organic Acid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hplcmart.com [hplcmart.com]
- 8. Rezex ROA-Organic Acid H+ (8%) Ion Exclusion HPLC Columns: Phenomenex [phenomenex.com]
- 9. youtube.com [youtube.com]
- 10. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization | MDPI [mdpi.com]
Application Notes: Biosynthesis of 1-Propanol and 1-Butanol via the Engineered Citramalate Pathway
Introduction
The production of higher alcohols, such as 1-propanol (B7761284) and 1-butanol (B46404), from renewable resources is a significant goal in the development of sustainable biofuels and biochemicals. A novel and efficient metabolic route for synthesizing these alcohols is the engineered citramalate pathway. This pathway offers a more direct conversion of central metabolites to the desired products compared to traditional routes that rely on amino acid degradation. Specifically, it bypasses the native threonine biosynthesis pathway to produce 2-ketobutyrate, a key precursor for both 1-propanol and 1-butanol.[1][2][3] This application note details the pathway, presents key production data, and provides protocols for its implementation and analysis in an Escherichia coli host system.
The core of this engineered pathway involves the condensation of pyruvate (B1213749) and acetyl-CoA to form (R)-citramalate, a reaction catalyzed by this compound synthase (CimA).[1] Subsequent enzymatic steps, parallel to the leucine (B10760876) biosynthesis pathway, convert this compound into 2-ketobutyrate.[1] This intermediate is then decarboxylated to propanal by a 2-keto acid decarboxylase (KDC) and reduced to 1-propanol by an alcohol dehydrogenase (ADH). Furthermore, 2-ketobutyrate can be elongated to 2-ketovalerate, the precursor for 1-butanol.[1] A key advantage of this pathway is that it can be linked to cell growth in specific auxotrophic strains, enabling powerful strategies like directed evolution to improve enzyme activity and overall production.[2][4]
Engineered this compound Pathway for Alcohol Biosynthesis
The synthetic pathway for the production of 1-propanol and 1-butanol from glucose via the this compound pathway is illustrated below. It begins with the central metabolites pyruvate and acetyl-CoA.
Quantitative Data Presentation
Metabolic engineering efforts, including the directed evolution of the key enzyme this compound synthase (CimA), have significantly improved the production titers of 1-propanol and 1-butanol. The table below summarizes production data from an engineered E. coli strain expressing a wild-type and an evolved variant of CimA from Methanococcus jannaschii.
| Strain / CimA Variant | 1-Propanol Titer (mg/L) | 1-Butanol Titer (mg/L) | Fold Improvement (Propanol) | Fold Improvement (Butanol) | Reference |
| Wild-Type CimA | ~400 | ~24 | 1x | 1x | [1][3] |
| Evolved CimA3.7 | >3500 | 524 | 9x | 22x | [1][3] |
Table 1: Production of 1-propanol and 1-butanol in engineered E. coli. Data are from cultures grown for 92 hours at 30°C in M9 medium with glucose. The evolved CimA variant (CimA3.7) was found to be insensitive to feedback inhibition by isoleucine and exhibited enhanced activity.[1][2]
Experimental Protocols
This section provides detailed protocols for the key experimental procedures involved in producing and quantifying 1-propanol and 1-butanol using the this compound pathway.
Overall Experimental Workflow
The process begins with the construction of an expression plasmid, followed by transformation into a suitable E. coli host. The engineered strain is then cultured under specific fermentation conditions to produce the target alcohols, which are subsequently quantified using gas chromatography.
Protocol 1: Construction of the Expression Strain
-
Gene Amplification : Amplify the this compound synthase gene (cimA) from Methanococcus jannaschii and the leuABCD operon from E. coli K-12 using PCR. Similarly, amplify a suitable 2-keto acid decarboxylase (KDC) and alcohol dehydrogenase (ADH), for example from Lactococcus lactis.
-
Vector Assembly : Clone the amplified genes into a suitable expression vector (e.g., a p15A-derived plasmid) under the control of an inducible promoter, such as PLlacO1.[1] The genes can be arranged as synthetic operons.
-
Host Strain Selection : Utilize an E. coli strain deficient in 2-ketobutyrate synthesis, such as SA405 (ΔilvA ΔtdcB), which is an isoleucine auxotroph.[1] This allows for growth-based selection and screening of functional this compound pathway variants.
-
Transformation : Transform the assembled plasmid into the chosen E. coli host strain using standard electroporation or heat-shock methods.
-
Verification : Confirm successful transformation by plasmid sequencing and by assessing the growth of the transformed strain in a minimal medium lacking isoleucine.[1]
Protocol 2: Fermentation for Alcohol Production
-
Media Preparation : Prepare M9 minimal medium supplemented with 2% glucose and 5 g/L yeast extract. Add the appropriate antibiotic for plasmid maintenance.
-
Seed Culture : Inoculate a single colony of the engineered strain into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Production Culture : Inoculate 50 mL of the prepared M9 production medium with the overnight seed culture to an initial optical density at 600 nm (OD600) of ~0.05.
-
Induction : Grow the culture at 30°C with shaking. When the OD600 reaches 0.4-0.6, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
-
Fermentation : Continue incubation at 30°C for 48-96 hours. Collect samples periodically for OD600 measurement and alcohol quantification.
Protocol 3: this compound Synthase (CimA) Activity Assay
This assay measures the activity of CimA by quantifying the release of Coenzyme A (CoA) using 5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB).[1]
-
Reaction Mixture : Prepare a 150 µL reaction mixture in a 96-well plate containing 0.1 M TES buffer (pH 7.5), 0.1 µM of purified CimA enzyme, and varying concentrations of acetyl-CoA and pyruvate.
-
Incubation : Incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 1 hour. Ensure the reaction is in the linear range.
-
Color Development : Stop the reaction and measure the released CoA by adding 50 µL of 10 mM DTNB in 0.1 M Tris-HCl (pH 8.0). The reaction between the free sulfhydryl group of CoA and DTNB produces a yellow-colored product.
-
Measurement : Read the absorbance at 412 nm using a spectrophotometer or plate reader.
-
Calculation : Calculate the specific activity based on a standard curve of known CoA concentrations and the molar extinction coefficient of the DTNB-CoA product.
Protocol 4: Quantification of 1-Propanol and 1-Butanol by Gas Chromatography (GC)
-
Sample Preparation : Collect 1 mL of culture broth. Centrifuge at 13,000 x g for 5 minutes to pellet the cells.
-
Extraction : Transfer the supernatant to a new tube. While direct injection is possible, an extraction step can improve accuracy. Add an equal volume of an organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., 1-pentanol). Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
GC Analysis : Analyze 1 µL of the organic phase using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
-
Quantification : Identify and quantify the 1-propanol and 1-butanol peaks by comparing their retention times and peak areas to those of a standard curve prepared with known concentrations of the alcohols.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Directed evolution of Methanococcus jannaschii this compound synthase for biosynthesis of 1-propanol and 1-butanol by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. A Rapid Spectrophotometric Method for Quantitative Determination of Ethanol in Fermentation Products – Oriental Journal of Chemistry [orientjchem.org]
Citramalate: A Versatile Chiral Synthon in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Citramalic acid, a naturally occurring dicarboxylic acid, has emerged as a valuable and versatile chiral synthon in organic synthesis. Its inherent stereochemistry and multiple functional groups make it an attractive starting material for the enantioselective synthesis of a wide range of complex molecules, including natural products and pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of citramalate as a chiral building block, with a focus on its biotechnological production and its application in stereoselective synthesis.
Biotechnological Production of this compound
The sustainable and scalable production of enantiopure this compound is crucial for its widespread application in organic synthesis. Metabolic engineering of microorganisms, particularly Escherichia coli, has proven to be an effective strategy for the high-titer production of (R)- and (S)-citramalate from renewable feedstocks like glucose.
Key Metabolic Engineering Strategies in E. coli
The core of the biotechnological production of this compound involves the heterologous expression of a this compound synthase (CimA) to condense acetyl-CoA and pyruvate (B1213749). To enhance the flux towards this compound and increase production titers, several genetic modifications are typically implemented:
-
Deletion of competing pathways: Knocking out genes such as ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) prevents the formation of byproduct like lactate (B86563) and formate, redirecting the carbon flux towards pyruvate and acetyl-CoA.
-
Enhancing precursor availability: Overexpression of enzymes in the glycolytic pathway can increase the intracellular concentrations of pyruvate and acetyl-CoA.
-
Minimizing byproduct formation: Deletion of genes involved in acetate (B1210297) production (ackA-pta, poxB) is critical to prevent the accumulation of acetate, which is toxic to the cells and inhibits growth and product formation.
-
Blocking this compound consumption: Deleting genes such as leuC and leuD, which encode for enzymes that can dehydrate this compound to citraconate, prevents the degradation of the desired product.[1]
Quantitative Data on this compound Production
The following table summarizes the key quantitative data from various fed-batch fermentation processes for this compound production using engineered E. coli strains.
| Strain/Process | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Engineered E. coli (Continuous Glucose Feed) | Glucose | 82 ± 1.5 | 0.48 ± 0.03 | 1.85 | [2] |
| Engineered E. coli (Batch-wise Glucose Addition) | Glucose | 44 | 0.33 | 0.70 | [2] |
| Engineered E. coli (Glycerol Feed) | Glycerol (B35011) | > 31 | > 0.50 | ~0.23 | [3] |
Biosynthetic Pathway of this compound in Engineered E. coli
Caption: Biosynthetic pathway for (R)-citramalate production in engineered E. coli.
Application of this compound in Organic Synthesis
Enantiomerically pure this compound serves as a versatile starting material for the synthesis of various chiral molecules. Its diacid and hydroxyl functionalities, along with the stereogenic center, allow for a range of chemical transformations.
Synthesis of 15-deoxy-16(S)-hydroxy-16-methylprostaglandins
(S)-Citramalic acid has been successfully utilized as a chiral synthon for the synthesis of 15-deoxy-16(S)-hydroxy-16-methylprostaglandins, which are potent biologically active molecules. The synthesis leverages the stereocenter of (S)-citramalate to establish the desired stereochemistry in the prostaglandin (B15479496) side chain.
The overall synthetic strategy involves the transformation of (S)-citramalic acid into a key chiral intermediate which is then coupled with the prostaglandin core structure.
Caption: Synthetic pathway to a prostaglandin analogue from (S)-citramalic acid.
The following protocol is a general representation based on established synthetic transformations of similar chiral hydroxy acids.
Step 1: Esterification and Acetal Protection
-
Dissolve (S)-citramalic acid (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the dimethyl ester.
-
Dissolve the dimethyl ester in 2,2-dimethoxypropane (B42991) and add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with triethylamine (B128534) and concentrate under reduced pressure. Purify the resulting acetonide-protected diester by column chromatography.
Step 2: Selective Reduction and Lactonization
-
Dissolve the purified diester (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C.
-
Slowly add a solution of lithium borohydride (B1222165) (1.1 eq) in THF.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude diol in dichloromethane (B109758) and add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature for 2-4 hours to effect lactonization.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate, dry the organic layer, and concentrate. Purify the resulting chiral lactone by column chromatography.
Quantitative Data (Representative):
| Step | Product | Yield (%) |
| Esterification & Protection | Acetonide-protected diester | 85-95 |
| Reduction & Lactonization | Chiral Lactone | 70-85 |
Note: The yields are representative and can vary based on the specific reaction conditions and scale.
Synthesis of Chiral Aliphatic Sulfones
Citramalic acid serves as a starting material for the preparation of chiral aliphatic sulfones containing a quaternary stereocenter. These sulfones are valuable building blocks in medicinal chemistry.
Caption: Synthesis of a chiral aliphatic sulfone from (S)-citramalic acid.
Step 1: Reduction to the Chiral Diol
-
To a stirred suspension of lithium aluminum hydride (2.5 eq) in anhydrous THF at 0 °C, slowly add a solution of (S)-citramalic acid (1.0 eq) in THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8-12 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral diol, which can be used in the next step without further purification.
Step 2: Tosylation of the Diol
-
Dissolve the crude diol (1.0 eq) in pyridine (B92270) and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq).
-
Stir the reaction at 0 °C for 4-6 hours, then allow it to stand at 4 °C for 16-24 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude ditosylate by crystallization or column chromatography.
Step 3: Nucleophilic Substitution with a Thiolate
-
Prepare a solution of the desired thiol (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the sodium thiolate.
-
Add a solution of the purified ditosylate (1.0 eq) in DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude thioether by column chromatography.
Step 4: Oxidation to the Sulfone
-
Dissolve the purified thioether (1.0 eq) in dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4-8 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final chiral aliphatic sulfone by column chromatography or crystallization.
Quantitative Data (Representative):
| Step | Product | Yield (%) |
| Reduction | Chiral Diol | 80-90 |
| Tosylation | Ditosylate | 75-85 |
| Substitution | Thioether | 60-75 |
| Oxidation | Chiral Sulfone | 85-95 |
Note: The yields are representative and can vary based on the specific substrates and reaction conditions.
Conclusion
This compound is a highly valuable chiral synthon with significant potential in organic synthesis. Its efficient biotechnological production from renewable resources enhances its appeal as a sustainable building block. The application notes and protocols provided herein demonstrate the utility of this compound in the stereoselective synthesis of complex and biologically important molecules, highlighting its importance for researchers in academia and the pharmaceutical industry. The continued development of both biotechnological production methods and novel synthetic applications of this compound is expected to further solidify its role as a key chiral starting material.
References
- 1. Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of citramalate and other key organic acids from biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Organic acids are critical intermediates in numerous metabolic pathways, and their accurate quantification is essential for understanding cellular metabolism, disease pathogenesis, and for monitoring bioprocesses in drug development. The described methodology, including sample preparation, silylation for derivatization, and optimized GC-MS parameters, ensures high sensitivity and reproducibility for the analysis of these non-volatile compounds. This document also presents representative quantitative data and illustrates the biochemical context and experimental workflow through detailed diagrams.
Introduction
This compound is a five-carbon dicarboxylic acid that serves as a key intermediate in alternative biosynthetic pathways, such as an alternative route for isoleucine synthesis in some microorganisms and plants.[1][2] It is synthesized from pyruvate (B1213749) and acetyl-CoA by the enzyme this compound synthase.[3][4] The analysis of this compound and related organic acids, such as those in the tricarboxylic acid (TCA) cycle (e.g., citrate, malate, succinate, fumarate), is crucial for metabolic profiling and understanding cellular physiology.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and quantification of a broad range of metabolites.[6] However, organic acids are typically non-volatile and require a derivatization step to increase their volatility and thermal stability for GC analysis.[7] The most common derivatization technique is silylation, which replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[8][9] This application note details a robust GC-MS method for the reliable quantification of this compound and other organic acids.
Signaling Pathway and Experimental Workflow
This compound Biosynthesis Pathway
This compound is formed via the condensation of acetyl-CoA and pyruvate, a reaction catalyzed by this compound synthase. This pathway can contribute to the biosynthesis of amino acids like isoleucine.[1][2]
Caption: this compound Biosynthesis Pathway.
GC-MS Experimental Workflow
The overall workflow for the GC-MS analysis of organic acids involves sample preparation, including extraction and derivatization, followed by instrumental analysis and data processing.
Caption: GC-MS Experimental Workflow.
Experimental Protocols
This section provides a detailed methodology for the GC-MS analysis of this compound and related organic acids.
Materials and Reagents
-
Solvents: Methanol, Chloroform, Ethyl Acetate (B1210297) (HPLC or chromatography grade)
-
Acids: Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄)
-
Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard: A stable isotope-labeled organic acid not expected to be in the sample (e.g., [2,2,3,3-²H₄]succinic acid).
-
Other: Pyridine (B92270), Sodium Chloride, Anhydrous Sodium Sulfate, Nitrogen gas (high purity).
Sample Preparation and Extraction
This protocol is adapted from methods for organic acid extraction from biological matrices.[5][10]
-
Homogenization: For solid samples (e.g., plant tissue, cell pellets), weigh approximately 50 mg of dried, powdered material. For liquid samples (e.g., fermentation broth), use a volume equivalent to a known cell mass or dry weight.
-
Acidification & Extraction:
-
Alternative Liquid-Liquid Extraction:
-
Adjust the sample pH to <1 with 6 M HCl.[11]
-
Add sodium chloride to saturate the aqueous phase.[11]
-
Extract the organic acids by adding 5 mL of ethyl acetate and shaking mechanically for 10 minutes.[11]
-
Centrifuge at 800 x g for 5 minutes to separate the phases.[11]
-
Transfer the organic (upper) layer to a clean tube. Repeat the extraction for better recovery.
-
Derivatization (Silylation)
To make the organic acids volatile, their active hydrogens must be replaced with TMS groups.[8]
-
Drying: Evaporate the extracted sample to complete dryness under a gentle stream of nitrogen gas at 50°C.[12] It is critical to remove all water as it interferes with the silylation reaction.
-
Silylation Reaction:
-
To the dried residue, add 50 µL of pyridine and 50 µL of MSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 2 hours in a thermal shaker or heating block.[12]
-
After cooling to room temperature, the sample is ready for injection.
-
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for organic acid analysis. Optimization may be required for specific instruments and applications.[11][12]
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless or Split (e.g., 1:15 ratio)[11] |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 3°C/min to 200°C, then ramp at 20°C/min to 320°C, hold for 10 min.[12] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ion Source | Electron Impact (EI) at 70 eV |
| Ion Source Temp. | 220°C[12] |
| Transfer Line Temp. | 280°C[12] |
| Scan Range | m/z 50-600 |
| Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[11] |
Data Presentation and Quantitative Results
Quantitative analysis is performed by creating a calibration curve using standards of known concentrations that have undergone the same extraction and derivatization process as the samples. The peak area of the target analyte is normalized to the peak area of the internal standard.
Quantitative Data from Engineered E. coli Fermentation
The following table summarizes the production of this compound in various engineered E. coli strains. This data is crucial for professionals in bioprocess development.
| Strain / Condition | This compound Titer (g/L) | Productivity (g/L·h) | Yield (g/g glucose) | Reference |
| Engineered E. coli (Fed-batch) | 46.5 | 0.35 | 0.63 | [13] |
| Engineered E. coli BL21(DE3) (Fed-batch) | 82.0 ± 1.5 | 1.85 | 0.48 | [14] |
| Engineered E. coli (NOG pathway) | 110.2 | 1.4 | 0.4 | [15] |
| Engineered E. coli (Stationary phase culture) | 7.5 | N/A | N/A | [16] |
N/A: Not available
Organic Acid Content in Pitaya Fruit Pulp
This table shows the concentration of citramalic acid and other major organic acids during the development of different pitaya cultivars, relevant for food science and plant metabolism researchers.[17]
| Cultivar | Development Stage | Citramalic Acid (mg/g) | Malic Acid (mg/g) | Citric Acid (mg/g) |
| GHB | S3 | 5.93 | - | - |
| Mature | - | 88.64% (of total) | - | |
| WCHL | S3 | 5.82 | - | - |
| Mature | - | - | 6.83% (of total) | |
| GHH | S4 | 4.38 | - | - |
| Mature | - | 82.36% (of total) | 12.03% (of total) | |
| YCHL | Early | 24.04% (of total) | 37.30% (of total) | 28.00% (of total) |
Note: Some data reported as a percentage of total organic acids.[17]
Conclusion
The GC-MS methodology detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound and associated organic acids in diverse biological samples. Proper sample preparation, particularly the derivatization step, is critical for achieving the volatility required for GC-MS analysis.[8] The protocols and instrumental parameters outlined herein, combined with the use of internal standards, enable accurate and reproducible quantification. This method is highly applicable for researchers in metabolic engineering, clinical diagnostics, and natural product analysis, facilitating a deeper understanding of metabolic pathways and the development of bio-based products.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. d-nb.info [d-nb.info]
- 6. metbio.net [metbio.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
- 11. scispace.com [scispace.com]
- 12. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. mdpi.com [mdpi.com]
Application Note: Quantification of Citramalate Using High-Performance Liquid Chromatography with Ultraviolet Detection
Introduction
Citramalate is a key intermediate in various biotechnological pathways, including the production of biofuels and specialty chemicals. Accurate and reliable quantification of this compound in fermentation broths and other biological matrices is crucial for process monitoring, optimization, and yield calculations. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection offers a robust, sensitive, and cost-effective method for this purpose. This application note provides a detailed protocol for the quantification of this compound using an ion-exclusion HPLC method with UV detection at 210 nm.
Principle
This method utilizes an ion-exclusion chromatography column to separate this compound from other organic acids and components present in the sample matrix. The separation is based on the principle of ion exclusion, where charged analytes are repelled by the similarly charged stationary phase and elute earlier, while uncharged or weakly charged molecules can partition into the stationary phase pores and are retained longer. The mobile phase is an acidic aqueous solution that ensures the organic acids are in their protonated, less polar form, facilitating their separation. This compound is detected by its absorbance in the low UV region (210 nm) due to the presence of a carboxyl group. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocol
Materials and Reagents
-
Citramalic acid standard (≥98% purity)
-
Sulfuric acid (H₂SO₄), analytical grade
-
Deionized water (18.2 MΩ·cm)
-
Acetonitrile, HPLC grade (for system cleaning)
-
0.45 µm syringe filters (for sample filtration)
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Column: Rezex ROA-Organic Acid H+ (8%), 300 x 7.8 mm
-
Mobile Phase: 5 mM Sulfuric Acid in deionized water.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 55 °C
-
UV Detection Wavelength: 210 nm
Preparation of Solutions
-
Mobile Phase (5 mM H₂SO₄): Carefully add 0.27 mL of concentrated sulfuric acid to 1 L of deionized water. Mix thoroughly and degas before use.
-
This compound Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of citramalic acid standard and dissolve it in 10 mL of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with deionized water to achieve concentrations in the desired linear range (e.g., 5, 10, 25, 50, 100, 250, 500 µg/mL).
Sample Preparation
The following protocol is a general guideline for preparing fermentation broth samples.[1][2]
-
Inactivate Enzymes: Transfer a 1 mL aliquot of the fermentation broth to a microcentrifuge tube. Heat the sample at 100 °C for 10 minutes to inactivate any enzymatic activity.[1][2]
-
Centrifugation: Centrifuge the sample at 12,000 x g for 5 minutes to pellet cells and other solid debris.[1][2]
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[1][2]
-
Dilution: If the expected this compound concentration is high, dilute the filtered sample with the mobile phase to fall within the calibration curve range.
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot the peak area of this compound as a function of its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically considered acceptable.
-
Sample Analysis: Inject the prepared samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve equation.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the HPLC-UV analysis of this compound based on the described method and typical performance for similar organic acids.
| Parameter | Typical Value |
| Retention Time | ~ 15 - 20 min |
| Linearity Range | 5 - 500 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | ~ 1.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 5.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These are typical values and may vary depending on the specific instrument, column condition, and laboratory practices. Method validation should be performed to determine these parameters for a specific application.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
Logical Relationship of Method Parameters
Caption: Interplay of key HPLC method parameters.
References
Application Note: Chiral Separation of Citramalate Enantiomers by LC-MS/MS
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the chiral separation and quantification of citramalate enantiomers. The described protocol utilizes a pre-column derivatization strategy with a chiral reagent, enabling the separation of the resulting diastereomers on a standard octadecylsilica (ODS) column. This method is applicable for the accurate determination of (R)- and (S)-citramalate in various matrices, which is crucial for researchers in metabolic pathways, food science, and drug development. The protocol provides detailed steps for sample preparation, derivatization, LC-MS/MS conditions, and data analysis.
Introduction
Citramalic acid (CMA), a dicarboxylic acid, contains a chiral center, existing as (R)- and (S)-enantiomers. The stereochemistry of CMA is of significant interest as different enantiomers can exhibit distinct biological activities and metabolic fates. For instance, in fruits like apples, the (R)-form is the naturally occurring enantiomer.[1][2][3] Accurate enantioselective quantification is therefore essential for understanding its biosynthesis and physiological roles. Traditional chromatographic methods often struggle to separate these enantiomers directly. This protocol overcomes this challenge by employing a pre-column derivatization with a chiral reagent, benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2), to form diastereomers that are readily separable by standard reversed-phase chromatography.[1][2][3]
Experimental Protocol
Sample Preparation
A generalized sample preparation protocol is described below. Specific matrices may require additional optimization.
-
Homogenization (for solid samples): Homogenize 1-5 g of the sample (e.g., fruit tissue) in an appropriate solvent (e.g., methanol/water).
-
Extraction: Vortex the homogenate vigorously and centrifuge to pellet solid debris.
-
Supernatant Collection: Carefully collect the supernatant for the derivatization step. For liquid samples (e.g., fruit juice, plasma), centrifuge to remove any particulates and use the supernatant directly.
Pre-column Derivatization
-
To 50 µL of the sample extract or standard solution, add 50 µL of a 10 mM solution of the chiral derivatizing reagent, CIM-C2-NH2, in a suitable solvent.
-
Add 50 µL of a condensing agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC).
-
Vortex the mixture and incubate at room temperature for 60 minutes.
-
Quench the reaction by adding a small volume of an appropriate quenching agent if necessary.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
The following conditions were adapted from a validated method for the analysis of this compound enantiomers.[1][2]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Shimadzu LCMS-8040 or equivalent |
| Column | InertSustain C18 (150 mm × 2.1 mm i.d., 3 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | 0.05% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | 0-30 min: 15% B; 30.01-40 min: 20% B; 40.01-74 min: 30% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5.0 kV |
| Heat Block Temp. | 300 °C |
| Desolvation Line Temp. | 500 °C |
| Nebulizer Gas Flow | 3.0 L/min |
| Drying Gas Flow | 15 L/min |
| CID Gas | Argon (230 kPa) |
| MRM Transitions | CMA Derivative: 667.1 > 91.05 and 667.1 > 362.2 |
Quantitative Data Summary
The method demonstrates excellent chromatographic performance for the separation of derivatized this compound enantiomers.[1][2]
Table 3: Chromatographic Performance
| Parameter | (R)-Citramalate Derivative | (S)-Citramalate Derivative |
| Retention Time (min) | 66.5 | 68.6 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.19} |
| Separation Factor (α) | \multicolumn{2}{c | }{1.09} |
Method validation was performed to assess the reliability and robustness of the assay for the quantification of (R)-citramalate in apple samples.[1]
Table 4: Method Validation Data for (R)-Citramalate
| Parameter | Apple Peel | Apple Fruit |
| Intra-day Precision (RSD%) | 1.33 | 1.84 |
| Inter-day Precision (RSD%) | 1.72 | 7.89 |
| Recovery (%) | 93 | 86-87 |
| Limit of Detection (LOD) | \multicolumn{2}{c | }{15.40 fmol (S/N = 3)} |
-
Linearity: The method exhibited excellent linearity over the tested concentration ranges (5.0-100 µM for fruit and 100-2500 µM for peel).[3]
Visualizations
Caption: Experimental workflow for this compound enantiomer analysis.
Caption: Principle of indirect chiral separation by derivatization.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the separation and quantification of this compound enantiomers. The pre-column derivatization strategy is effective, allowing for the use of standard, non-chiral chromatographic columns. This application note serves as a comprehensive guide for researchers and scientists in various fields requiring accurate enantioselective analysis of citramalic acid.
References
- 1. Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization [mdpi.com]
- 2. Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Enzymatic Assay for Citramalate Quantification in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citramalate is a key metabolic intermediate in certain biosynthetic pathways, including the isoleucine pathway in some microorganisms and plants.[1] It also serves as a valuable precursor for the industrial production of chemicals like methacrylic acid.[2][3] The ability to accurately quantify this compound in biological samples, such as cell lysates, is crucial for metabolic engineering, drug discovery, and fundamental biochemical research. This document provides a detailed protocol for a robust and sensitive enzymatic assay for the quantification of this compound, leveraging the activity of this compound synthase. The assay is based on the condensation of acetyl-CoA and pyruvate (B1213749) to form this compound, with the concurrent release of Coenzyme A (CoA-SH). The liberated CoA-SH is then quantified spectrophotometrically using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent), which reacts with the free thiol group to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), measured at 412 nm.[4][5]
Principle of the Assay
The quantification of this compound is achieved through the enzymatic activity of this compound synthase (CimA), which catalyzes the following reaction:
Acetyl-CoA + Pyruvate → (S)-Citramalate + CoA-SH
The amount of Coenzyme A (CoA-SH) released is directly proportional to the amount of this compound synthesized. The free thiol group of the released CoA-SH reacts with DTNB in a colorimetric reaction, producing a quantifiable yellow product. The rate of color formation is monitored spectrophotometrically at 412 nm and is proportional to the this compound synthase activity, which in turn can be correlated with the concentration of the substrates, assuming the enzyme is not saturated. For the quantification of this compound in a sample, a coupled enzyme approach can be considered where this compound is first converted to acetyl-CoA and pyruvate by this compound lyase, and then the product is quantified. However, a more direct approach for engineered cells producing this compound is to measure the activity of the producing enzyme, this compound synthase, in the cell lysate.
Metabolic Pathway of this compound Synthesis
The synthesis of this compound is a key reaction that diverts intermediates from central metabolism. The following diagram illustrates the metabolic pathway leading to this compound production in engineered E. coli.
Caption: Metabolic pathway for this compound synthesis from glucose.
Experimental Workflow
The overall experimental workflow for the quantification of this compound synthase activity in cell lysates is depicted below.
Caption: Experimental workflow for this compound synthase assay.
Materials and Reagents
-
Equipment:
-
Spectrophotometer capable of reading at 412 nm
-
Microplate reader (optional, for high-throughput analysis)
-
Centrifuge (refrigerated)
-
Sonicator or other cell disruption equipment
-
Incubator or water bath (37°C)
-
pH meter
-
Vortex mixer
-
Micropipettes and sterile tips
-
96-well microplates (clear, flat-bottom) or cuvettes
-
-
Reagents:
-
N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid (TES)
-
Magnesium chloride (MgCl₂)
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Sodium pyruvate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Tris-HCl
-
Bovine Serum Albumin (BSA) for protein standard
-
Bradford reagent
-
Nuclease-free water
-
Protocols
A. Preparation of Reagents
-
TES Buffer (0.1 M, pH 7.5): Dissolve the appropriate amount of TES in nuclease-free water. Adjust the pH to 7.5 with NaOH.
-
MgCl₂ Solution (1 M): Dissolve MgCl₂ in nuclease-free water.
-
Acetyl-CoA Solution (10 mM): Dissolve Acetyl-CoA in nuclease-free water. Prepare fresh and keep on ice.
-
Pyruvate Solution (10 mM): Dissolve sodium pyruvate in nuclease-free water. Prepare fresh and keep on ice.
-
DTNB Solution (10 mM): Dissolve DTNB in 0.1 M Tris-HCl buffer (pH 8.0). Store protected from light.
-
Assay Buffer (0.1 M TES, 5 mM MgCl₂, pH 7.5): Prepare by mixing the TES buffer and MgCl₂ solution.
-
Tris-HCl Buffer (78 mM, pH 8.0): Dissolve Tris base in nuclease-free water and adjust the pH to 8.0 with HCl.
B. Preparation of Cell Lysate
-
Cell Culture: Grow cells (e.g., E. coli expressing this compound synthase) under desired conditions.
-
Cell Harvesting: Harvest cells by centrifugation (e.g., 4000 x g for 20 minutes at 4°C).[4]
-
Washing: Discard the supernatant and resuspend the cell pellet in ice-cold Assay Buffer. Centrifuge again and discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in a small volume of ice-cold Assay Buffer. Lyse the cells using a suitable method such as sonication on ice or by two passages through a constant cell disrupter at 20,000 psi.[4]
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet cell debris.[4]
-
Supernatant Collection: Carefully collect the supernatant, which is the cell-free extract.
-
Protein Quantification: Determine the total protein concentration of the cell-free extract using a standard method like the Bradford assay with BSA as a standard. Dilute the cell-free extract with Assay Buffer to a final concentration of 1 mg/mL.[4]
C. Enzymatic Assay Protocol
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the assay mixture as described in Table 1. Prepare a master mix of the common components for multiple reactions.
-
Initiate Reaction: Start the enzymatic reaction by adding the cell-free extract to the assay mixture.
-
Incubation: Incubate the reaction mixture at 37°C.[4]
-
Time-Course Sampling: At regular intervals (e.g., every 10 minutes), take a 100 µL aliquot of the reaction mixture.[4]
-
Color Development: Immediately mix the 100 µL aliquot with 900 µL of DTNB solution (0.56 mM in 78 mM Tris-HCl, pH 8.0).[4]
-
Absorbance Measurement: Measure the absorbance of the resulting solution at 412 nm.
Data Analysis
-
Calculate the concentration of CoA-SH: Use the molar extinction coefficient of TNB at 412 nm, which is 14,150 M⁻¹cm⁻¹.
-
Concentration (M) = Absorbance / (14,150 * path length)
-
-
Determine the rate of reaction: Plot the concentration of CoA-SH produced over time. The slope of the linear portion of the graph represents the reaction rate.
-
Calculate Specific Activity:
-
Specific Activity (U/mg) = (Rate of reaction (µmol/min)) / (Total protein in the reaction (mg))
-
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
-
Quantitative Data Summary
The following tables summarize typical concentrations and parameters for the this compound synthase assay.
Table 1: Assay Reaction Mixture
| Component | Stock Concentration | Volume (µL) for 1 mL reaction | Final Concentration |
| Assay Buffer (TES pH 7.5, 5 mM MgCl₂) | - | to 1 mL | 0.1 M TES, 5 mM MgCl₂ |
| Acetyl-CoA | 10 mM | 100 | 1 mM |
| Pyruvate | 10 mM | 100 | 1 mM |
| Cell-Free Extract | 1 mg/mL | 200 | 0.2 mg/mL |
Note: The optimal concentration of the cell-free extract may need to be determined empirically.
Table 2: Typical this compound Production Data in Engineered E. coli
| Strain/Condition | This compound Titer (g/L) | Yield (g this compound / g glucose) | Reference |
| Engineered E. coli (Batch Fermentation) | 44 | 0.33 | [4] |
| Engineered E. coli (Fed-batch Fermentation) | 82 | 0.48 | [4] |
| Engineered E. coli with GltA[F383M] | >60 | 0.53 | [3] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage of cell lysates (-80°C). Avoid repeated freeze-thaw cycles. |
| Substrate degradation | Prepare Acetyl-CoA and Pyruvate solutions fresh. | |
| Incorrect buffer pH | Verify the pH of all buffers. | |
| High background absorbance | Presence of other thiol-containing compounds | Run a control reaction without one of the substrates (e.g., pyruvate) to measure background. |
| Precipitation in the cuvette | Centrifuge the final solution before measuring absorbance. | |
| Non-linear reaction rate | Substrate depletion | Use a shorter reaction time or lower enzyme concentration. |
| Product inhibition | Dilute the cell lysate. |
Conclusion
This application note provides a detailed and reliable protocol for the quantification of this compound synthase activity in cell lysates. The described spectrophotometric assay is sensitive, cost-effective, and can be adapted for high-throughput screening. Accurate determination of this compound levels and the activity of its synthesizing enzyme is essential for advancing research in metabolic engineering and for the development of novel biotechnological applications.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Screening Microorganisms for Novel Citramalate Synthases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and characterizing novel citramalate synthases from microbial sources. The protocols outlined below cover methods from initial screening to detailed enzymatic characterization, catering to the needs of researchers in enzyme discovery and metabolic engineering.
Introduction to this compound Synthase
This compound synthase (EC 2.3.1.182) is a key enzyme that catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form this compound. This enzyme is a crucial component of an alternative biosynthetic pathway for isoleucine in some bacteria and archaea, bypassing the traditional threonine-dependent route.[1][2][3] The discovery of novel this compound synthases with improved catalytic efficiency, substrate specificity, and stability is of significant interest for the biotechnological production of valuable chemicals, such as 1-propanol (B7761284) and 1-butanol (B46404), and as a potential target for antimicrobial drug development.[4][5]
Screening Strategies for Novel this compound Synthases
The vast diversity of microorganisms represents a rich and largely untapped resource for the discovery of novel enzymes.[2] Two primary strategies are employed for screening for new this compound synthases: function-based screening and sequence-based screening.[6][7]
1. Function-Based Screening: This approach relies on the direct detection of this compound synthase activity from a collection of microorganisms or a metagenomic library.[6] Metagenomic libraries, which contain DNA fragments from a multitude of uncultured microorganisms, offer a powerful tool for discovering enzymes from a broader range of biological diversity.[2][8] Clones from these libraries are typically screened for their ability to produce this compound or a downstream product.
2. Sequence-Based Screening: This strategy involves searching for genes encoding putative this compound synthases based on sequence homology to known enzymes.[6] Degenerate PCR primers designed from conserved regions of known this compound synthase genes can be used to amplify corresponding genes from the DNA of various microorganisms or environmental samples.[6] Advances in next-generation sequencing and bioinformatics have greatly accelerated this approach, allowing for the rapid identification of candidate genes from large sequence datasets.[2]
Data Presentation
Table 1: Kinetic Properties of Characterized this compound Synthases
This table summarizes the kinetic parameters of wild-type and engineered this compound synthases from microbial sources. Such data is crucial for comparing the catalytic efficiencies of different enzymes and for selecting candidates for specific biotechnological applications.
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1·mM-1) | Reference |
| Wild-type CimA | Methanococcus jannaschii | Pyruvate | 0.85 | - | - | [6] |
| Acetyl-CoA | 0.14 | - | - | [6] | ||
| Wild-type CimA | Methanococcus jannaschii | Pyruvate | 0.15 ± 0.02 | 1.1 ± 0.03 | 7.3 | [1] |
| Acetyl-CoA | 0.10 ± 0.01 | 1.1 ± 0.02 | 11 | [1] | ||
| Evolved CimA3.7 | Methanococcus jannaschii | Pyruvate | 0.34 ± 0.03 | 2.5 ± 0.06 | 7.4 | [1] |
| Acetyl-CoA | 0.03 ± 0.004 | 2.5 ± 0.05 | 83 | [1] |
Note: '-' indicates data not available.
Table 2: this compound Production in Engineered E. coli
This table presents data on the production of this compound and related compounds in Escherichia coli strains engineered to express different this compound synthases. This information is valuable for assessing the in vivo performance of the enzymes and for process optimization.
| E. coli Strain Expressing | Product | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L·h) | Reference |
| Engineered E. coli | This compound | 82 ± 1.5 | 0.48 | 1.85 | [9] |
| Engineered E. coli | 1-Propanol | ~0.45 | - | - | [4][5] |
| Engineered E. coli | 1-Butanol | ~0.11 | - | - | [4][5] |
| Engineered E. coli | This compound | 110.2 | 0.4 | 1.4 | [10] |
Note: '-' indicates data not available. Production of 1-propanol and 1-butanol is downstream of this compound synthesis.
Experimental Protocols
Protocol 1: Function-Based Screening of a Metagenomic Library
This protocol describes a general method for the functional screening of a metagenomic library for this compound synthase activity.
1. Metagenomic Library Construction: a. Extract high molecular weight DNA from an environmental sample (e.g., soil, sediment, hot spring). b. Partially digest the DNA with a restriction enzyme and ligate the fragments into an expression vector (e.g., a fosmid or BAC). c. Transform a suitable host strain, such as E. coli, with the ligation mixture to generate the metagenomic library.
2. Primary Screening: a. Plate the library clones on a minimal medium lacking isoleucine. Clones expressing a functional this compound synthase and the subsequent enzymes in the isoleucine biosynthetic pathway will be able to grow. b. Alternatively, screen for the production of this compound in the culture supernatant of individual clones using a high-throughput method such as LC-MS or a colorimetric assay if a suitable one is developed.
3. Secondary Screening and Confirmation: a. Isolate plasmids from positive clones. b. Retransform the plasmids into a fresh host strain to confirm the phenotype. c. Sequence the insert DNA to identify the putative this compound synthase gene.
Protocol 2: Sequence-Based Screening using Degenerate PCR
This protocol outlines the steps for identifying this compound synthase genes using PCR with degenerate primers.
1. Primer Design: a. Align the protein sequences of known this compound synthases to identify conserved regions. b. Design degenerate primers based on these conserved regions.
2. PCR Amplification: a. Extract genomic DNA from various microbial isolates or from an environmental sample. b. Perform PCR using the degenerate primers and the extracted DNA as a template.
3. Cloning and Sequencing: a. Clone the PCR products into a suitable vector. b. Sequence the cloned fragments to obtain the full or partial gene sequence.
4. Gene Characterization: a. Use the obtained sequence to design primers for full-length gene amplification. b. Clone the full-length gene into an expression vector for subsequent characterization.
Protocol 3: this compound Synthase Activity Assay
This is a continuous spectrophotometric assay to determine the activity of this compound synthase.[4][10][11]
1. Principle: The assay measures the rate of coenzyme A (CoA) release from acetyl-CoA during the condensation reaction. The free thiol group of CoA reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
2. Reagents:
- Assay Buffer: 100 mM TES buffer, pH 7.5.
- Substrates: 100 mM Acetyl-CoA stock solution, 100 mM Pyruvate stock solution.
- DTNB Solution: 10 mM DTNB in 100 mM Tris-HCl, pH 8.0.
- Enzyme: Purified this compound synthase or cell-free extract.
3. Procedure: a. Prepare a reaction mixture in a 1.5 mL microcentrifuge tube or a 96-well plate containing:
- 800 µL Assay Buffer
- 10 µL of 100 mM Acetyl-CoA (final concentration 1 mM)
- 10 µL of 100 mM Pyruvate (final concentration 1 mM)
- 50 µL of 10 mM DTNB (final concentration 0.5 mM) b. Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding 30 µL of the enzyme solution. d. Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer. e. Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute under the assay conditions.
Visualizations
Caption: Workflow for screening novel this compound synthases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pnas.org [pnas.org]
- 3. Enhancing genome-scale metabolic models with kinetic data: resolving growth and this compound production trade-offs in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Active site mutants of pig citrate synthase: effects of mutations on the enzyme catalytic and structural properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acetate Byproduct Formation in Citramalate Fermentation
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating acetate (B1210297) byproduct formation during the microbial fermentation of citramalate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in laboratory settings.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems related to acetate formation.
| Problem | Potential Cause | Suggested Solution |
| High Acetate Concentration, Low this compound Titer | Overflow Metabolism: High glucose uptake rates can lead to an excess of pyruvate (B1213749) and acetyl-CoA, which is then diverted to acetate production.[1][2] | 1. Implement Fed-Batch Strategy: Control the glucose feeding rate to maintain it at a growth-limiting level. This prevents the accumulation of excess glucose in the medium and reduces overflow metabolism.[3][4][5][6] 2. Genetic Modification: Knock out genes responsible for the primary acetate production pathways. |
| Cell Growth Inhibition | Acetate Toxicity: Acetate accumulation lowers the pH of the culture medium and can be toxic to cells, inhibiting growth and recombinant protein production.[2][7] | 1. pH Control: Maintain the pH of the fermentation broth using a reliable control system. 2. Strain Engineering: Engineer strains with reduced acetate production by targeting key metabolic pathways. |
| Low this compound Yield Despite Low Acetate | Sub-optimal Precursor Supply: Inefficient conversion of glucose to pyruvate and acetyl-CoA, the direct precursors for this compound synthesis.[8][9] | 1. Optimize Precursor Pathways: Consider metabolic engineering strategies to enhance the flux towards pyruvate and acetyl-CoA. 2. Co-utilization of Substrates: Engineer strains to co-utilize glucose and acetate. This can improve the overall carbon yield for this compound production by providing a direct source of acetyl-CoA.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is acetate produced during this compound fermentation in E. coli?
Acetate is a common byproduct of E. coli metabolism, particularly during aerobic growth on glucose.[11] It is primarily formed through two main pathways as a result of "overflow metabolism." This occurs when the rate of glucose uptake exceeds the capacity of the central metabolic pathways (like the TCA cycle) to process the resulting pyruvate. The excess carbon flux is then diverted to produce acetate.[1][2]
Q2: What are the primary metabolic pathways leading to acetate formation?
In E. coli, there are two major pathways responsible for acetate production:
-
Pta-AckA Pathway: This is the dominant pathway during the exponential growth phase.[12] It involves two enzymes:
-
PoxB Pathway: This pathway is more active during the stationary phase.[12][14]
dot graph "Metabolic Pathways for this compound and Acetate Formation" { layout=dot; rankdir=TB; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Glucose [label="Glucose", fillcolor="#FBBC05", fontcolor="#202124"]; Pyruvate [label="Pyruvate", fillcolor="#FBBC05", fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AcetylP [label="Acetyl-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetate [label="Acetate\n(Byproduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCA [label="TCA Cycle", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Glucose -> Pyruvate [label="Glycolysis"]; Pyruvate -> AcetylCoA [label="PDH Complex"];
// Desired Pathway {Pyruvate, AcetylCoA} -> this compound [label="this compound\nSynthase (cimA)", color="#34A853", fontcolor="#34A853", penwidth=2];
// Byproduct Pathways AcetylCoA -> AcetylP [label="Pta", color="#EA4335", fontcolor="#EA4335"]; AcetylP -> Acetate [label="AckA", color="#EA4335", fontcolor="#EA4335"]; Pyruvate -> Acetate [label="PoxB", color="#EA4335", fontcolor="#EA4335"];
// Central Metabolism AcetylCoA -> TCA; } caption: "Key metabolic pathways in E. coli for the production of this compound and the formation of the acetate byproduct."
Q3: Which genes should be targeted to reduce acetate formation?
To effectively reduce acetate formation, a common and successful strategy is to knock out the genes encoding the key enzymes in the two major acetate production pathways.[8] The primary targets are:
Studies have shown that a triple knockout of ackA, pta, and poxB can significantly decrease acetate accumulation and improve this compound yields.[8][16]
Q4: What is the impact of deleting acetate pathway genes on cell growth and this compound production?
Deleting genes in the acetate pathways can have mixed effects. While it effectively reduces the unwanted byproduct, it can sometimes impair cell growth, especially under certain conditions, because these pathways are also linked to ATP generation.[7][17] However, in the context of this compound production, research has demonstrated that strains with ackA-pta and poxB deletions can achieve high this compound titers and yields with significantly less acetate, indicating a net positive effect for the bioprocess.[8][16]
Experimental Data on Engineered Strains
The following table summarizes the performance of various E. coli strains engineered to reduce acetate formation and enhance this compound production.
| Strain Genotype (Relevant Genes) | This compound Titer (g/L) | Acetate Titer (g/L) | This compound Yield (g/g glucose) | Reference |
| gltA leuC ackA | ~2.7 | ~0.07 | Not specified | [8] |
| gltA leuC ackA-pta | 2.72 | 0.07 | Not specified | [8] |
| gltA leuC ackA-pta poxB | 54.1 | 1.4 | 0.64 | [7][8][16] |
| Wild-type (with cimA plasmid) | 8.1 | 0 | Not specified | [3] |
| Control (no cimA plasmid) | 0 | 3.5 | Not specified | [3] |
Note: Fermentation conditions and base strains vary between studies, affecting direct comparability.
Key Experimental Protocols
Protocol 1: Gene Knockout using Lambda Red Recombination
This protocol provides a general workflow for creating gene deletions (e.g., pta, ackA, poxB) in E. coli.
dot digraph "Gene_Knockout_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=0.6, fontname="Arial"];
start [label="Start: Select Target Gene\n(e.g., pta, ackA, poxB)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pcr [label="1. PCR Amplification\nAmplify antibiotic resistance cassette\nwith flanking homology arms."]; transform [label="2. Electroporation\nTransform E. coli expressing Lambda\nRed genes with PCR product."]; select [label="3. Selection\nPlate on selective agar (B569324)\n(containing the antibiotic)."]; verify [label="4. Verification\nConfirm knockout via colony PCR\nand DNA sequencing."]; end [label="Finish: Verified Mutant Strain", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> pcr [color="#5F6368"]; pcr -> transform [color="#5F6368"]; transform -> select [color="#5F6368"]; select -> verify [color="#5F6368"]; verify -> end [color="#5F6368"]; } caption: "Workflow for creating a gene knockout in E. coli using Lambda Red recombination."
Methodology:
-
Primer Design: Design primers to amplify an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance). The primers should include 40-50 base pair overhangs that are homologous to the regions immediately upstream and downstream of the target gene in the E. coli chromosome.
-
Amplification of Resistance Cassette: Perform PCR using the designed primers and a template plasmid containing the resistance gene to generate the linear DNA fragment for recombination.
-
Preparation of Competent Cells: Grow the E. coli strain containing a plasmid that expresses the Lambda Red recombinase enzymes (Gam, Bet, and Exo). Induce the expression of these genes (e.g., with L-arabinose). Prepare electrocompetent cells by washing with ice-cold sterile water and glycerol.
-
Transformation: Electroporate the purified linear PCR product into the prepared competent cells. The Lambda Red enzymes will facilitate the homologous recombination of the DNA fragment into the chromosome, replacing the target gene.
-
Selection and Recovery: After electroporation, allow the cells to recover in a rich medium (e.g., SOC broth) for 1-2 hours at 37°C. Plate the cells on agar plates containing the appropriate antibiotic to select for successful recombinants.
-
Verification: Pick individual colonies and verify the correct insertion of the resistance cassette and deletion of the target gene using colony PCR with primers flanking the target gene locus. Confirm the knockout by Sanger sequencing of the PCR product.
-
Curing the Helper Plasmid: (Optional) Remove the Lambda Red expression plasmid, often by shifting the temperature if the plasmid has a temperature-sensitive replicon.
Protocol 2: Fed-Batch Fermentation with Controlled Glucose Feeding
This protocol outlines a strategy to minimize acetate formation by controlling substrate availability.
Methodology:
-
Initial Batch Phase: Begin the fermentation in a batch mode with a defined, limited amount of glucose. Allow the cells to grow until the initial glucose is nearly depleted. This is often monitored by a sharp increase in dissolved oxygen (DO).
-
Fed-Batch Phase Initiation: Once the initial glucose is consumed (indicated by a DO spike), start a continuous feed of a concentrated glucose solution.[18]
-
Feed Rate Control: The key is to maintain the glucose concentration in the bioreactor at a very low, growth-limiting level.[3][5] This can be achieved through several control strategies:
-
DO-Stat: Link the feed pump to the DO signal. A decrease in DO indicates glucose consumption and cell activity, while an increase suggests glucose limitation, which can trigger the feed pump.[18]
-
pH-Stat: Use pH as an indicator. Acetate production causes a pH drop, which can be used to modulate the feed rate.[18]
-
Pre-determined Profile: Apply an exponential feeding profile that is calculated to match a desired specific growth rate, ensuring the growth rate is below the threshold for significant acetate production.
-
-
Induction: Once the culture reaches a desired cell density (e.g., a specific OD600), induce the expression of the this compound synthase (cimA) gene.
-
Monitoring: Throughout the fermentation, monitor cell density, glucose concentration, this compound titer, and acetate concentration using methods like HPLC to ensure the process is running optimally.
References
- 1. Acetate formation during recombinant protein production in Escherichia coli K‐12 with an elevated NAD(H) pool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimizing acetate formation from overflow metabolism in Escherichia coli: comparison of genetic engineering strategies to improve robustness toward sugar gradients in large-scale fermentation processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Eliminating acetate formation improves this compound production by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Impact of ackA, pta, and ackA-pta Mutations on Growth, Gene Expression and Protein Acetylation in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Acetate accumulation through alternative metabolic pathways in ackA− pta− poxB− triple mutant in E. coli B (BL21) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyruvate oxidase contributes to the aerobic growth efficiency of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eliminating acetate formation improves this compound production by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Impact of ackA, pta, and ackA-pta Mutations on Growth, Gene Expression and Protein Acetylation in Escherichia coli K-12 | Semantic Scholar [semanticscholar.org]
- 18. labobaza.pl [labobaza.pl]
Technical Support Center: Citramalate Synthase Feedback Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with citramalate synthase. Our goal is to help you overcome common challenges related to feedback inhibition and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is feedback inhibition of this compound synthase and why is it a problem?
A1: Feedback inhibition is a natural regulatory mechanism where the end product of a metabolic pathway, in this case, L-isoleucine, binds to and inhibits the activity of an early enzyme in the pathway, this compound synthase (CimA).[1][2][3] This is a problem in biotechnological applications where the goal is to produce high titers of this compound or its derivatives, as the accumulation of the desired product pathway's downstream metabolites can shut down its own synthesis.[1][4]
Q2: What are the primary strategies to overcome feedback inhibition of this compound synthase?
A2: The main strategies include:
-
Protein Engineering: Modifying the enzyme to be less sensitive to the inhibitor. This is often achieved through directed evolution or site-directed mutagenesis.[1][2] A well-known example is the CimA3.7 variant from Methanococcus jannaschii, which is resistant to isoleucine feedback inhibition.[1][4]
-
Metabolic Engineering: Modifying the host organism's metabolism to either limit the production of the inhibitory molecule or to enhance the flux towards this compound.[5][6][7]
-
Process Engineering: Optimizing fermentation conditions, such as using a fed-batch process with controlled glucose feeding, to prevent the accumulation of inhibitory byproducts like acetate (B1210297).[4]
Q3: Which specific regions of the this compound synthase are responsible for feedback inhibition?
A3: The C-terminal regulatory domain of this compound synthase is primarily responsible for binding L-isoleucine and mediating feedback inhibition.[1][8][9] Structural studies of the Leptospira interrogans this compound synthase have shown that isoleucine binds in a pocket at the dimer interface of this C-terminal domain.[3][9] Truncating the enzyme to remove this domain can alleviate feedback inhibition.[1][4]
Troubleshooting Guides
Issue 1: Low or no this compound production in my engineered E. coli strain.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Strong feedback inhibition from endogenous isoleucine. | 1. Sequence your expressed this compound synthase to confirm it contains mutations that confer resistance to feedback inhibition (e.g., CimA3.7 variant). 2. Truncate the C-terminal regulatory domain of the enzyme.[1][4] 3. Use an isoleucine auxotrophic strain to control intracellular isoleucine levels. | Increased this compound production due to reduced enzyme inhibition. |
| Low expression or activity of this compound synthase. | 1. Optimize codon usage of the cimA gene for your expression host. 2. Test different promoters and induction conditions (e.g., IPTG concentration, temperature). 3. Perform a this compound synthase activity assay on cell-free extracts. | Higher levels of active enzyme leading to increased product formation. |
| Competition for precursors (acetyl-CoA and pyruvate). | 1. Delete genes for competing pathways, such as citrate (B86180) synthase (gltA), lactate (B86563) dehydrogenase (ldhA), and pyruvate (B1213749) formate-lyase (pflB).[4][6][7] 2. Overexpress enzymes that increase the pool of acetyl-CoA and pyruvate. | Increased flux of carbon towards this compound synthesis. |
| Accumulation of toxic byproducts like acetate. | 1. Implement a fed-batch fermentation strategy with a continuous, growth-limiting feed of glucose.[4] 2. Delete genes involved in acetate production (ackA-pta, poxB).[6] | Improved cell health and sustained this compound production. |
Issue 2: My purified this compound synthase shows high sensitivity to L-isoleucine in vitro.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| The wild-type enzyme was expressed and purified. | 1. Verify the sequence of the plasmid used for expression. 2. If the goal is a feedback-resistant enzyme, obtain or create a mutant version (e.g., through site-directed mutagenesis of the C-terminal domain). | The purified enzyme will show reduced sensitivity to L-isoleucine in activity assays. |
| Incorrect assay conditions. | 1. Ensure the pH and temperature of the assay are optimal for the specific this compound synthase being tested. 2. Verify the concentrations of substrates (acetyl-CoA, pyruvate) and the inhibitor (L-isoleucine). | Accurate and reproducible measurements of enzyme inhibition. |
Quantitative Data Summary
The following table summarizes this compound production data from various studies using engineered E. coli.
| Strain Engineering Strategy | Host Strain | This compound Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Overexpression of MjcimA3.7, deletion of acetate synthesis pathway, and implementation of non-oxidative glycolysis pathway | E. coli BW25113 | 110.2 | 0.4 | 1.4 | [5] |
| Expression of CimA3.7, deletion of ldhA and pflB genes, and fed-batch fermentation | E. coli | 82 | 0.48 | 1.85 | [4] |
| Expression of cimA, deletion of gltA, leuC, and ackA | E. coli | ~7.7 (shake flask) | 0.39 | - | [10] |
| Point mutations in citrate synthase (GltA[F383M]) and fed-batch fermentation | E. coli | >60 | 0.53 | ~0.45 | [7] |
Experimental Protocols
This compound Synthase Activity Assay
This protocol is adapted from methods described for assaying the activity of this compound synthase by monitoring the release of Coenzyme A (CoA) using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[1][5]
Materials:
-
Cell-free extract or purified this compound synthase
-
TES buffer (0.1 M, pH 7.5)
-
Acetyl-CoA solution (1 mM)
-
Pyruvate solution (1 mM)
-
DTNB solution (10 mM in 0.1 M Tris-HCl, pH 8.0)
-
Tris-HCl (1 M, pH 8.0)
-
ddH₂O
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 µL of 0.1 M TES buffer (pH 7.5)
-
1 mM acetyl-CoA
-
1 mM pyruvate
-
An appropriate amount of cell-free extract or purified enzyme.
-
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction and develop the color by adding:
-
50 µL of 10 mM DTNB solution
-
70 µL of 1 M Tris-HCl (pH 8.0)
-
780 µL of ddH₂O
-
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of CoA released using a standard curve. One unit (U) of this compound synthase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute.
Site-Directed Mutagenesis of the C-terminal Regulatory Domain
This protocol provides a general workflow for creating point mutations in the L-isoleucine binding site of this compound synthase to reduce feedback inhibition.
Materials:
-
Plasmid DNA containing the wild-type cimA gene
-
Mutagenic primers designed to introduce the desired point mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Primer Design: Design a pair of complementary primers containing the desired mutation in the C-terminal regulatory domain.
-
PCR Mutagenesis: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
Template Digestion: Digest the parental, methylated plasmid DNA with DpnI. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutated) plasmids intact.
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.
-
Screening: Isolate plasmid DNA from the resulting colonies and sequence the cimA gene to confirm the presence of the desired mutation.
-
Functional Analysis: Express the mutant protein and perform the this compound synthase activity assay in the presence and absence of L-isoleucine to confirm reduced feedback inhibition.
Visualizations
Caption: Feedback inhibition of this compound synthase by L-isoleucine.
Caption: Workflow for developing a this compound-producing strain.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Directed Evolution of Methanococcus jannaschii this compound Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of the inhibitor selectivity and insights into the feedback inhibition mechanism of this compound synthase from Leptospira interrogans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fermentation Media for Enhanced Citramalate Yield
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing fermentation media for enhanced citramalate production.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental biosynthetic pathway for this compound production in engineered microbes?
A1: The primary biosynthetic route for this compound in commonly engineered microorganisms like Escherichia coli involves the condensation of two key metabolites from the glycolysis pathway: pyruvate (B1213749) and acetyl-CoA. This reaction is catalyzed by the enzyme this compound synthase (CimA).[1][2] To enhance the production of this compound, a key strategy is the heterologous expression of a potent this compound synthase, often from organisms like Methanococcus jannaschii (CimA).[1][2]
Q2: My this compound yield is low. What are the common metabolic bottlenecks and competing pathways?
A2: Low this compound yield is often attributed to the diversion of precursors, pyruvate and acetyl-CoA, into competing metabolic pathways. A primary competing pathway is the formation of acetate (B1210297) from acetyl-CoA, which is a common issue in aerobic fermentation of E. coli.[3][4][5] Acetate accumulation not only reduces the acetyl-CoA pool available for this compound synthesis but can also inhibit cell growth.[6][7] Another competing pathway is the conversion of pyruvate to lactate (B86563), particularly under oxygen-limiting conditions.[6][7] Additionally, in the native leucine (B10760876) biosynthesis pathway of E. coli, this compound can be further converted by 3-isopropylmalate dehydratase (encoded by leuC and leuD genes).[1][3]
Q3: What are the initial steps to consider when formulating a fermentation medium for this compound production?
A3: A well-defined fermentation medium is crucial for high this compound yields. Key components to consider include:
-
Carbon Source: Glucose is the most commonly used carbon source.[1][6] The initial concentration and feeding strategy are critical.
-
Nitrogen Source: Both inorganic (e.g., ammonium (B1175870) salts) and organic (e.g., yeast extract, peptone) nitrogen sources are used.[8] The choice can significantly impact cell growth and productivity.
-
Minimal Salts: A balanced minimal salt medium, such as M9, provides essential minerals for cell growth and enzyme function.[1]
-
Supplements: Depending on the host strain and metabolic engineering strategies, supplements like amino acids (e.g., leucine) or coenzymes may be necessary.[1][2]
-
Buffer: To counteract the pH drop from acid production, a buffering agent like calcium carbonate is often added.[1]
Q4: Is the addition of yeast extract always necessary?
A4: While yeast extract can supply essential nutrients like minerals and amino acids, promoting robust cell growth, it is an expensive component for large-scale production.[1][9] Several studies have focused on developing processes that minimize or eliminate the need for yeast extract to improve the economic viability of this compound production.[3][9][10] High this compound titers have been achieved in mineral salts medium with minimal yeast extract supplementation through fed-batch strategies.[6][11][12]
Troubleshooting Guide
Problem 1: Low this compound Titer and Yield
| Possible Cause | Troubleshooting Strategy | Relevant Information |
| Acetate Accumulation | - Delete genes involved in acetate production pathways, such as ackA (acetate kinase), pta (phosphotransacetylase), and poxB (pyruvate oxidase).[3][5] - Implement a fed-batch fermentation strategy to maintain a low glucose concentration, which can reduce overflow metabolism and acetate formation.[6][7] | High acetate levels are toxic to cells and divert acetyl-CoA from this compound synthesis.[3][6] |
| Diversion of Pyruvate | - Delete genes encoding for lactate dehydrogenase (ldhA) and pyruvate formate-lyase (pflB) to block the conversion of pyruvate to lactate and formate, respectively.[6][7] | This is particularly important under microaerobic or anaerobic conditions where fermentative pathways are active. |
| Downstream Metabolism of this compound | - Knock out the leuC or leuD genes, which encode for 3-isopropylmalate dehydratase, to prevent the conversion of this compound to citraconate in the leucine biosynthesis pathway.[1][3] | Deletion of leuC has been shown to significantly increase this compound titers.[1] |
| Insufficient this compound Synthase (CimA) Activity | - Overexpress a highly active and feedback-resistant variant of this compound synthase, such as CimA3.7 from Methanococcus jannaschii.[2][6] - Optimize the induction conditions (e.g., IPTG or arabinose concentration) for the expression of cimA.[1][7] | The native this compound synthase in many hosts may not be sufficient for high-level production. |
Problem 2: Poor Cell Growth
| Possible Cause | Troubleshooting Strategy | Relevant Information |
| Nutrient Limitation | - Supplement the minimal medium with yeast extract to provide a rich source of nutrients.[1][2] - Optimize the concentration of the nitrogen source (e.g., ammonium salts) and phosphate.[8][13] | While aiming for a minimal medium is cost-effective, initial optimization may require richer media to establish robust growth. |
| Toxicity of Byproducts | - Address acetate accumulation as described in "Low this compound Titer and Yield". | High concentrations of organic acids can inhibit cell growth.[6] |
| Deleterious Effects of Gene Knockouts | - If gene knockouts aimed at redirecting flux (e.g., in central metabolism) negatively impact growth, consider alternative strategies like promoter engineering to down-regulate competing pathways instead of complete deletion. - Supplement the medium with essential metabolites that may have been cut off by the gene deletions (e.g., adding leucine for a ΔleuC strain if needed).[1][2] | Some gene deletions can impair essential cellular functions, leading to reduced growth rates. |
Quantitative Data Summary
Table 1: Comparison of this compound Production in Engineered E. coli Strains
| Strain Background | Key Genetic Modifications | Fermentation Strategy | Glucose Consumed (g/L) | This compound Titer (g/L) | This compound Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli BW25113 | Overexpression of cimA, ΔleuC | Batch | 20 | 14.9 | 0.75 (approx.) | ~0.31 | [1] |
| E. coli | ΔgltA, ΔleuC, ΔackA-pta, ΔpoxB, Overexpression of cimA | Fed-batch | 84.5 | 54.1 | 0.64 | ~0.62 | [5] |
| E. coli JW1 (BW25113) | ΔldhA, ΔpflB, Overexpression of cimA3.7 | Fed-batch | 172 | 82 | 0.48 | 1.85 | [6][12] |
| Engineered E. coli | Phage-resistant, non-oxidative glycolysis pathway, removed acetate synthesis | Fed-batch | 275.5 (approx.) | 110.2 | 0.4 | 1.4 | [10] |
Experimental Protocols
1. Shake Flask Fermentation for this compound Production
This protocol is adapted from studies optimizing (R)-citramalate production in E. coli.[1][2]
-
Strain Preparation: An overnight culture of the engineered E. coli strain is grown in LB medium.
-
Fermentation Medium: A typical medium consists of M9 minimal media supplemented with:
-
Glucose: 20 g/L
-
Yeast Extract: 5.0 g/L
-
Ampicillin: 100 mg/L (or other appropriate antibiotic)
-
Coenzyme B12: 5.0 µM (if required by the specific pathway)
-
-
Inoculation: The fermentation medium (e.g., 5.0 mL in a 125 mL conical flask) is inoculated with the overnight culture (e.g., 200 µL).
-
Induction: Gene expression for this compound production is induced by adding an appropriate inducer, such as Isopropyl-β-D-thiogalactoside (IPTG) to a final concentration of 0.4 mM.[1]
-
Buffering: 0.5 g of CaCO₃ is added to each flask to act as a buffer.[1]
-
Incubation: Fermentations are carried out in a shaking incubator at 30 °C and 250 rpm for 48 hours.[1]
-
Analysis: Samples are periodically taken to measure cell density (OD₆₀₀) and the concentration of this compound, glucose, and byproducts using High-Performance Liquid Chromatography (HPLC).[1]
2. Fed-Batch Fermentation for High-Titer this compound Production
This protocol is a generalized representation based on high-yield fed-batch processes.[6][11]
-
Inoculum Preparation: A seed culture is prepared by growing the engineered E. coli strain overnight in a suitable medium.
-
Bioreactor Setup: A bioreactor (e.g., 5 L vessel with 3 L working volume) is prepared with a defined mineral salts medium.
-
Batch Phase: The bioreactor is inoculated, and the culture is grown in batch mode at 37 °C with pH control (e.g., maintained at 7.0) and dissolved oxygen (dO₂) control (e.g., maintained at 30% of saturation).
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp rise in dO₂), a concentrated glucose feed is initiated. The feed rate is controlled to maintain glucose limitation, thereby preventing acetate accumulation.
-
Induction: When the culture reaches a desired cell density (e.g., OD₆₀₀ of 50), the expression of this compound synthase is induced by adding an inducer like L-arabinose (e.g., 0.2 g/L).[6]
-
Production Phase: The glucose feed is continued to provide the carbon source for this compound production.
-
Sampling and Analysis: Samples are regularly withdrawn to monitor cell growth, glucose consumption, and this compound and byproduct concentrations via HPLC.
3. Analytical Method: Quantification of this compound by HPLC
-
Sample Preparation: Fermentation broth samples are centrifuged to remove cells, and the supernatant is filtered.
-
HPLC System: An HPLC system equipped with a suitable column, such as an Aminex HPX-87H column, is used.[1]
-
Mobile Phase: A typical mobile phase is a dilute acid solution, such as 5 mM H₂SO₄, run at a constant flow rate (e.g., 0.6 mL/min).[1]
-
Detection: this compound and other organic acids are detected using a refractive index (RI) detector or a UV detector.
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of pure this compound.
Visualizations
Caption: Biosynthetic pathway for this compound production and competing pathways.
Caption: Workflow for optimizing this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Eliminating acetate formation improves this compound production by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient bio-production of this compound using an engineered Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Host Strain Tolerance to High Citramalate Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving host strain tolerance to high concentrations of citramalate.
Section 1: Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues that may arise during your experiments.
Issue 1: Low this compound Titer or Yield
Q1: My engineered E. coli strain is producing very low levels of this compound. What are the potential causes and how can I improve the titer?
A1: Low this compound production in engineered E. coli can stem from several factors. A primary consideration is the efficiency of the this compound synthase enzyme. It is crucial to ensure high expression levels of a potent this compound synthase. For instance, a mutated version of the cimA gene from Methanococcus jannaschii (MjcimA3.7) has proven effective.[1][2] Additionally, consider the promoter used to drive cimA expression; a strong constitutive promoter like BBa_J23100 can lead to effective biosynthesis.[1][2]
Another critical aspect is the availability of precursors, pyruvate (B1213749) and acetyl-CoA. Competing metabolic pathways that consume these precursors can significantly reduce the carbon flux towards this compound. To counter this, consider the following genetic modifications:
-
Deletion of competing pathways: Knocking out genes involved in the production of byproducts such as lactate (B86563) (ldhA), acetate (B1210297) (ackA-pta, poxB), and ethanol (B145695) can redirect metabolic flux towards this compound.[3][4][5]
-
Reducing flux to the TCA cycle: Deleting the gene for citrate (B86180) synthase (gltA) can prevent the condensation of acetyl-CoA with oxaloacetate, thereby increasing the availability of acetyl-CoA for this compound synthesis.[3][6]
Finally, the fermentation conditions play a pivotal role. A fed-batch fermentation strategy with controlled glucose feeding is often necessary to achieve high titers.[1][4]
Q2: My yeast strain (e.g., Saccharomyces cerevisiae or Issatchenkia orientalis) shows poor this compound production. What are the unique challenges in yeast and how can they be addressed?
A2: In yeast, a key challenge is the compartmentalization of acetyl-CoA, with a limited supply in the cytosol where this compound synthesis typically occurs.[7] To enhance cytosolic acetyl-CoA availability, several strategies can be employed:
-
Inhibit transport to mitochondria: Deleting genes responsible for transporting pyruvate and acetyl-CoA into the mitochondria can increase their cytosolic pools.[7]
-
Introduce heterologous pathways: Expressing a phosphoketolase and phosphotransacetylase pathway can provide an alternative route to cytosolic acetyl-CoA.[7]
For non-conventional yeasts like I. orientalis, which exhibit high tolerance to low pH, optimizing the expression of a suitable this compound synthase is a critical first step. The cimA gene from Methanococcus jannaschii has been successfully expressed in I. orientalis.[8][9][10][11] Utilizing a transposon system, such as PiggyBac, can help in exploring the effects of different gene copy numbers and integration sites to identify high-producing strains.[8][9][10][11]
Issue 2: High By-product Formation
Q3: My E. coli culture is producing a significant amount of acetate, which is inhibiting growth and likely reducing my this compound yield. How can I minimize acetate formation?
A3: Acetate accumulation is a common problem in E. coli fermentations, especially under high glucose conditions.[4][6] The primary strategies to mitigate acetate production are:
-
Genetic modifications: The most direct approach is to knock out the genes responsible for acetate synthesis. The key pathways to target are:
-
Fermentation process control: A robust solution is to implement a fed-batch fermentation with a continuous, growth-limiting feed of glucose.[4][5][6] This prevents the accumulation of excess glucose in the medium, a primary trigger for overflow metabolism and acetate production.
Issue 3: Poor Strain Growth and Tolerance
Q4: My host strain exhibits poor growth in the presence of high concentrations of this compound. How can I improve its tolerance?
A4: High concentrations of organic acids like this compound can be toxic to microbial hosts. Improving tolerance is a key aspect of developing a robust production strain.
-
Host selection: Some microbes are naturally more tolerant to acidic conditions and organic acids. For example, the yeast Issatchenkia orientalis can tolerate up to 80 g/L of this compound at a low pH of 3.0.[8][12]
-
Evolutionary adaptation: Laboratory evolution can be a powerful tool to select for strains with improved tolerance. This involves serially culturing the strain in gradually increasing concentrations of this compound.
-
Systems biology approaches: A systems-level analysis of the host's response to this compound can reveal mechanisms of toxicity and potential targets for genetic engineering. For example, in E. coli, this compound production was associated with an enhanced abundance of the RprA sRNA, which is involved in acid tolerance.[13]
-
Export mechanisms: Overexpressing transporters that can actively export this compound out of the cell can alleviate intracellular toxicity. In yeast, expressing a heterologous dicarboxylate transporter has been shown to improve the secretion of (R)-citramalate.[7]
Section 2: Frequently Asked Questions (FAQs)
Q5: What is a typical starting point for engineering E. coli for this compound production?
A5: A good starting point is to express a codon-optimized, highly active this compound synthase, such as the evolved M. jannaschii CimA3.7, in a suitable E. coli host strain like BW25113.[1][4] To channel metabolic flux towards this compound, initial genetic modifications should include the deletion of genes for competing pathways, such as ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase).[4][5]
Q6: What are the theoretical maximum yields of this compound from glucose?
A6: The theoretical maximum yield of this compound from glucose is approximately 0.82 g of this compound per gram of glucose.[6]
Q7: How is this compound typically quantified in culture supernatants?
A7: this compound is commonly quantified using High-Performance Liquid Chromatography (HPLC). A typical setup involves an Agilent 1200 series HPLC system with both UV (at 210 nm) and refractive index detectors, using a Rezex ROA Organic Acid H+ column at 55 °C with 5 mM H2SO4 as the mobile phase at a flow rate of 0.5 ml/min.[5][6]
Q8: Can this compound be produced from alternative feedstocks?
A8: Yes, metabolically engineered E. coli has been shown to produce this compound from glycerol (B35011), including crude glycerol from biodiesel production.[14] This offers a potential route for valorizing waste streams.
Section 3: Data Presentation
Table 1: Comparison of this compound Production in Engineered E. coli Strains
| Strain | Key Genetic Modifications | Fermentation Method | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L·h) | Reference |
| E. coli BW25113 derivative | Overexpression of MjcimA3.7, ΔldhA, ΔpflB | Fed-batch | 82 | 0.48 | 1.85 | [4][5] |
| E. coli BW25113 derivative | Overexpression of MjcimA3.7, phage resistance, NOG pathway, Δacetate pathway | Fed-batch | 110.2 | 0.4 | 1.4 | [1][2] |
| E. coli MG1655 derivative | Overexpression of cimA, ΔgltA, ΔleuC, ΔackA-pta, ΔpoxB | Repetitive fed-batch | 54.1 | 0.64 | ~0.62 | [3] |
| E. coli MG1655 derivative | Overexpression of cimA, ΔgltA, ΔackA | Fed-batch | 46.5 | 0.63 | ~0.35 | [6] |
Table 2: this compound Production in Engineered Yeast
| Strain | Key Genetic Modifications | Fermentation Method | Titer (g/L) | Yield (mol/mol glucose) | Reference |
| Issatchenkia orientalis | Genome-integrated cimA (from M. jannaschii) | Batch | 2.0 | 0.07 | [8][9][10][11] |
| Saccharomyces cerevisiae | Overexpression of cimA3.7, ΔPOR1 or ΔYAT2, PK & PTA pathway, SpMAE1 transporter | Batch | ~2.4 (16.5 mM) | N/A | [7] |
Section 4: Experimental Protocols
Protocol 1: Assessing this compound Tolerance of a Host Strain
-
Prepare Media: Prepare a suitable liquid medium for your host strain (e.g., YNB broth for yeast) at the desired pH (e.g., pH 3.0 for I. orientalis).[8][12]
-
Prepare this compound Stock: Prepare a concentrated stock solution of citramalic acid and adjust its pH to match the medium.
-
Set up Cultures: In a multi-well plate or shake flasks, set up cultures with varying concentrations of this compound (e.g., 0 g/L, 40 g/L, 80 g/L).[8][12]
-
Inoculation: Inoculate the cultures with your host strain to a starting OD600 of ~0.1.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C with shaking).
-
Monitor Growth: Measure the optical density (OD600) at regular intervals using a plate reader or spectrophotometer to generate growth curves.
-
Data Analysis: Compare the growth rates and final cell densities of the cultures with different this compound concentrations to the control culture (0 g/L this compound) to assess tolerance.
Protocol 2: Fed-Batch Fermentation for High-Titer this compound Production in E. coli
-
Inoculum Preparation: Prepare an overnight seed culture of your engineered E. coli strain in a suitable medium.
-
Bioreactor Setup: Prepare a bioreactor with a defined mineral salts medium. Maintain pH at 7.0 and dissolved oxygen (dO2) at 30% of saturation.
-
Batch Phase: Inoculate the bioreactor with the seed culture and allow the cells to grow in batch mode until the initial glucose supply is depleted. Glucose depletion can be identified by a sharp increase in dO2.
-
Fed-Batch Phase:
-
Induction: When the culture reaches a desired cell density (e.g., OD600 of ~50), induce the expression of the this compound synthase gene (e.g., with L-arabinose for a pBAD promoter).[4][5]
-
Sampling and Analysis: Periodically take samples to measure cell density (OD600), and analyze the supernatant for this compound and by-product concentrations using HPLC.
-
Harvest: Continue the fermentation until the desired this compound titer is reached or production ceases.
Section 5: Visualizations
Caption: Metabolic engineering strategies in E. coli to enhance this compound production.
Caption: Workflow for engineering and testing strains for improved this compound tolerance.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. bionet.com [bionet.com]
- 3. bioneer.dk [bioneer.dk]
- 4. scispace.com [scispace.com]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of (R)-citramalate by engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Different Strategies to Reduce Acetate Formation in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 11. Minimizing acetate formation from overflow metabolism in Escherichia coli: comparison of genetic engineering strategies to improve robustness toward sugar gradients in large-scale fermentation processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
troubleshooting low yields in microbial citramalate production
Welcome to the technical support center for microbial citramalate production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound titer is low. What are the most common causes?
A1: Low this compound titers can stem from several factors. The most common issues include:
-
Insufficient Precursor Supply: The production of this compound requires the condensation of acetyl-CoA and pyruvate (B1213749).[1][2] If the central metabolic pathways are not optimized to channel these precursors towards this compound synthesis, yields will be low.
-
Competition from Native Metabolic Pathways: Native pathways in the host organism can divert acetyl-CoA and pyruvate away from this compound production. Key competing pathways include the TCA cycle (competing for acetyl-CoA) and fermentation pathways that produce lactate (B86563) or acetate (B1210297) from pyruvate.[3][4][5]
-
Suboptimal Enzyme Activity: The efficiency of the this compound synthase (CimA) enzyme is critical. Using a thermophilic enzyme in a mesophilic host without adaptation, or feedback inhibition by downstream metabolites, can significantly limit production.[2][6][7]
-
Suboptimal Fermentation Conditions: Factors such as pH, temperature, and oxygen levels can significantly impact cell growth and enzyme function, thereby affecting this compound yield.[1] Inefficient glucose feeding strategies can also lead to the formation of inhibitory byproducts like acetate.[1][8]
-
Product Degradation: The host organism may have native enzymes that can degrade this compound. For example, in E. coli, 3-isopropylmalate dehydratase (encoded by leuC) can act on this compound.[9]
Q2: What is a typical "good" yield for this compound production in E. coli?
A2: this compound yields can vary significantly based on the strain, fermentation strategy, and medium composition. However, here are some benchmarks from published studies to help you gauge your success.
| Host Strain | Fermentation Type | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli BW25113 (engineered) | Fed-batch | 82 | 0.48 | 1.85 | [1][10] |
| E. coli (engineered) | Fed-batch | 110.2 | 0.4 | 1.4 | [3][9] |
| E. coli (engineered) | Repetitive fed-batch | 54.1 | 0.64 | ~0.62 | [4][11] |
| E. coli (engineered) | Fed-batch | 46.5 | 0.63 | ~0.35 | [12] |
| Issatchenkia orientalis (engineered) | Batch | 2.0 | 7% (mol/mol) | ~0.04 | [13][14] |
Q3: How can I increase the availability of acetyl-CoA and pyruvate?
A3: To boost the supply of these critical precursors, consider the following metabolic engineering strategies:
-
Delete Competing Pathways: Knocking out genes involved in acetate production (ackA, pta, poxB) can prevent the diversion of acetyl-CoA.[4][5] Similarly, deleting genes for lactate production (ldhA) and pyruvate formate-lyase (pflB) can increase pyruvate availability.[1][10]
-
Attenuate the TCA Cycle: Deleting or modifying the citrate (B86180) synthase gene (gltA) can reduce the flux of acetyl-CoA into the TCA cycle.[4][5][12][15] Note that a full gltA knockout may require glutamate (B1630785) supplementation for growth.[15][16]
-
Optimize Glucose Uptake and Glycolysis: While strategies like deleting zwf to increase glycolytic flux have been explored, they can sometimes negatively impact cell growth.[4] Careful tuning of the central metabolism is key.
Q4: My engineered strain is producing a lot of acetate. How can I fix this?
A4: Acetate accumulation is a common problem in E. coli fermentations, which lowers the pH and inhibits cell growth, ultimately reducing product yield.[1][7][8]
-
Genetic Modifications: The most effective solution is to knock out the genes responsible for acetate formation, namely ackA (acetate kinase), pta (phosphotransacetylase), and poxB (pyruvate oxidase).[4][5]
-
Process Optimization: Implementing a fed-batch strategy with a continuous, growth-limiting feed of glucose can prevent the overflow metabolism that leads to acetate production.[1][10][17]
Troubleshooting Guide
Issue 1: Low or No Detectable this compound Production
Possible Cause 1: Ineffective this compound Synthase (CimA)
-
Troubleshooting Steps:
-
Verify Enzyme Expression: Confirm the expression of your CimA protein using SDS-PAGE and/or Western blot.
-
Check Enzyme Activity: Perform an in vitro this compound synthase assay to confirm the activity of your enzyme variant at your desired fermentation temperature (e.g., 37°C for E. coli).[1][7] The wild-type enzyme from Methanococcus jannaschii is thermophilic, and a mesophilic variant like CimA3.7 is often required for efficient production in E. coli.[1][2][7]
-
Codon Optimization: Ensure the cimA gene has been codon-optimized for your expression host.[1]
-
Possible Cause 2: Precursor Limitation
-
Troubleshooting Steps:
-
Analyze Byproducts: Use HPLC to check for the accumulation of byproducts like acetate, lactate, or ethanol. High levels of these indicate that pyruvate and acetyl-CoA are being diverted.
-
Implement Genetic Knockouts: Systematically delete genes in competing pathways as outlined in FAQ A3. Start with acetate and lactate pathways.
-
Issue 2: High Acetate Production, Low this compound
Possible Cause 1: Overflow Metabolism
-
Troubleshooting Steps:
-
Switch to Fed-Batch Fermentation: If you are using a batch process with high initial glucose, switch to a fed-batch strategy. A continuous, limiting glucose feed is highly effective at preventing acetate accumulation.[1][10]
-
Optimize Feeding Rate: Carefully control the glucose feed rate to match the cells' consumption capacity without causing overflow.
-
Possible Cause 2: Incomplete Genetic Blockage of Acetate Pathways
-
Troubleshooting Steps:
-
Confirm Gene Deletions: Verify that the knockouts of ackA-pta and poxB were successful.
-
Consider Other Pathways: While less common, other pathways might contribute to acetate formation. A thorough metabolic flux analysis could help identify them.
-
Issue 3: Good Initial Production, but Titer Plateaus Quickly
Possible Cause 1: Feedback Inhibition or Product Toxicity
-
Troubleshooting Steps:
-
Use an Evolved Enzyme: Some this compound synthase variants, like CimA3.7, are resistant to feedback inhibition by isoleucine, a potential downstream product.[2][6]
-
Test Product Tolerance: Evaluate the tolerance of your host strain to high concentrations of this compound at the fermentation pH.[14][18] Some microbes, like Issatchenkia orientalis, are naturally more acid-tolerant.[13][14]
-
Possible Cause 2: Nutrient Limitation or pH Drift
-
Troubleshooting Steps:
-
Monitor and Control pH: Use a bioreactor with automated pH control to maintain the optimal pH (typically around 7.0 for E. coli).[1]
-
Ensure Rich Media: In fed-batch processes, ensure that the feed solution contains all necessary salts and nutrients, not just the carbon source. While minimal media can be used, some processes benefit from small additions of complex nutrients like yeast extract.[1][10]
-
Key Experimental Protocols
Protocol 1: this compound Quantification via HPLC
This protocol is for the analysis of this compound and other organic acids from fermentation broth.
-
Sample Preparation:
-
HPLC Conditions:
-
System: Agilent 1200 series or equivalent.[1]
-
Column: Rezex ROA Organic Acid H+ column or equivalent.[1]
-
Mobile Phase: 5 mM H₂SO₄.[1]
-
Flow Rate: 0.5 ml/min.[1]
-
Column Temperature: 55°C.[1]
-
Detector: UV at 210 nm and Refractive Index (RI).[1]
-
Quantification: Identify and quantify products by comparing retention times and integrating peak areas against a standard curve of authentic commercial standards.[1]
-
Protocol 2: In Vitro this compound Synthase (CimA) Activity Assay
This assay measures the activity of CimA by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product detectable at 412 nm.[1][6]
-
Preparation of Cell-Free Extract:
-
Harvest cells expressing CimA by centrifugation (e.g., 4000 x g, 20 min, 4°C).[1]
-
Resuspend the cell pellet in a suitable buffer (e.g., 0.1 M TES buffer, pH 7.5, with 5 mM MgCl₂).[1]
-
Centrifuge at high speed (e.g., 12,000 x g, 10 min, 4°C) to remove cell debris.[1][3]
-
(Optional) Partially purify the enzyme by heating the extract (e.g., 60°C for 10 min for thermostable variants) to precipitate host proteins, followed by centrifugation.[1]
-
-
Assay Mixture (1 mL total volume):
-
Procedure:
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C).[1]
-
At regular time intervals (e.g., every 10 minutes), take a 100 µL aliquot of the reaction mixture.[1]
-
Immediately mix the aliquot with 900 µL of a DTNB solution (0.56 mM DTNB in 78 mM Tris-HCl buffer, pH 8.0).[1]
-
Measure the absorbance at 412 nm.[1]
-
Calculate the concentration of released CoA using a standard curve. One unit of activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute.[3]
-
Visualizations
Metabolic Pathway for this compound Production
Caption: Core metabolic pathway for this compound production and key competing pathways.
Troubleshooting Workflow for Low this compound Yield
References
- 1. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eliminating acetate formation improves this compound production by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Eliminating acetate formation improves this compound production by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of this compound by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic engineering of low-pH-tolerant non-model yeast, Issatchenkia orientalis, for production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic engineering of low-pH-tolerant non-model yeast, Issatchenkia orientalis, for production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Efficient bio-production of this compound using an engineered Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Citramalate Productivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on citramalate production. The information focuses on the critical impact of glucose feed rate on productivity, drawing from established experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the most effective glucose feeding strategy to maximize this compound production?
A1: A continuous, growth-limiting fed-batch process is the most effective strategy. This approach enhances this compound production compared to discontinuous, batch-wise additions of excess glucose.[1][2] By carefully controlling the glucose feed to match the cells' consumption rate, metabolic flux can be directed more efficiently towards this compound synthesis.
Q2: Why is a continuous, limiting glucose feed better than adding large batches of glucose?
A2: A continuous and limiting glucose feed prevents the accumulation of inhibitory byproducts, most notably acetate (B1210297).[1][3][4][5][6] When E. coli is exposed to excess glucose, it often results in "overflow metabolism," where a significant portion of the carbon is converted to acetate. Acetate accumulation inhibits cell growth and diverts carbon away from your desired product, this compound, thereby reducing overall yield and productivity.[1][6]
Q3: What are the typical consequences of a poorly controlled or excessively high glucose feed rate?
A3: An overly rapid glucose feed rate leads to several problems:
-
Increased Acetate Production: This is the most common issue, leading to toxicity and reduced yields.[1][6]
-
Reduced this compound Yield: Carbon that is converted to acetate is not available for this compound synthesis.
-
Inhibited Cell Growth: High concentrations of acetate are toxic to E. coli, which can prematurely halt the production phase.[1]
-
Oxygen Limitation: High metabolic activity from excess glucose can lead to oxygen-limited microenvironments within the fermenter, triggering wasteful fermentative metabolism.[2]
Q4: Can metabolic engineering alone solve the problem of byproduct formation?
A4: While metabolic engineering is crucial, it works best in synergy with an optimized fermentation process.[1][3][4] Deleting genes involved in byproduct pathways (e.g., ldhA, pflB, ackA, pta, poxB) is a key strategy to reduce acetate formation.[1][7] However, even with these genetic modifications, a fermentation strategy involving excess glucose can still lead to some acetate accumulation.[1][5] The combination of an engineered strain and a continuous, growth-limiting glucose feed provides the most robust solution for high-yield this compound production.[1][3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low this compound Titer | 1. Suboptimal Glucose Feed Strategy: Using batch additions of glucose instead of a continuous feed. | Transition to a continuous, growth-limiting fed-batch fermentation. This has been shown to nearly double the final this compound titer compared to batch-wise feeding.[1] |
| 2. Acetate Accumulation: The glucose feed rate is too high, causing overflow metabolism. | Decrease the glucose feed rate to maintain a glucose-limited state. Monitor acetate levels in the culture medium. | |
| High Acetate Concentration | 1. Excess Glucose: The feed rate exceeds the culture's capacity for complete oxidation. | Implement a feedback control strategy to maintain a very low residual glucose concentration in the fermenter. |
| 2. Inefficient Strain: The production strain may still have active pathways leading to acetate. | Consider using a strain with deletions in genes responsible for acetate formation, such as ackA-pta and poxB.[7] | |
| Stalled Cell Growth and Production | 1. Acetate Toxicity: Accumulated acetate is inhibiting cellular processes. | Reduce the glucose feed rate immediately. In future runs, start with a more conservative feeding profile. |
| 2. Nutrient Limitation (other than Carbon): The mineral salts medium may be depleted of other essential nutrients. | Ensure the fed-batch medium is adequately supplemented with nitrogen, phosphate, and other essential minerals and vitamins. | |
| Low Yield (g this compound / g glucose) | 1. Byproduct Formation: A significant portion of the glucose is being converted to acetate or other byproducts. | Optimize the glucose feed rate to be growth-limiting. This directly improves the conversion efficiency of glucose to this compound.[1] |
| 2. High Biomass Production: Too much carbon is being directed towards cell growth instead of product formation after the induction phase. | Uncouple growth and production phases. Grow cells to a high density first, then induce this compound synthase expression while providing a maintenance-level glucose feed. |
Quantitative Data Summary
The following tables summarize key performance metrics from various studies on this compound production, highlighting the impact of different glucose feeding strategies and genetic backgrounds.
Table 1: Comparison of Fed-Batch Strategies
| Feeding Strategy | Host Strain | This compound Titer (g/L) | Productivity (g/L/h) | Yield (g/g glucose) | Reference |
| Continuous, Limiting Glucose Feed | E. coli JW1 (ΔldhA ΔpflB) | 82 ± 1.5 | 1.85 ± 0.02 | 0.48 ± 0.03 | [1] |
| Discontinuous Fed-Batch (Batch addition to stationary cells) | E. coli JW1 (ΔldhA ΔpflB) | ~44 | ~1.18 | ~0.33 | [1] |
| Repetitive Fed-Batch | E. coli gltA leuC ackA-pta poxB | 54.1 | ~0.62 | 0.64 | [7] |
| Fed-Batch (Glucose Feed) | Metabolically Engineered E. coli | 46.5 | ~0.35 | 0.63 | [8] |
| Fed-Batch (Non-oxidative glycolysis pathway) | Engineered E. coli | 110.2 | 1.4 | 0.4 | [9] |
Table 2: Impact of Genetic Modifications on this compound Production in Shake Flasks
| Strain Background | Key Genetic Modifications | This compound Titer (g/L) after 24h | Yield (g/g glucose) |
| E. coli JW1 | ΔldhA ΔpflB, pBAD24-mjcimA3.7 | 7.7 ± 0.3 | 0.39 ± 0.01 |
| E. coli BW25113 | pBAD24-mjcimA3.7 | 8.1 ± 0.3 | Not Reported |
| E. coli BW25113 | Control (pBAD24, no cimA) | 0 (3.5 g/L Acetate) | 0 |
Data adapted from a study where cells were grown, harvested, and resuspended in a medium with 20 g/L glucose.[1]
Experimental Protocols
Protocol: Fed-Batch Fermentation with Continuous Glucose Feed for this compound Production
This protocol is a generalized methodology based on successful experiments for high-titer this compound production.[1][2]
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli production strain (e.g., E. coli JW1) into a seed culture medium.
-
Incubate overnight at 37°C with shaking until the culture reaches the late exponential phase.
-
-
Bioreactor Setup:
-
Prepare a 5L bioreactor with 3L of defined mineral salts medium containing an initial batch of glucose (e.g., 10-15 g/L).
-
Calibrate pH and dissolved oxygen (DO) probes. Maintain pH at 7.0 through automated addition of acid/base and temperature at 37°C.
-
-
Batch Growth Phase:
-
Inoculate the bioreactor with the seed culture.
-
Allow the culture to grow in batch mode, consuming the initial glucose. Monitor cell density (OD600) and glucose concentration.
-
-
Fed-Batch Phase:
-
Once the initial glucose is depleted (indicated by a sharp rise in DO), initiate the continuous glucose feed. The feed solution should be highly concentrated (e.g., 500-700 g/L glucose) to minimize dilution.
-
Start the feed at a low rate and increase it stepwise to maintain pseudo-exponential growth while ensuring glucose remains the limiting nutrient. The goal is to avoid any significant accumulation of glucose in the broth.
-
-
Induction of this compound Production:
-
When the culture reaches a target cell density (e.g., OD600 of 50), add an inducer (e.g., L-arabinose for a pBAD promoter system) to trigger the expression of the this compound synthase gene (cimA).[1]
-
-
Production Phase:
-
Continue the glucose feed. The feed rate should be adjusted to maintain a constant, linear rate of this compound production. This rate can be estimated based on the glucose consumption and product formation rates observed in previous experiments.[2]
-
Monitor OD600, glucose, acetate, and this compound concentrations at regular intervals. The objective is to sustain a high rate of this compound production without further significant cell growth.
-
-
Harvest:
-
Terminate the fermentation after a set period (e.g., 65 hours) or when productivity declines.[1] Process the broth to recover the this compound.
-
Visualizations
Metabolic Pathway for this compound Production
The following diagram illustrates the core metabolic pathway from glucose to this compound in an engineered E. coli. It highlights the key precursors and the points of metabolic intervention to reduce byproduct formation.
Caption: Metabolic pathway from glucose to this compound with key byproduct routes blocked.
Experimental Workflow for Fed-Batch Fermentation
This diagram outlines the logical flow of the fed-batch fermentation process designed for optimal this compound production.
Caption: Workflow diagram for a continuous glucose feed fed-batch fermentation process.
References
- 1. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Efficient bio-production of this compound using an engineered Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Eliminating acetate formation improves this compound production by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of this compound by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
minimizing citraconate formation during citramalate synthesis
Welcome to the technical support center for minimizing citraconate formation during citramalate synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to enhance your understanding and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of citraconate formation during microbial this compound synthesis?
A1: Citraconate is predominantly formed as a byproduct through the dehydration of the primary product, this compound. This conversion can be enzymatically catalyzed by 3-isopropylmalate dehydratase, an enzyme complex encoded by the leuC and leuD genes in organisms like Escherichia coli.[1][2][3]
Q2: Is the presence of citraconate always detrimental to the overall process?
A2: Not necessarily. In some industrial applications, such as the production of methacrylic acid (MAA), both this compound and citraconate can be used as precursors.[1][4] Therefore, the formation of citraconate as a minor co-product can sometimes be tolerated. However, for applications requiring high-purity this compound, its formation is undesirable.
Q3: What are the main analytical methods to quantify this compound and citraconate in a sample?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of this compound and citraconate.[4][5] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) can also be employed for detection and quantification.[6][7]
Q4: Besides citraconate, what other major byproducts should I be aware of during microbial this compound synthesis?
A4: Acetate (B1210297) is a common and often significant byproduct in microbial fermentation, particularly in E. coli.[8][9] Its formation competes for the same precursors as this compound, namely pyruvate (B1213749) and acetyl-CoA, and can inhibit cell growth. Other byproducts might include formate (B1220265) and lactate, depending on the specific strain and fermentation conditions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound synthesis, with a focus on minimizing citraconate formation.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High levels of citraconate detected | Activity of 3-isopropylmalate dehydratase (encoded by leuC and leuD). | In microbial systems like E. coli, consider knocking out the leuC and/or leuD genes.[3] | Significant reduction in the conversion of this compound to citraconate. |
| Significant acetate byproduct formation | Overflow metabolism, especially under high glucose conditions. | Implement a fed-batch fermentation strategy with a continuous, growth-limiting glucose feed.[1][4] Additionally, consider knocking out genes involved in acetate production pathways, such as ackA (acetate kinase), pta (phosphotransacetylase), and poxB (pyruvate oxidase).[8][9][10] | Reduced acetate accumulation, leading to improved cell health and potentially higher this compound yields. |
| Low overall this compound yield | Competition for precursors (pyruvate and acetyl-CoA) by other metabolic pathways. | In addition to addressing byproduct formation, consider engineering the citrate (B86180) synthase (gltA) to have reduced activity, thereby directing more acetyl-CoA towards this compound synthesis.[10][11] | Increased flux of precursors towards the this compound synthesis pathway, resulting in higher product yields. |
| Inconsistent results between batches | Variability in fermentation conditions. | Standardize and tightly control key fermentation parameters such as pH, temperature, dissolved oxygen, and glucose feed rate. | Improved reproducibility and more consistent this compound production with minimal byproduct formation. |
Impact of Genetic Modifications on Byproduct Formation in E. coli
| Genetic Modification | Target Enzyme/Pathway | Effect on Citraconate | Effect on Acetate | Reference |
| leuC knockout | 3-isopropylmalate dehydratase | Reduced formation | No direct effect | [3] |
| ackA-pta knockout | Acetate kinase and phosphotransacetylase | No direct effect | Significantly reduced formation | [8][10] |
| poxB knockout | Pyruvate oxidase | No direct effect | Reduced formation | [8][10] |
| gltA modification | Citrate synthase | No direct effect | May indirectly reduce acetate by increasing the pull of acetyl-CoA to this compound | [10] |
Experimental Protocols
Protocol 1: Quantification of this compound and Citraconate by HPLC
Objective: To quantify the concentration of this compound and citraconate in fermentation broth.
Materials:
-
Fermentation broth sample
-
0.22 µm syringe filters
-
HPLC vials
-
Deionized water
-
Sulfuric acid (H₂SO₄)
-
This compound and citraconate standards
-
HPLC system with a UV detector and a suitable column (e.g., Rezex ROA-Organic Acid H+)
Procedure:
-
Sample Preparation:
-
Withdraw a sample from the fermenter.
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean microcentrifuge tube.
-
Dilute the sample with deionized water if necessary to bring the analyte concentrations within the linear range of the calibration curve.
-
Transfer the prepared sample to an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: 5 mM H₂SO₄
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 55 °C
-
Detection: UV at 210 nm
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Prepare a calibration curve using known concentrations of this compound and citraconate standards.
-
Identify and integrate the peaks corresponding to this compound and citraconate in the sample chromatogram based on their retention times compared to the standards.
-
Calculate the concentration of each analyte in the sample using the calibration curve.
-
Protocol 2: Fed-Batch Fermentation for High-Yield this compound Production
Objective: To produce this compound with minimal byproduct formation using a fed-batch culture of engineered E. coli.
Materials:
-
Engineered E. coli strain (e.g., with cimA overexpression and relevant gene knockouts)
-
Seed culture medium (e.g., LB broth)
-
Fermentation medium (defined mineral salts medium)
-
Concentrated glucose feed solution
-
Inducer (e.g., IPTG or arabinose, depending on the expression system)
-
Bioreactor with pH, temperature, and dissolved oxygen control
Procedure:
-
Inoculum Preparation:
-
Inoculate a starter culture of the engineered E. coli strain in seed culture medium and grow overnight.
-
Use the starter culture to inoculate the bioreactor containing the fermentation medium.
-
-
Batch Phase:
-
Grow the cells in the bioreactor under controlled conditions (e.g., 37°C, pH 7.0, sufficient aeration) until the initial glucose is depleted.
-
-
Fed-Batch Phase:
-
Once the initial glucose is consumed, start a continuous feed of the concentrated glucose solution at a growth-limiting rate. This is crucial to prevent overflow metabolism and acetate formation.
-
Induce the expression of the this compound synthase (cimA) gene at an appropriate cell density (e.g., mid-exponential phase).
-
-
Monitoring and Sampling:
-
Regularly monitor and control pH, temperature, and dissolved oxygen levels.
-
Periodically take samples to measure cell density (OD₆₀₀) and the concentrations of glucose, this compound, citraconate, and acetate using HPLC.
-
-
Harvest:
-
Continue the fermentation until the desired this compound titer is reached or productivity declines.
-
Harvest the fermentation broth for downstream processing.
-
Visualizations
Caption: Metabolic pathway for this compound synthesis and byproduct formation.
Caption: Troubleshooting workflow for high citraconate formation.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Eliminating acetate formation improves this compound production by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Citramalate Fermentation Processes
Welcome to the technical support center for citramalate fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the scale-up of this compound production.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound fermentation experiments.
| Problem | Potential Cause | Suggested Solution |
| Low this compound Titer | 1. Suboptimal Expression of this compound Synthase (cimA): Insufficient induction or plasmid instability can lead to low enzyme levels. | - Optimize Inducer Concentration: For inducible promoters like araBAD, test a range of inducer concentrations (e.g., 0.2 g/L L-arabinose has been shown to be effective for the CimA3.7 variant in E. coli).[1] - Verify Plasmid Stability: Regularly check for plasmid retention during the fermentation run. |
| 2. Precursor Limitation (Pyruvate and Acetyl-CoA): The metabolic flux towards this compound precursors may be insufficient. | - Enhance Precursor Supply: Consider metabolic engineering strategies to increase the availability of acetyl-CoA.[2][3] | |
| 3. Competition from Other Pathways: Native metabolic pathways may be consuming pyruvate (B1213749) and acetyl-CoA, diverting them from this compound production. | - Knockout Competing Pathways: Deletion of genes for competing pathways, such as citrate (B86180) synthase (gltA), can significantly increase this compound accumulation.[2][4] | |
| High Acetate (B1210297) Accumulation | 1. Overflow Metabolism: At high glucose concentrations, E. coli often produces acetate, which is inhibitory to cell growth and can decrease product yields.[1][5] | - Implement a Fed-Batch Strategy: Employ a continuous, growth-limiting glucose feed to prevent acetate formation.[1][5] - Delete Acetate Production Genes: Knocking out genes involved in acetate synthesis, such as acetate kinase (ackA), can reduce acetate accumulation.[2][4] |
| Poor Cell Growth | 1. Acetate Toxicity: As mentioned above, high levels of acetate can inhibit cell growth.[1][5] | - Control Acetate Production: Utilize a fed-batch feeding strategy to minimize acetate.[1][5] |
| 2. Nutrient Limitation: In engineered strains with gene knockouts, auxotrophies may develop, leading to poor growth without proper supplementation. | - Supplement Media: For strains with deletions in key metabolic pathways (e.g., gltA), supplement the medium with necessary nutrients like L-glutamate.[2] | |
| Formation of Byproducts (e.g., Citraconate) | 1. Endogenous Enzyme Activity: Native enzymes in the host organism may act on this compound to produce other compounds. For example, 3-isopropylmalate dehydratase can convert this compound to citraconate.[1][5] | - Knockout Byproduct-Forming Genes: Deleting genes responsible for byproduct formation, such as leuC (encoding 3-isopropylmalate dehydratase), can prevent the conversion of this compound.[2] Note that in some applications, citraconate is an acceptable byproduct as it can also be converted to methacrylic acid.[1][5] |
| Decreased Productivity at Larger Scale | 1. Mass Transfer Limitations: In larger fermenters, oxygen and nutrient distribution may not be as efficient, leading to localized areas of limitation. | - Optimize Agitation and Aeration: Adjust mixing speed and airflow to ensure homogenous conditions throughout the bioreactor. |
| 2. Inadequate pH Control: Localized pH fluctuations can negatively impact cell physiology and enzyme activity. | - Ensure Robust pH Monitoring and Control: Use multiple pH probes if necessary and ensure efficient mixing of acid/base additions. | |
| 3. Phage Contamination: Industrial-scale fermentations are susceptible to bacteriophage infections, which can lead to rapid culture collapse.[3][6] | - Engineer Phage Resistance: Consider using phage-resistant host strains.[3][6][7] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a fed-batch fermentation strategy to control acetate?
A fed-batch process with a continuous, growth-limiting feed of glucose is a robust method to prevent acetate accumulation.[1][5] You can start by growing the culture in a batch phase until the initial glucose is depleted, then initiate a continuous feed of a concentrated glucose solution. The feed rate should be carefully controlled to maintain a low residual glucose concentration in the fermenter.
Q2: Which genetic modifications are most critical for high this compound yield in E. coli?
Several key genetic modifications have been shown to be effective:
-
Overexpression of a this compound synthase (cimA): This is the primary step to enable this compound production. A mesophilic variant, CimA3.7, from Methanococcus jannaschii has been used successfully.[1][6]
-
Deletion of citrate synthase (gltA): This prevents the conversion of acetyl-CoA to citrate, redirecting it towards this compound.[2][4]
-
Deletion of acetate kinase (ackA): This reduces the formation of acetate, an inhibitory byproduct.[2][4]
-
Deletion of lactate (B86563) dehydrogenase (ldhA) and pyruvate formate-lyase (pflB): These deletions can prevent unproductive pyruvate metabolism, especially under oxygen-limiting conditions.[1][8]
Q3: My engineered E. coli strain with a gltA deletion is not growing well. Why?
A gltA deletion blocks the tricarboxylic acid (TCA) cycle, leading to an auxotrophy for L-glutamate. You will need to supplement your fermentation medium with L-glutamate to support cell growth.[2]
Q4: Is it necessary to delete the leuC gene?
The leuC gene encodes 3-isopropylmalate dehydratase, which can convert this compound to citraconate.[1][5] If citraconate is an undesirable byproduct for your downstream application, then deleting leuC is recommended. However, for the production of methylmethacrylate, citraconate can also be used as a precursor, so its presence may be tolerated.[1][5]
Q5: What are the key differences in challenges when using yeast versus E. coli for this compound production?
While E. coli is a common host, yeasts like Issatchenkia orientalis are also being explored.[9] A key challenge in yeast is the compartmentalization of metabolites. Acetyl-CoA is present in both the cytosol and mitochondria, and ensuring a sufficient cytosolic supply for this compound synthesis is crucial.[10] Yeasts may offer advantages in terms of tolerance to low pH environments.[9]
Data Presentation
Table 1: Comparison of Engineered E. coli Strains for this compound Production
| Strain | Key Genetic Modifications | Fermentation Mode | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Engineered E. coli | Expressing cimA, knockouts in gltA and ackA | Fed-batch | 46.5 | 0.63 | Not Specified | [4] |
| Engineered E. coli BW25113 | Expressing CimA3.7, knockouts in ldhA and pflB | Fed-batch | 82 | 0.48 | 1.85 | [1][6][8] |
| Phage-resistant E. coli BW25113 | Overexpressing MjcimA3.7, non-oxidative glycolysis pathway, acetate synthesis pathway removed | Fed-batch | 110.2 | 0.4 | 1.4 | [6][7] |
| Engineered E. coli | Expressing cimA, knockouts in gltA, leuC, ackA-pta | Batch | ~25 | ~0.45 | Not Specified | [11] |
Table 2: Comparison of this compound Production in Different Microorganisms
| Microorganism | Key Features | Fermentation Mode | Titer (g/L) | Time (h) | Reference |
| Issatchenkia orientalis | Low-pH tolerant, genome-integrated cimA | Batch | 2.0 | 48 | [9] |
| E. coli | Metabolically engineered for high yield | Fed-batch | 82 | 65 | [1][6][8] |
| Synechocystis sp. PCC 6803 | Photobioreactor, from CO2 | Scale-up (2L) | 6.35 | Not Specified | [7] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered E. coli for this compound Production
This protocol is a generalized procedure based on successful fed-batch processes described in the literature.[1][8][12]
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into a seed culture medium (e.g., LB or a defined minimal medium).
-
Incubate overnight at 37°C with shaking.
-
Use the overnight culture to inoculate the fermenter.
-
-
Fermenter Setup:
-
Prepare the fermentation medium in the bioreactor. A defined mineral salts medium is often used.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
Sterilize the fermenter and medium.
-
-
Batch Phase:
-
Inoculate the fermenter with the seed culture.
-
Run the fermentation in batch mode at 37°C.
-
Maintain pH at 7.0 through automated addition of acid and base.
-
Provide aeration and agitation to maintain a set DO level (e.g., 30% of air saturation).
-
Monitor the consumption of the initial glucose charge.
-
-
Fed-Batch Phase:
-
Once the initial glucose is depleted, start a continuous feed of a concentrated glucose solution.
-
The feed rate should be controlled to maintain glucose limitation, thereby preventing acetate accumulation.
-
Induce the expression of this compound synthase at the appropriate time, for example, by adding L-arabinose to a final concentration of 0.2 g/L.[1]
-
-
Sampling and Analysis:
-
Periodically take samples from the fermenter.
-
Measure cell density (OD600).
-
Analyze supernatant for concentrations of this compound, glucose, and any byproducts (e.g., acetate) using HPLC.
-
Visualizations
Caption: Workflow for fed-batch this compound fermentation.
Caption: Key metabolic modifications for this compound production.
References
- 1. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of this compound by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient bio-production of this compound using an engineered Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabbi.bio [cabbi.bio]
- 10. Production of (R)-citramalate by engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
effect of pH on citramalate synthase stability and activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on citramalate synthase stability and activity. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound synthase, focusing on problems related to pH.
| Issue | Potential Cause | Recommended Solution |
| Low or no enzyme activity | Suboptimal pH of the assay buffer: this compound synthase activity is highly dependent on pH. | Verify the pH of your assay buffer. The optimal pH for this compound synthase from Malus domestica is between 9.0 and 9.5.[1] While the enzyme is active at neutral pH (e.g., pH 7.5), its activity is significantly lower than at the optimal pH.[1][2][3][4][5][6][7] Prepare fresh buffer and confirm the pH with a calibrated pH meter. Consider performing the assay at a pH closer to the optimum, if compatible with your experimental setup. |
| Enzyme denaturation due to improper pH during storage or handling: Exposure to extreme pH values can cause irreversible denaturation of the enzyme.[8][9][10][11] | Ensure the enzyme is stored in a buffer with a pH that maintains its stability (typically around neutral pH). Avoid exposing the enzyme to highly acidic or alkaline conditions during purification and handling. | |
| Inconsistent results between experiments | Fluctuations in buffer pH: The pH of buffers can change over time due to CO2 absorption from the atmosphere or microbial contamination. | Prepare fresh buffer for each set of experiments. Always check the pH of the buffer before use. |
| Incorrect buffer composition: Different buffer systems have different buffering capacities at various pH ranges. | Use a buffer system that is effective at the desired pH range for your experiment. For example, Tris-HCl is commonly used for pH ranges between 7.0 and 9.0, while a buffer like CAPS might be more suitable for higher pH values. | |
| Precipitation of the enzyme during the assay | Isoelectric point of the enzyme: If the pH of the buffer is close to the isoelectric point (pI) of this compound synthase, the enzyme may precipitate. | Determine the theoretical pI of your this compound synthase based on its amino acid sequence. Adjust the pH of your buffer to be at least one pH unit away from the pI. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound synthase activity?
A1: The optimal pH for this compound synthase activity can vary depending on the source of the enzyme. For this compound synthase from apple (Malus domestica), the optimal pH range is 9.0 to 9.5.[1] However, many standard assay protocols utilize a pH of 7.5, where the enzyme is still active.[2][3][4][5][6][7]
Q2: How does pH affect this compound synthase activity?
A2: pH affects the ionization state of amino acid residues in the active site of the enzyme and the substrate.[12] Changes in these charges can impact substrate binding and the catalytic efficiency of the enzyme. Deviations from the optimal pH will lead to a decrease in enzyme activity.[10][13]
Q3: What happens to this compound synthase at very low or very high pH?
A3: At extreme pH values, both acidic and basic, this compound synthase is likely to undergo denaturation.[8][9][10][11] This means the enzyme loses its three-dimensional structure, including the conformation of the active site, leading to a loss of activity.[1][8][9][10][11] This denaturation can be irreversible.
Q4: How can I determine the pH stability of my this compound synthase preparation?
A4: To determine the pH stability, you can incubate aliquots of the enzyme in buffers of different pH values for a specific period. After incubation, the residual activity of the enzyme is measured under standard assay conditions (i.e., at the optimal pH). A detailed protocol is provided in the "Experimental Protocols" section.
Q5: What buffer should I use for my this compound synthase assay?
A5: The choice of buffer depends on the desired pH. For assays around pH 7.5, a TES buffer is commonly used.[2][3][4][5][6][7] For higher pH values, such as the optimal range of 9.0-9.5, a buffer like Tris-HCl or CAPS would be more appropriate. It is crucial to choose a buffer that has a good buffering capacity at the target pH.
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Synthase Activity
This protocol describes how to determine the optimal pH for this compound synthase activity by measuring its activity across a range of pH values.
Materials:
-
Purified this compound synthase
-
Acetyl-CoA
-
Pyruvate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
A series of buffers with different pH values (e.g., MES for pH 5.5-6.5, PIPES for pH 6.5-7.5, Tris-HCl for pH 7.5-9.0, CAPS for pH 9.0-10.5)
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare a reaction mixture for each pH to be tested. The final concentration of components in each reaction should be:
-
100 mM of the respective buffer
-
1 mM Acetyl-CoA
-
1 mM Pyruvate
-
0.2 mM DTNB
-
-
Equilibrate the reaction mixtures and the enzyme solution to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of this compound synthase to each reaction mixture.
-
Immediately monitor the increase in absorbance at 412 nm over time. This measures the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) as a result of the reaction of the released Coenzyme A with DTNB.
-
Calculate the initial reaction rate (v₀) for each pH value from the linear portion of the absorbance vs. time plot.
-
Plot the reaction rate as a function of pH to determine the optimal pH.
Caption: Workflow for determining the optimal pH of this compound synthase.
Protocol 2: Assessing the pH Stability of this compound Synthase
This protocol outlines a method to evaluate the stability of this compound synthase at different pH values.
Materials:
-
Purified this compound synthase
-
A series of buffers with different pH values for incubation
-
Standard assay buffer at the optimal pH (determined from Protocol 1)
-
Reagents for the standard activity assay (Acetyl-CoA, Pyruvate, DTNB)
-
Spectrophotometer
Procedure:
-
Prepare aliquots of the purified this compound synthase.
-
Incubate each enzyme aliquot in a different pH buffer for a predetermined time (e.g., 1 hour) at a specific temperature (e.g., 4°C or room temperature). A control sample should be kept in a storage buffer at a known stable pH.
-
After incubation , dilute each sample into the standard assay buffer at the optimal pH. This step is crucial to ensure that the subsequent activity measurement is performed under identical pH conditions for all samples.
-
Measure the residual activity of each sample using the standard this compound synthase activity assay (as described in Protocol 1).
-
Calculate the percentage of residual activity for each pH by comparing the activity of the incubated sample to the activity of the control sample.
-
Plot the percentage of residual activity against the incubation pH to determine the pH range in which the enzyme is stable.
Caption: Workflow for assessing the pH stability of this compound synthase.
References
- 1. study.com [study.com]
- 2. 3hbiomedical.com [3hbiomedical.com]
- 3. benchchem.com [benchchem.com]
- 4. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Metabolic engineering of low-pH-tolerant non-model yeast, Issatchenkia orientalis, for production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Changes in Enzyme Activity – MHCC Biology 112: Biology for Health Professions [openoregon.pressbooks.pub]
- 10. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 11. monash.edu [monash.edu]
- 12. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 13. study.com [study.com]
Technical Support Center: Identifying Inhibitors of the Citramalate Pathway
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to identify and characterize inhibitors of the citramalate pathway.
Frequently Asked Questions (FAQs)
Q1: What is the this compound pathway and its key enzyme?
The this compound pathway is a metabolic route for isoleucine biosynthesis, functioning as an alternative to the canonical threonine-dependent pathway in some microorganisms and plants.[1][2] The pathway's initiating and key regulatory step is the condensation of pyruvate (B1213749) and acetyl-CoA to form this compound. This reaction is catalyzed by the enzyme This compound synthase (CMS) , also known as CimA.[1][3]
Q2: What are the known inhibitors of this compound synthase (CMS)?
The primary known inhibitor of this compound synthase is the end-product of the pathway, L-isoleucine . This is a classic example of feedback inhibition.[4] However, the sensitivity to isoleucine varies significantly between organisms and CMS isoforms.
-
Sensitive: CMS from organisms like Leptospira interrogans is regulated by isoleucine.[4] The wild-type CMS from Methanococcus jannaschii also shows sensitivity.[3]
-
Insensitive: Some CMS variants, such as those found in ripening apples (Malus × domestica), lack the C-terminal regulatory domain and are therefore insensitive to feedback inhibition by isoleucine.[1][2] Engineered mutants, like CimA3.7 from M. jannaschii, have also been developed to be resistant to this feedback inhibition for biotechnological applications.[3][5]
Q3: Why is finding specific inhibitors for the this compound pathway challenging?
Identifying specific inhibitors can be challenging due to several factors:
-
Limited Research: Compared to central metabolic pathways, the this compound pathway is less studied, meaning fewer specific chemical probes have been developed.
-
Structural Similarity: CMS is structurally related to other acyl-CoA transferases like citrate (B86180) synthase.[1][2] This can lead to challenges in identifying inhibitors that are selective for CMS and do not cross-react with other essential enzymes.
-
Focus of Study: Much of the recent research has focused on engineering the pathway for chemical production, which often involves removing natural inhibition rather than introducing it.[6][7]
Q4: What are the common applications for this compound pathway inhibitors?
Inhibitors of the this compound pathway could serve as:
-
Antibacterial Agents: Since the pathway is essential for isoleucine biosynthesis in some pathogens like Leptospira interrogans but absent in humans, its inhibitors could be developed as selective antimicrobial drugs.[4]
-
Chemical Probes: Specific inhibitors are invaluable tools for studying the physiological role and regulation of the this compound pathway in various organisms.
-
Herbicides: As the pathway exists in plants, its inhibitors could potentially be explored for agricultural applications.[1]
This compound Synthase Inhibition Summary
The following table summarizes the known feedback inhibition characteristics of this compound Synthase (CMS) from different sources.
| Enzyme Source | Inhibitor | Inhibition Type | Sensitivity | Reference |
| Leptospira interrogans | L-Isoleucine | Feedback | Sensitive | [4] |
| Methanococcus jannaschii (Wild-Type) | L-Isoleucine | Feedback | Sensitive | [3] |
| Malus × domestica (Apple) | L-Isoleucine | Feedback | Insensitive | [1][2] |
| M. jannaschii (CimA3.7 Mutant) | L-Isoleucine | Feedback | Insensitive | [3][5] |
Experimental Protocols & Methodologies
Protocol 1: this compound Synthase (CMS) Activity Assay
A widely used method for measuring CMS activity is a spectrophotometric assay that quantifies the release of Coenzyme A (CoA-SH) during the condensation reaction. The free thiol group of CoA reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured at 412 nm.[3][5][8]
Materials:
-
N-tris(hydroxyl)methyl-2-aminoethanesulfonic acid (TES) buffer (0.1 M, pH 7.5)
-
Acetyl-CoA solution (e.g., 10 mM stock)
-
Pyruvate solution (e.g., 10 mM stock)
-
DTNB solution (10 mM in 0.1 M Tris-HCl, pH 8.0)
-
Purified CMS enzyme or cell-free extract
-
Temperature-controlled microplate reader or spectrophotometer
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube or microplate well, prepare the assay mixture. A typical 100 µL reaction might contain:
-
80 µL TES buffer (0.1 M, pH 7.5)
-
10 µL Acetyl-CoA (to a final concentration of 1 mM)
-
5 µL purified enzyme or cell extract
-
-
Equilibration: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Start the reaction by adding 5 µL of pyruvate (to a final concentration of 0.5-1.0 mM).
-
Incubation: Incubate the reaction at 37°C for a set period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Stop and Develop Color: Stop the reaction and develop the color by adding 50 µL of 10 mM DTNB solution.
-
Measure Absorbance: Measure the absorbance at 412 nm (A412).
-
Calculate Activity: Use a standard curve of known CoA concentrations to calculate the amount of CoA produced. One unit (U) of CMS activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute under the specified conditions.
Troubleshooting Guides
Guide 1: Troubleshooting the CMS Activity Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Activity | 1. Inactive Enzyme: Enzyme may be denatured or degraded. | • Verify enzyme integrity using SDS-PAGE.[9]• Prepare fresh cell lysates and keep on ice. Avoid repeated freeze-thaw cycles. |
| 2. Substrate Degradation: Oxaloacetate (if used as a substrate in related assays) is highly unstable. Acetyl-CoA can also hydrolyze. | • Prepare substrate solutions fresh before each experiment.[9]• Store stock solutions at -80°C. | |
| 3. Presence of Inhibitors: Reducing agents (DTT, β-mercaptoethanol) from purification buffers can interfere with the DTNB reaction. | • Remove interfering agents via dialysis, buffer exchange, or spin columns.[9] | |
| High Background Signal | 1. Non-enzymatic Hydrolysis: Acetyl-CoA can hydrolyze spontaneously, releasing free CoA. | • Run a "no-enzyme" control for every experiment and subtract this background reading from all samples. |
| 2. Contaminating Thioesterases: Cell lysates may contain enzymes that hydrolyze acetyl-CoA. | • Use purified enzyme if possible. If using lysates, measure the background rate and subtract it. | |
| Poor Reproducibility / Non-Linear Kinetics | 1. Pipetting Errors: Inaccurate pipetting, especially of small volumes, leads to high variability. | • Use calibrated pipettes.[10]• Prepare a master mix for common reagents to minimize pipetting steps. |
| 2. Temperature Fluctuations: Reaction rate is temperature-dependent. | • Ensure all reagents are equilibrated to the assay temperature before starting.[9]• Use a temperature-controlled plate reader. | |
| 3. Substrate Depletion: High enzyme concentration can rapidly consume substrates, causing the rate to decrease over time. | • Reduce the enzyme concentration or incubation time to measure the initial velocity.[9] |
Visualized Workflows and Pathways
This compound Pathway and Feedback Inhibition
Caption: The this compound pathway showing feedback inhibition by L-isoleucine.
Experimental Workflow for Inhibitor Screening
Caption: A typical experimental workflow for screening and identifying inhibitors.
Troubleshooting Decision Tree for CMS Assays
Caption: A decision tree for troubleshooting common enzyme assay issues.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. journals.asm.org [journals.asm.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
Technical Support Center: Resolving Analytical Challenges in Citramalate Isomer Separation
Welcome to the technical support center for citramalate isomer analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in separating this compound enantiomers and diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating this compound isomers?
A1: The most common methods involve High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
-
Chiral HPLC: This is a widely used technique that employs a chiral stationary phase (CSP) to differentiate between enantiomers.[1][2][3] Polysaccharide-based and Pirkle-type CSPs are common choices for separating acidic compounds like this compound.[2][4]
-
LC-MS/MS with Chiral Derivatization: This method involves reacting this compound with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like a C18) and detected with high sensitivity and selectivity by a tandem mass spectrometer.[5][6]
-
Gas Chromatography (GC-MS): For GC analysis, the volatility of this compound must be increased by a derivatization process, such as silylation.[7][8] This converts the polar carboxylic acid and hydroxyl groups into less polar, more volatile derivatives suitable for GC separation.[9][10]
Q2: Why is derivatization necessary for GC analysis of this compound?
A2: Derivatization is essential for GC analysis because citramalic acid is a polar, non-volatile compound. The process modifies the analyte to increase its volatility and thermal stability, making it suitable for GC.[7][9][10] Silylation is a common technique where active hydrogens in the -COOH and -OH groups are replaced with a trimethylsilyl (B98337) (TMS) group, which reduces polarity and allows the compound to be vaporized without decomposition in the GC inlet.[8]
Q3: Which is better for this compound analysis: LC-MS or GC-MS?
A3: The choice depends on the specific requirements of the analysis.
-
LC-MS is generally preferred for polar and thermally sensitive compounds like this compound, as it analyzes samples in a liquid phase, avoiding the need for high temperatures that could cause degradation.[11][12] It is highly suitable for complex biological samples.[13]
-
GC-MS is excellent for volatile compounds and can provide very high chromatographic resolution.[8][14] However, it requires a derivatization step for this compound, which adds time and potential variability to the sample preparation process.[7]
Q4: How does mobile phase pH affect the separation of this compound in reversed-phase HPLC?
A4: Mobile phase pH is a critical parameter. For acidic compounds like this compound, adjusting the pH influences the analyte's ionization state.[15][16] In reversed-phase chromatography, running the mobile phase at a pH about 1-2 units below the pKa of the carboxylic acid groups ensures they are in their neutral, protonated form. This increases retention on the nonpolar stationary phase and often leads to sharper, more symmetrical peaks by minimizing undesirable interactions with the column packing.[17][18]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound isomers.
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Resolution / Co-elution | 1. Inappropriate column choice or column aging. 2. Mobile phase composition is not optimal.[19][20] 3. Flow rate is too high.[20][21] 4. Column temperature is not optimized.[20][21] | 1. Column: Ensure you are using a suitable chiral stationary phase (CSP). If the column is old, its efficiency may be reduced; replace it. A longer or narrower column can also enhance separation.[20] 2. Mobile Phase: Adjust the solvent strength (e.g., ratio of acetonitrile (B52724)/methanol to water/buffer).[15] Systematically vary the composition to optimize selectivity. 3. Flow Rate: Reduce the flow rate. Slower rates often improve resolution but increase run time.[21] 4. Temperature: Optimize the column temperature. Lower temperatures can increase retention and improve resolution for some applications.[21] |
| Peak Tailing or Fronting | 1. Column overloading (injecting too much sample).[19][20] 2. Mismatch between sample solvent and mobile phase. 3. Secondary interactions with the stationary phase (e.g., active silanol (B1196071) groups).[18] 4. Column contamination or damage.[22][23] | 1. Injection Volume: Reduce the sample concentration or injection volume.[19][20] 2. Sample Solvent: Dissolve the sample in the mobile phase whenever possible.[23] 3. pH/Additives: Adjust the mobile phase pH to suppress analyte ionization.[18] Adding a buffer can help maintain a stable pH.[16] 4. Column Care: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need replacement.[22] |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.[20] 2. Poor column equilibration.[22] 3. Fluctuations in column temperature.[20][22] 4. Pump issues or leaks in the system.[19][22] | 1. Mobile Phase: Prepare fresh mobile phase daily and ensure accurate composition. Use a degasser to remove dissolved air.[19][22] 2. Equilibration: Increase the column equilibration time before starting the analytical run.[22] 3. Temperature Control: Use a column oven to maintain a stable temperature.[21][22] 4. System Check: Check for leaks, especially at fittings, and ensure the pump is delivering a consistent flow rate.[22] |
| Low Signal / Poor Sensitivity | 1. Incorrect detector settings. 2. Sample degradation. 3. For LC-MS, suboptimal ionization source parameters. 4. Incomplete derivatization (for GC or derivatization-based LC methods). | 1. Detector: Optimize detector parameters (e.g., wavelength for UV, source conditions for MS). 2. Sample Stability: Ensure sample stability by controlling temperature and light exposure. Use appropriate vials.[21] 3. MS Source: Optimize desolvation line temperature, nebulizer gas flow, and spray voltage.[5][6] 4. Derivatization: Optimize reaction time, temperature, and reagent concentration to ensure the reaction goes to completion. |
Quantitative Data Summary
The following table summarizes performance data from a published LC-MS/MS method for separating this compound enantiomers after pre-column derivatization.
| Parameter | Value | Method Context |
| Resolution (Rs) | 2.19 | Achieved between the derivatized R- and S-citramalate diastereomers.[5][6] |
| Separation Factor (α) | 1.09 | Indicates the selectivity between the two separated diastereomers.[5][6] |
| Column Type | Octadecylsilica (ODS) | A standard C18 column was used post-derivatization.[5][6] |
| Detection | Tandem Mass Spectrometry (MS/MS) | Multiple Reaction Monitoring (MRM) was used for detection.[5][6] |
Experimental Protocols
Protocol: Enantiomeric Separation of this compound via LC-MS/MS with Chiral Derivatization
This protocol is based on a method that converts enantiomers into diastereomers, which are then separated on a standard reversed-phase column.[5][6]
1. Sample Preparation (from Apple Fruit)
-
Homogenize the sample material.
-
Centrifuge the homogenate at 3,500 rpm for 15 minutes.
-
Collect the supernatant and centrifuge again at 12,000 rpm for 15 minutes at 4°C.
-
Dilute the final supernatant 50-fold with purified water before derivatization.[5]
2. Pre-Column Derivatization
-
To 10 µL of the diluted sample supernatant, add 10 µL of an internal standard solution.
-
Add 10 µL each of triphenylphosphine (B44618) (TPP) and 2,2'-dipyridyl disulfide (DPDS) in acetonitrile (250 mM).
-
Add 10 µL of the chiral derivatizing reagent (e.g., R-CIM-C2-NH2) in acetonitrile (10 mM).
-
Incubate the mixture at 60°C for 30 minutes.
-
Stop the reaction by adding 50 µL of a quenching solution (e.g., 0.05% formic acid in 80:20 water:acetonitrile).[5]
3. LC-MS/MS Instrumentation and Conditions
-
LC System: High-Performance Liquid Chromatography system.
-
Column: Octadecylsilica (ODS / C18) column.
-
Mobile Phase A: 0.05% formic acid in water.[6]
-
Mobile Phase B: 0.05% formic acid in acetonitrile.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Gradient Program:
-
0–30 min: 15% B
-
30.01–40 min: 20% B
-
40.01–74 min: 30% B[6]
-
-
Mass Spectrometer: Tandem mass spectrometer (e.g., triple quadrupole).
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[5]
-
Key MS Parameters:
-
Detection: Use Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
Visualizations
Method Development Workflow
The following diagram outlines a logical workflow for developing a robust method for this compound isomer separation.
Troubleshooting Decision Tree: Poor Peak Resolution
This decision tree provides a step-by-step guide for diagnosing and resolving poor peak resolution in an HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. scispace.com [scispace.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 12. youtube.com [youtube.com]
- 13. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. mastelf.com [mastelf.com]
- 18. benchchem.com [benchchem.com]
- 19. uhplcs.com [uhplcs.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Overexpressed Citramalate Synthase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the expression and solubility of recombinant citramalate synthase.
Frequently Asked Questions (FAQs)
Q1: What is this compound synthase and why is its soluble expression important?
A1: this compound synthase (CimA) is an enzyme that catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form this compound.[1] It is a key enzyme in engineered metabolic pathways for the production of valuable chemicals like 1-propanol (B7761284) and 1-butanol.[2] Achieving high yields of soluble and active this compound synthase is crucial for the efficiency of these biosynthetic pathways. Insoluble expression leads to the formation of non-functional protein aggregates called inclusion bodies, which require additional processing steps to recover active enzyme, often with low yields.[3][4]
Q2: My this compound synthase is expressed, but it's mostly in the insoluble fraction (inclusion bodies). What are the initial steps I should take to improve solubility?
A2: Insoluble protein expression is a common issue. Here are some of the most effective initial strategies to improve the solubility of your overexpressed this compound synthase:
-
Lower the expression temperature: Reducing the temperature after induction (e.g., from 37°C to 16-25°C) is a widely used and effective method to slow down protein synthesis, which can promote proper folding and reduce aggregation.[5][6]
-
Reduce the inducer concentration: High concentrations of inducers like IPTG can lead to a very high rate of protein synthesis, overwhelming the cellular folding machinery.[7] Try titrating the inducer concentration to a lower level (e.g., 0.05-0.1 mM IPTG) to slow down expression.
-
Switch to a different E. coli expression strain: Some E. coli strains are better suited for expressing challenging proteins. Strains like Rosetta(DE3) or BL21(DE3)pLysS can help by providing rare tRNAs or reducing basal expression levels, respectively.[7]
Q3: What are solubility-enhancing fusion tags and how can they help with this compound synthase expression?
A3: Solubility-enhancing fusion tags are proteins or peptides that are fused to the N- or C-terminus of the target protein to improve its solubility and folding.[5] Commonly used tags include Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), and N-utilization substance A (NusA).[8][9] These tags are often highly soluble themselves and can help to keep the fused this compound synthase in a soluble state.[8] Many expression vectors are available that allow for the easy addition and subsequent removal of these tags after purification.[10]
Q4: Can co-expression of molecular chaperones improve the solubility of my this compound synthase?
A4: Yes, co-expressing molecular chaperones can significantly enhance the soluble yield of many proteins.[6] Chaperones are proteins that assist in the proper folding of other proteins and prevent their aggregation.[6] Systems for co-expressing chaperones like GroEL/GroES or DnaK/DnaJ/GrpE are commercially available and can be a powerful strategy to improve the solubility of this compound synthase.
Q5: I've tried optimizing expression conditions, but my this compound synthase is still insoluble. What is the next step?
A5: If optimizing expression conditions fails to yield soluble protein, the next step is typically to purify the protein from inclusion bodies under denaturing conditions and then refold it into its active conformation.[3] This process involves solubilizing the inclusion bodies with strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride, followed by a refolding step where the denaturant is gradually removed.[4][11] While this can be a complex process to optimize, it is often a viable route to obtaining active this compound synthase.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no expression of this compound synthase | Codon usage of the cimA gene is not optimal for E. coli. | Synthesize a codon-optimized version of the gene for expression in E. coli.[12] |
| mRNA instability or secondary structure issues. | Use a vector with a strong ribosome binding site (RBS). Analyze the mRNA sequence for stable secondary structures near the start codon and mutate to remove them. | |
| Protein is toxic to the E. coli host. | Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression. Lower the expression temperature and inducer concentration.[6] | |
| This compound synthase is expressed but is completely insoluble (in inclusion bodies) | Expression rate is too high, overwhelming the cell's folding capacity. | Lower the expression temperature to 16-25°C after induction.[5][6] Reduce the inducer (e.g., IPTG) concentration.[7] Use a weaker promoter. |
| The protein has a high propensity to aggregate at 37°C. | Lowering the expression temperature is often the most effective solution.[6] | |
| Disulfide bonds are not forming correctly in the reducing environment of the E. coli cytoplasm. | Express the protein in an E. coli strain engineered for disulfide bond formation in the cytoplasm (e.g., SHuffle). Co-express disulfide bond isomerases. | |
| Some this compound synthase is soluble, but the yield is low | Sub-optimal expression conditions. | Systematically optimize expression parameters such as temperature, inducer concentration, and induction time. |
| The protein is partially misfolded. | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ).[6] | |
| The protein is being degraded by cellular proteases. | Use a protease-deficient E. coli strain. Add protease inhibitors during cell lysis. Optimize the purification protocol to be as rapid as possible. | |
| After refolding from inclusion bodies, the this compound synthase has no activity | The refolding protocol is not optimal, leading to misfolded protein. | Screen different refolding buffers with varying pH, additives (e.g., L-arginine, glycerol), and redox systems (e.g., reduced/oxidized glutathione).[3] Try different refolding methods such as dialysis, dilution, or on-column refolding.[4][11] |
| The enzyme requires a cofactor that was not included in the assay buffer. | Ensure that the assay buffer contains all necessary cofactors for this compound synthase activity, such as MgCl₂.[6] |
Data Presentation
Table 1: Summary of Strategies to Improve Soluble Expression of this compound Synthase
| Strategy | Parameter Varied | Expected Outcome on Soluble Yield | Typical Range/Concentration | Reference |
| Lower Expression Temperature | Post-induction temperature | Significant Increase | 16 - 25°C | [5][6] |
| Reduce Inducer Concentration | IPTG concentration | Moderate to Significant Increase | 0.05 - 0.1 mM | [7] |
| Solubility-Enhancing Fusion Tags | N- or C-terminal fusion | Significant Increase | N/A | [5][8] |
| Maltose Binding Protein (MBP) | High | [8] | ||
| Glutathione-S-Transferase (GST) | Moderate to High | [9] | ||
| N-utilization substance A (NusA) | High | [8] | ||
| Co-expression of Chaperones | Chaperone system | Moderate to Significant Increase | N/A | [6] |
| GroEL/GroES | High | [6] | ||
| DnaK/DnaJ/GrpE | Moderate to High | |||
| Change of E. coli Host Strain | Strain background | Variable, can be significant | N/A | [7] |
| Rosetta(DE3) | For genes with rare codons | Increase | ||
| BL21(DE3)pLysS | For toxic proteins | Increase | [7] |
Experimental Protocols
Protocol 1: Optimizing Expression Temperature for Improved this compound Synthase Solubility
This protocol describes a general procedure to test the effect of post-induction temperature on the solubility of overexpressed this compound synthase.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the this compound synthase expression plasmid.
-
LB medium with the appropriate antibiotic.
-
Inducer (e.g., IPTG).
-
Shaking incubators set at different temperatures (e.g., 37°C, 30°C, 25°C, 18°C).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitors).
-
Sonicator or other cell disruption equipment.
-
Centrifuge.
-
SDS-PAGE analysis equipment.
Procedure:
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain and grow overnight at 37°C with shaking.
-
The next day, inoculate 4 flasks, each containing 50 mL of LB with antibiotic, with 0.5 mL of the overnight culture.
-
Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding the inducer (e.g., IPTG to a final concentration of 0.1 mM).
-
Immediately transfer the flasks to shaking incubators at different temperatures: 37°C, 30°C, 25°C, and 18°C.
-
Continue to incubate the cultures for a set period (e.g., 4-6 hours for higher temperatures, 16-24 hours for lower temperatures).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet from each culture in 5 mL of ice-cold lysis buffer.
-
Lyse the cells by sonication on ice.
-
Take a 50 µL sample of the total cell lysate.
-
Centrifuge the remaining lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to separate the soluble and insoluble fractions.
-
Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in the same volume of lysis buffer.
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction from each temperature condition by SDS-PAGE to determine the amount of soluble this compound synthase.
Protocol 2: Refolding of Insoluble this compound Synthase from Inclusion Bodies
This protocol provides a general method for the solubilization and refolding of this compound synthase from inclusion bodies.
Materials:
-
Cell pellet containing this compound synthase inclusion bodies.
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100).
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea or 6 M Guanidine Hydrochloride, 10 mM DTT).
-
Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM L-arginine, 1 mM EDTA, 0.5 mM GSSG, 5 mM GSH).
-
Dialysis tubing (with appropriate molecular weight cut-off).
Procedure:
-
Inclusion Body Washing:
-
Resuspend the cell pellet in Wash Buffer.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and repeat the wash step two more times.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Stir at room temperature for 1-2 hours or until the pellet is completely dissolved.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
-
Refolding by Dialysis:
-
Transfer the solubilized protein solution to dialysis tubing.
-
Dialyze against 100 volumes of Refolding Buffer with a reduced denaturant concentration (e.g., 4 M Urea) for 4-6 hours at 4°C.
-
Perform a series of dialysis steps with progressively lower concentrations of denaturant in the Refolding Buffer (e.g., 2 M, 1 M, 0.5 M, and finally no denaturant), each for 4-6 hours or overnight.
-
-
Concentration and Analysis:
-
After the final dialysis step, recover the refolded protein.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C to remove any precipitated protein.
-
Concentrate the soluble, refolded protein using an appropriate method (e.g., ultrafiltration).
-
Assess the activity of the refolded this compound synthase using an activity assay.
-
Visualizations
Caption: Troubleshooting workflow for improving this compound synthase solubility.
Caption: Process for refolding this compound synthase from inclusion bodies.
Caption: Decision tree for improving protein solubility.
References
- 1. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 2. ipo.lbl.gov [ipo.lbl.gov]
- 3. biossusa.com [biossusa.com]
- 4. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed Evolution of Methanococcus jannaschii this compound Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Crystal structures of fusion proteins with large-affinity tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 10. Screening Fusion Tags for Improved Recombinant Protein Expression in E. coli with the Expresso® Solubility and Expression Screening System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Continuous Citramalate Production in a Chemostat
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in continuous citramalate production. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your chemostat experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during continuous this compound production in a chemostat, offering potential causes and actionable solutions.
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Low this compound Titer | 1. Suboptimal Gene Expression: Insufficient expression of this compound synthase (cimA).[1][2] 2. Precursor Limitation: Limited availability of pyruvate (B1213749) and/or acetyl-CoA.[3][4] 3. Plasmid Instability: Loss of the production plasmid over time in continuous culture.[5][6][7][8] 4. Suboptimal Culture Conditions: pH, temperature, or aeration not at optimal levels. | 1. Enhance Gene Expression: Utilize a stronger constitutive promoter to drive cimA expression.[2] Consider codon optimization of the cimA gene for the expression host. 2. Metabolic Engineering: Engineer the host strain to increase the intracellular pools of pyruvate and acetyl-CoA. This can involve deleting genes for competing pathways.[3][4] 3. Improve Plasmid Stability: Employ plasmid addiction systems, such as infA-complementation, or include a cer locus for multimer resolution to ensure plasmid retention.[5][8][9] Alternatively, integrate the cimA gene into the host chromosome. 4. Optimize Process Parameters: Systematically optimize pH, temperature, and dissolved oxygen levels. For example, maintain pH at 7.0 and dissolved oxygen above 30% saturation.[10] |
| High Acetate (B1210297) Production | 1. Overflow Metabolism: High glucose uptake rates can lead to the production of acetate as a byproduct.[11][12] 2. Active Acetate Synthesis Pathways: Presence of active pathways for acetate formation, such as those involving acetate kinase (ackA), phosphotransacetylase (pta), and pyruvate oxidase (poxB).[1][13] | 1. Glucose-Limited Fed-Batch: Operate the chemostat in a glucose-limited fed-batch mode to prevent overflow metabolism.[12][14] 2. Gene Deletions: Create knockouts of genes involved in acetate production, such as ackA, pta, and poxB.[13] Deleting ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) can also redirect flux away from fermentation byproducts.[11][12][14][15] |
| Culture Instability / Washout | 1. Dilution Rate Exceeds Growth Rate: The dilution rate of the chemostat is higher than the maximum specific growth rate of the microbial culture. 2. Nutrient Limitation (Unintended): Depletion of an essential nutrient other than the intended limiting substrate. 3. Toxicity: Accumulation of toxic byproducts or high concentrations of this compound.[12] | 1. Adjust Dilution Rate: Decrease the dilution rate to a level that allows for stable cell growth. The optimal dilution rate will need to be determined empirically.[6][7] 2. Media Optimization: Ensure all essential nutrients in the medium are in sufficient excess, so that only the intended substrate is limiting.[10] 3. Product Removal: While this compound has relatively low toxicity to E. coli[12], if other toxic byproducts are suspected, consider in-situ product removal strategies. |
| Genetic Instability of Production Strain | 1. Plasmid Loss (Segregational Instability): Plasmids are not evenly distributed to daughter cells during cell division.[8] 2. Plasmid Mutation (Structural Instability): Mutations, such as insertions or deletions, in the plasmid that inactivate the production pathway.[6][7] | 1. Plasmid Stabilization: Use antibiotic selection (less ideal for industrial processes), or implement plasmid stabilization strategies like toxin-antitoxin systems or essential gene complementation.[5] The cer locus can also improve segregational stability.[8][9] 2. Host Strain Engineering: Use host strains with reduced activity of insertion sequence elements. Phosphate (B84403) limitation in the chemostat has been shown to promote structural plasmid stability over glucose limitation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dilution rate for a continuous this compound production chemostat?
A1: A common starting point for the dilution rate in a chemostat is around 0.1 h⁻¹.[5] However, the optimal dilution rate is strain and condition-dependent and should be optimized for your specific process to balance productivity and stability.[6][7]
Q2: Which genetic modifications are most critical for high this compound yield in E. coli?
A2: Several key genetic modifications have been shown to significantly improve this compound production. Overexpression of a suitable this compound synthase (cimA), such as the one from Methanococcus jannaschii, is fundamental.[1][2][11][12][14][15] Additionally, deleting genes in competing pathways is crucial. Knockouts of gltA (citrate synthase) and genes involved in acetate formation (ackA-pta, poxB) are highly effective at redirecting carbon flux towards this compound.[13][16] Deletions of ldhA and pflB are also beneficial to prevent the formation of lactate (B86563) and formate.[11][12][14][15]
Q3: How can I minimize the formation of acetate, a common and problematic byproduct?
A3: Acetate formation can be minimized through a combination of process control and metabolic engineering. Operating the chemostat under glucose-limiting conditions is a key strategy to prevent overflow metabolism, which is a major source of acetate.[12][14] Genetically, knocking out the primary acetate production pathways, specifically the genes ackA (acetate kinase), pta (phosphotransacetylase), and poxB (pyruvate oxidase), has been demonstrated to be very effective in reducing acetate accumulation.[1][13]
Q4: My this compound productivity is high initially but then declines over a few days. What is the likely cause and how can I fix it?
A4: A decline in productivity over time in a continuous culture is often due to genetic instability of the production strain, particularly if the this compound synthesis pathway is encoded on a plasmid.[6][7] This can be due to either segregational instability (plasmid loss) or structural instability (mutations in the plasmid).[5][8] To address this, you can use plasmid stabilization techniques. For segregational stability, incorporating a cer locus or an essential gene complementation system can be effective.[5][8][9] For structural stability, running the chemostat under phosphate limitation instead of glucose limitation has been shown to be beneficial.[5]
Q5: What are the key components of a minimal medium for continuous culture of engineered E. coli for this compound production?
A5: A typical minimal salts medium for chemostat cultivation contains a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium (B1175870) chloride or ammonium sulfate), a phosphorus source (e.g., potassium phosphate), magnesium sulfate, and a trace metal solution.[10] For auxotrophic strains (e.g., with gltA deletion), supplementation with required nutrients like L-glutamate and L-leucine is necessary.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound production.
Table 1: Comparison of Fermentation Processes for this compound Production in Engineered E. coli
| Fermentation Strategy | Strain Background | Key Genetic Modifications | This compound Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Fed-batch (Continuous Glucose Feed) | E. coli BW25113 | Expressed cimA3.7, ΔldhA, ΔpflB | 82 ± 1.5 | 0.48 ± 0.03 | 1.85 ± 0.02 | [12][14][15] |
| Repetitive Fed-batch | E. coli | Expressed cimA, ΔgltA, ΔleuC, ΔackA-pta, ΔpoxB | 54.1 | 0.64 | 0.62 | [13] |
| Fed-batch | E. coli BW25113 | Expressed MjcimA3.7, engineered non-oxidative glycolysis, removed acetate synthesis pathway | 110.2 | 0.4 | 1.4 | [1][2] |
| Fed-batch | E. coli | Expressed cimA, ΔgltA | 46.5 | 0.63 | ~0.35 | [16] |
| Continuous Culture | E. coli BW25113 | Plasmid-based cimA expression | 13 | N/A | 3.1 | [6][7] |
Table 2: Impact of Gene Deletions on Acetate and this compound Yields in E. coli [13]
| Strain (Key Gene Deletions) | This compound Yield (g/g) | Acetate Yield (g/g) |
| ΔgltA ΔleuC ΔackA | 0.585 | 0.030 |
| ΔgltA ΔleuC ΔackA-pta | 0.642 | 0.027 |
| ΔgltA ΔleuC ΔackA ΔpoxB | 0.609 | 0.007 |
| ΔgltA ΔleuC ΔackA-pta ΔpoxB | 0.626 | 0.015 |
Experimental Protocols
Protocol 1: Establishing a Glucose-Limited Chemostat Culture for this compound Production
This protocol outlines the general steps for setting up a continuous culture of an engineered E. coli strain for this compound production.
-
Prepare Materials:
-
Engineered E. coli strain (e.g., BW25113 ΔldhA ΔpflB with a plasmid expressing cimA).
-
Sterile chemostat vessel and tubing.
-
Sterile minimal salts medium with a limiting concentration of glucose (e.g., 5-10 g/L) and other nutrients in excess.[10]
-
Sterile concentrated glucose feed solution.
-
pH probe, dissolved oxygen (DO) probe, and temperature probe.
-
Acid and base solutions for pH control (e.g., 2M HCl and 2M NaOH).
-
Antifoam agent.
-
-
Assemble and Sterilize the Chemostat:
-
Assemble the bioreactor according to the manufacturer's instructions.
-
Calibrate the pH and DO probes.
-
Add the initial batch of minimal medium to the vessel.
-
Autoclave the vessel with the medium and all relevant tubing.
-
-
Inoculation and Batch Phase:
-
Initiating Continuous Culture:
-
Once the initial glucose in the batch culture is nearly depleted (indicated by a sharp rise in DO), start the peristaltic pumps for the medium feed and the effluent removal at the same rate.
-
Set the desired dilution rate (D), for example, D = 0.1 h⁻¹. The dilution rate is calculated as the flow rate (L/h) divided by the culture volume (L).[17]
-
-
Achieving and Monitoring Steady State:
-
Allow the culture to run for at least 5-7 residence times (1/D) to reach a steady state.
-
At steady state, the cell density, substrate concentration, and product concentration should remain constant.
-
Regularly take samples aseptically to monitor cell density (OD₆₀₀), and concentrations of glucose, this compound, and any major byproducts (e.g., acetate) using HPLC.[10]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving productivity of this compound from CO2 by Synechocystis sp. PCC 6803 through design of experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The generation game: Toward the generational genetic stability of continuous culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Investigation of plasmid stability in glucose-limited E.coli continuous fermentations for commodity chemicals production - UCL Discovery [discovery.ucl.ac.uk]
- 8. d-nb.info [d-nb.info]
- 9. Segregationally stabilised plasmids improve production of commodity chemicals in glucose-limited continuous fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of Genome-Scale Models and Bioreactor Dynamics to Optimize the Production of Commodity Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eliminating acetate formation improves this compound production by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient bio-production of this compound using an engineered Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Production of this compound by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Use of Chemostats in Microbial Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phage Contamination in E. coli Citramalate Fermentations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing bacteriophage (phage) contamination in Escherichia coli citramalate fermentations.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to phage contamination in your E. coli this compound fermentation processes.
Issue 1: Sudden decrease in culture optical density (OD) and/or premature cell lysis.
| Question | Answer/Troubleshooting Steps |
| What are the initial signs of phage contamination? | A sudden drop in the optical density (OD) of a healthy growing culture is a primary indicator. Other signs include the appearance of cell debris, filamentation, or clumping of cells.[1] In some cases, instead of a complete crash, you might observe a slowdown or stagnation of growth. |
| How can I confirm the presence of phages in my culture? | The standard method for detecting and quantifying lytic phages is the plaque assay . This involves plating a dilution of your potentially contaminated culture supernatant with a susceptible E. coli host strain. The formation of clear zones (plaques) on the bacterial lawn indicates phage activity. See the detailed Experimental Protocol for Plaque Assay below. |
| What should I do immediately if I suspect phage contamination? | 1. Isolate the suspected fermenter/culture to prevent cross-contamination. 2. Immediately autoclave all contaminated cultures and disposable materials. [2] 3. Thoroughly decontaminate the affected bioreactor, all associated equipment, and the surrounding laboratory area. Refer to the Bioreactor Cleaning and Sanitization Protocol for detailed instructions. 4. Discard all solutions used in the preparation of the contaminated culture.[2] |
Issue 2: Recurrent phage contamination despite cleaning and sterilization.
| Question | Answer/Troubleshooting Steps |
| What are the common sources of recurrent phage contamination? | Recurrent contamination can stem from several sources: - Inadequate decontamination: Phages can persist in biofilms, on surfaces, and in aerosols.[3] - Contaminated raw materials: Media components, water, or supplements can be a source of phages. - Personnel: Phages can be carried on clothing, hands, or hair. - Air handling systems: HVAC systems can circulate phage particles.[2] - Lysogenic host strains: The production strain itself may carry a prophage that can be induced into a lytic cycle under stress conditions.[2] |
| How can I identify the source of the contamination? | - Test all raw materials: Perform plaque assays on samples from each component of your fermentation medium. - Swab and test surfaces: Swab various surfaces in the lab (benches, incubators, equipment) and test for the presence of phages using a plaque assay. - Test your E. coli production strain for lysogeny: This can be done by inducing the culture with mitomycin C and then performing a plaque assay on the supernatant. |
| What long-term strategies can I implement to prevent recurrence? | - Develop and implement a stringent sanitation program: This should include regular and thorough cleaning and disinfection of all equipment and surfaces.[1] - Use phage-resistant E. coli strains: This is a highly effective long-term solution. See the Protocol for Generating Phage-Resistant E. coli Strains below. - Establish a strain rotation program: If you have multiple phage-resistant strains, rotating them can help prevent the emergence of new phages that can overcome the resistance mechanism. - Maintain good laboratory hygiene: This includes dedicated lab coats, regular hand washing, and minimizing traffic in the fermentation area. |
Frequently Asked Questions (FAQs)
Q1: What is a bacteriophage?
A bacteriophage, or phage, is a virus that infects and replicates within bacteria.[4] They are ubiquitous in the environment and can be a significant source of contamination in industrial fermentation processes.
Q2: How does phage contamination affect my this compound fermentation?
Phage contamination can have a devastating impact on your fermentation.[4] The lytic cycle of phages results in the destruction of the host E. coli cells, leading to a rapid decline in the viable cell population. This can cause a complete failure of the fermentation, resulting in a significant loss of product yield and productivity.
Q3: Can I use antibiotics to get rid of phages?
No, antibiotics are not effective against viruses. Using antibiotics will not eliminate phage contamination and may even exacerbate the problem by causing stress to the bacterial culture, which in some cases can induce a lytic cycle in lysogenic strains.
Q4: Are some E. coli strains naturally resistant to phages?
Yes, some E. coli strains may have natural resistance to specific phages. However, this resistance is often narrow-spectrum, meaning it is only effective against a limited range of phages. For industrial applications, it is often necessary to engineer broad-spectrum phage resistance into production strains.[5]
Q5: What is a prophage and how can it affect my fermentation?
A prophage is a bacteriophage genome that has been integrated into the bacterial chromosome or exists as a plasmid within the bacterial cell.[4] The bacterium carrying the prophage is called a lysogen. Under certain conditions, such as cellular stress, the prophage can be induced, entering the lytic cycle and causing the lysis of the host cell, which can lead to a sudden and unexpected fermentation failure.[2]
Data Presentation
Table 1: Illustrative Impact of Phage Contamination on this compound Fermentation
| Phage Titer (PFU/mL) | Biomass Reduction (%) | Estimated this compound Yield Loss (%)* |
| 0 | 0 | 0 |
| 10⁴ | 10-20 | 10-25 |
| 10⁶ | 40-60 | 45-65 |
| 10⁸ | >90 | >95 |
*Note: This table provides an estimated impact. The actual yield loss can vary depending on the specific phage, host strain, and fermentation conditions.
Table 2: Efficacy of Common Sanitizers Against E. coli Phages
| Sanitizer | Concentration | Contact Time | Log Reduction of Phage Titer |
| Ethanol | 70% | 60 seconds | 1 - 2.5[4] |
| Isopropanol | 70% | 60 seconds | 0.7 - 1.5[4] |
| Sodium Hypochlorite | 1.84% | 60 seconds | >4[4] |
| Sodium Hypochlorite | 3% | 60 seconds | >5[4] |
| Benzalkonium Chloride | 0.1% | 60 seconds | 0.55[4] |
| Hydrogen Peroxide | 3% | 1 hour | >2 |
| Peracetic Acid | 0.2% | 5 minutes | >4 |
Experimental Protocols
Protocol 1: Plaque Assay for Phage Detection and Enumeration
This protocol details the double-layer agar (B569324) method for quantifying infectious phage particles.
Materials:
-
LB agar plates
-
LB broth
-
Soft agar (LB broth with 0.7% agar)
-
Log-phase culture of a susceptible E. coli host strain
-
Sample of potentially contaminated culture supernatant (filtered through a 0.22 µm filter)
-
Sterile microcentrifuge tubes
-
Serological pipettes and micropipettes with sterile tips
-
Incubator at 37°C
Procedure:
-
Prepare serial dilutions of the filtered culture supernatant (e.g., 10⁻¹ to 10⁻⁸) in sterile LB broth.
-
Melt the soft agar and maintain it in a water bath at 45-50°C.
-
In a sterile microcentrifuge tube, mix 100 µL of each phage dilution with 200 µL of the log-phase E. coli host culture.
-
Incubate the mixture at 37°C for 15-20 minutes to allow for phage adsorption.
-
Add the bacteria-phage mixture to 3 mL of molten soft agar.
-
Quickly vortex the tube and pour the contents onto a pre-warmed LB agar plate.
-
Swirl the plate gently to ensure an even distribution of the soft agar.
-
Allow the soft agar to solidify at room temperature.
-
Invert the plates and incubate at 37°C for 12-18 hours.
-
Count the number of plaques (clear zones) on the plates. Plates with 30-300 plaques are considered countable.
-
Calculate the phage titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of diluted phage plated in mL)
Protocol 2: Generation of Phage-Resistant E. coli Strains
This protocol outlines a general method for selecting for spontaneously arising phage-resistant mutants.
Materials:
-
High-titer phage lysate of the contaminating phage
-
Log-phase culture of the E. coli this compound production strain
-
LB agar plates
-
Sterile test tubes and spreaders
Procedure:
-
In a sterile test tube, mix a high concentration of the contaminating phage lysate (e.g., 10⁸ PFU/mL) with a log-phase culture of your E. coli production strain.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Plate the mixture onto LB agar plates and incubate at 37°C overnight.
-
The majority of cells will be lysed by the phages. Any surviving colonies are potentially phage-resistant.
-
Pick several individual colonies and re-streak them onto fresh LB agar plates to isolate pure colonies.
-
To confirm resistance, perform a spot test: a. Prepare a lawn of the potentially resistant E. coli strain on an LB agar plate using the soft agar overlay method (as in the plaque assay protocol, but without adding phage to the soft agar). b. Once the lawn has solidified, spot a small volume (e.g., 10 µL) of the high-titer phage lysate onto the surface. c. Incubate the plate at 37°C overnight. d. The absence of a clear zone where the phage was spotted indicates resistance.
-
It is crucial to characterize the phage-resistant mutants to ensure that their this compound production capabilities have not been compromised.
Visualizations
Caption: Troubleshooting workflow for phage contamination.
References
- 1. Bacteriophage ɸPT1b-Based Hand Sanitizer Gel for Reducing Pathogenic Escherichia coli Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Assessment of the Viability of Lytic Phages and Their Potency against Multidrug Resistant Escherichia coli O177 Strains under Simulated Rumen Fermentation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The efficacy of different sanitizers against MS2 bacteriophage introduced onto plastic or stainless steel surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
Technical Support Center: Enhancing Acetyl-CoA for Citramalate Biosynthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing acetyl-CoA precursor supply for citramalate biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What is the core biosynthetic pathway for producing this compound from acetyl-CoA and pyruvate (B1213749)?
A1: The primary route for this compound production involves the condensation of acetyl-CoA and pyruvate, a reaction catalyzed by the enzyme this compound synthase (CimA).[1][2] In many research applications using E. coli, a mesophilic variant of this enzyme, such as CimA3.7 from Methanococcus jannaschii, is expressed to ensure high activity at typical fermentation temperatures.[1]
Q2: My this compound yield is low. What are the most common reasons for this?
A2: Low this compound yield is often attributed to one or more of the following factors:
-
Insufficient Precursor Supply: Limited availability of acetyl-CoA and pyruvate is a primary bottleneck.
-
Competing Metabolic Pathways: Other native pathways in the host organism consume acetyl-CoA and pyruvate, diverting them away from this compound synthesis.[3]
-
Suboptimal Enzyme Activity: The expressed this compound synthase may have low activity or be expressed at insufficient levels.
-
Acetate (B1210297) Formation: Accumulation of acetate as a byproduct can inhibit cell growth and reduce the carbon flux towards this compound.[1][4]
-
Feedback Inhibition: The activity of your this compound synthase might be inhibited by downstream products.[2]
Q3: How can I increase the intracellular supply of acetyl-CoA?
A3: Several metabolic engineering strategies can be employed to boost acetyl-CoA levels:
-
Overexpression of Pyruvate Dehydrogenase (PDH) Complex: Enhancing the activity of the PDH complex, which converts pyruvate to acetyl-CoA, is a direct approach.[5]
-
Engineering Pyruvate Dehydrogenase Bypass Pathways: Introducing or optimizing a PDH bypass can serve as an alternative route for acetyl-CoA synthesis.[5][6] For instance, a bypass using pyruvate oxidase (PoxB) and acetyl-CoA synthetase (Acs) has been shown to increase intracellular acetyl-CoA.[5]
-
Blocking Competing Pathways: Deleting genes of competing pathways is a highly effective strategy. Common targets for knockout include:
-
gltA (citrate synthase) to prevent acetyl-CoA from entering the TCA cycle.[5][7]
-
ackA (acetate kinase) and pta (phosphotransacetylase) to reduce acetate formation.[4][5][8]
-
poxB (pyruvate oxidase) to further minimize acetate production, especially in later growth phases.[4]
-
ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) to prevent pyruvate conversion to lactate (B86563) and formate, respectively.[1]
-
-
Implementing Non-Oxidative Glycolysis (NOG): Engineering a NOG pathway can increase the theoretical yield of acetyl-CoA from glucose.[9]
Q4: What is the significance of acetate formation and how can I minimize it?
A4: Acetate is a common and undesirable byproduct in E. coli fermentations, particularly under conditions of excess glucose.[1][4] It diverts carbon away from your target product and can inhibit cell growth.[1][4] To minimize acetate accumulation:
-
Gene Deletions: Knocking out genes involved in acetate production, such as ackA, pta, and poxB, is a critical step.[4][8]
-
Fed-Batch Fermentation: Employing a fed-batch strategy with a continuous, growth-limiting feed of glucose can completely avoid acetate production.[1][10] This prevents the "overflow" metabolism that leads to acetate secretion.
Q5: How do I choose the right this compound synthase for my experiments?
A5: The choice of this compound synthase is crucial. The wild-type enzyme from thermophiles like Methanococcus jannaschii has optimal activity at high temperatures (e.g., 70°C).[1] For expression in mesophilic hosts like E. coli that are cultured at lower temperatures (e.g., 37°C), it is essential to use a variant that has been evolved or engineered for higher activity at these temperatures, such as CimA3.7.[1] Additionally, consider codon optimization of the cimA gene for your specific expression host to ensure efficient translation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No this compound Production | Insufficient supply of acetyl-CoA and pyruvate precursors. | 1. Overexpress key enzymes in the pyruvate dehydrogenase complex.[3][5] 2. Knock out competing pathways that consume acetyl-CoA and pyruvate (e.g., gltA, ackA-pta, poxB, ldhA).[1][3][4] |
| Low activity or expression of this compound synthase (CimA). | 1. Use a mesophilic variant of CimA (e.g., CimA3.7) for expression in E. coli.[1][3] 2. Optimize the codon usage of the cimA gene for your host.[3] 3. Confirm protein expression and solubility using SDS-PAGE and Western blot.[3] | |
| High Acetate Accumulation | Overflow metabolism due to excess glucose. | 1. Implement a fed-batch fermentation strategy with a growth-limiting glucose feed.[1][10] |
| Active acetate production pathways. | 1. Create knockout mutations in genes responsible for acetate formation, such as ackA, pta, and poxB.[4][8] | |
| Slow Cell Growth | Toxicity from accumulated byproducts (e.g., acetate). | 1. Minimize acetate formation through genetic knockouts and controlled glucose feeding.[1][4] |
| Metabolic burden from heterologous protein expression. | 1. Optimize the expression level of your this compound synthase using an inducible promoter system. For example, induction of CimA3.7 with 0.2 g/L L-arabinose has been shown to be effective.[1] | |
| Auxotrophy caused by gene knockouts (e.g., gltA). | 1. Supplement the growth medium with the required nutrients. For example, gltA mutants often require glutamate (B1630785) supplementation.[5] |
Quantitative Data Summary
Table 1: Comparison of Fermentation Processes for this compound Production in Engineered E. coli
| Strain Engineering Strategy | Fermentation Method | Glucose Consumed (g) | This compound Titer (g/L) | Productivity (g/L/h) | Yield (g/g glucose) | Reference |
| Expressed CimA3.7 | Fed-batch with excess glucose | 365 | 29.5 | 1.6 | 0.30 | [1] |
| Expressed CimA3.7, ΔldhA, ΔpflB | Fed-batch with limiting glucose feed | 172 g/L total | 82 ± 1.5 | 1.85 | 0.48 | [1] |
| Expressed cimA, ΔgltA, ΔleuC, ΔackA-pta, ΔpoxB | Repetitive fed-batch | N/A | 54.1 | N/A | 0.64 | [4][11] |
| Engineered with NOG pathway, removed acetate synthesis | Fed-batch | N/A | 110.2 | 1.4 | 0.4 | [7][9] |
Table 2: Impact of Gene Deletions on this compound and Acetate Production in Shake Flasks
| Strain Genotype (all expressing cimA) | This compound (g/L) | Acetate (g/L) | This compound Yield (g/g glucose) | Reference |
| ΔgltA ΔleuC ΔackA | 1.7 | 0.23 | 0.49 | [4] |
| ΔgltA ΔleuC ΔackA-pta | 1.8 | 0.04 | 0.52 | [4] |
| ΔgltA ΔleuC ΔackA-pta acs | 1.9 | 0.03 | 0.55 | [4] |
| ΔgltA ΔleuC ΔackA-pta poxB | 2.1 | 0.02 | 0.60 | [4] |
Experimental Protocols
Protocol 1: Quantification of Acetyl-CoA by LC-MS/MS
This protocol is a general guideline for the quantification of acyl-CoAs, including acetyl-CoA, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its high sensitivity and specificity.[12]
1. Sample Quenching and Extraction: a. Rapidly quench metabolic activity by transferring a known volume of cell culture to a cold quenching solution (e.g., 60% methanol (B129727) at -20°C).[3] b. Pellet the cells by centrifugation at high speed (e.g., 14,000 x g) at 4°C.[12] c. Extract acyl-CoAs from the cell pellet using an ice-cold extraction solvent (e.g., 80% methanol in water or a 2:1:0.8 mixture of methanol:chloroform:water).[12] An internal standard should be included for accurate quantification.[3]
2. Supernatant Collection and Preparation: a. Centrifuge the homogenate to pellet proteins and cell debris.[12] b. Carefully collect the supernatant containing the acyl-CoAs.[12] c. Dry the supernatant, for instance, under a stream of nitrogen.[12] d. Reconstitute the dried pellet in a solvent compatible with LC-MS/MS analysis (e.g., 5% sulfosalicylic acid).[12]
3. LC-MS/MS Analysis: a. Separate the acyl-CoA species using a suitable liquid chromatography method. b. Detect and quantify the different acyl-CoA species using a tandem mass spectrometer.
Protocol 2: this compound Synthase (CimA) Activity Assay
This assay measures the activity of CimA by monitoring the production of Coenzyme A (CoA) over time using DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).[2]
1. Reaction Setup: a. Prepare a reaction mixture in a suitable buffer (e.g., 0.1 M TES buffer, pH 7.5) containing known concentrations of acetyl-CoA and pyruvate.[2] b. Add the purified CimA enzyme to initiate the reaction.
2. Incubation: a. Incubate the reaction mixture at the desired temperature (e.g., 37°C for mesophilic variants).[10]
3. Measurement: a. At regular time intervals, take an aliquot of the reaction mixture. b. Add the aliquot to a solution of DTNB in buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[2] c. Measure the absorbance at 412 nm. The increase in absorbance corresponds to the reaction of the free sulfhydryl group of the released CoA with DTNB.[2] d. Calculate the concentration of produced CoA using a standard curve.[2]
Protocol 3: Quantification of this compound in Fermentation Broth by HPLC
1. Sample Preparation: a. Collect a sample of the fermentation broth. b. Centrifuge the sample to pellet the cells. c. Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
2. HPLC Analysis: a. Inject the filtered supernatant into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV detector. b. Use an appropriate mobile phase (e.g., a dilute acid solution like sulfuric acid) for separation. c. Detect this compound by monitoring the absorbance at a specific wavelength (e.g., 210 nm). d. Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.
Visualizations
References
- 1. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. Eliminating acetate formation improves this compound production by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering of the Pyruvate Dehydrogenase Bypass in Saccharomyces cerevisiae: Role of the Cytosolic Mg2+ and Mitochondrial K+ Acetaldehyde Dehydrogenases Ald6p and Ald4p in Acetate Formation during Alcoholic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Eliminating acetate formation improves this compound production by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Quantification of Citramalate: An LC-MS/MS Method Validation
This guide provides a comprehensive validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of citramalate, a key intermediate in metabolic pathways. For researchers, scientists, and professionals in drug development, selecting the appropriate analytical technique is paramount for generating reliable and reproducible data. This document offers an objective comparison of the validated LC-MS/MS method with alternative techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the validated LC-MS/MS method alongside typical performance data for HPLC-UV and GC-MS for the analysis of organic acids.
| Parameter | LC-MS/MS for this compound/Citramalyl-CoA | HPLC-UV for Organic Acids | GC-MS for Organic Acids |
| Limit of Detection (LOD) | 15.40 fmol[1] | 0.012 - 2.291 mg/L[2] | 3 - 272 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL (for acyl-CoAs)[4] | 1.4 - 6.0 ppm[5] | Not explicitly stated |
| Linearity (r²) | > 0.99[4] | > 0.9999[5] | 0.9874–0.9994[3] |
| Intra-day Precision (%CV) | < 15% (for acyl-CoAs)[4] | < 5.3%[4] | Not explicitly stated |
| Inter-day Precision (%CV) | < 15% (for acyl-CoAs)[4] | < 5.3%[4] | Not explicitly stated |
| Recovery (%) | 85 - 115% (for acyl-CoAs)[4] | 76.3 - 99.2%[4] | 100 - 111% (for 12 of 15 acids)[3] |
Note: Performance data for HPLC-UV and GC-MS are based on the analysis of various organic acids and serve as a representative comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the LC-MS/MS method for this compound and general protocols for HPLC-UV and GC-MS analysis of organic acids.
Validated LC-MS/MS Method for this compound Enantiomers
This method was developed for the analysis of citramalic acid enantiomers in fruit samples.[1]
1. Sample Preparation (Derivatization):
-
A pre-column derivatization with a chiral reagent, benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, is performed to enable the separation of this compound enantiomers.[1]
2. Liquid Chromatography (LC):
-
System: LCMS-8040 (Shimadzu)[1]
-
Column: InertSustain C18 (150 mm × 2.1 mm i.d., 3 μm)[1]
-
Column Temperature: 40 °C[1]
-
Mobile Phase:
-
Gradient Elution:
-
Flow Rate: 0.3 mL/min[1]
3. Tandem Mass Spectrometry (MS/MS):
Alternative Method 1: HPLC-UV for Organic Acids
This method is suitable for the routine analysis of common organic acids in beverages and food samples.[5]
1. Sample Preparation:
-
Samples are typically diluted with HPLC-grade water and filtered through a 0.45-µm filter.[5]
2. High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system with a UV detector.[5]
-
Column: A reverse-phase C18 column is commonly used.[6]
-
Mobile Phase: An acidic aqueous buffer, such as a phosphate (B84403) buffer at a low pH (e.g., 2.4), is often employed.[7]
-
Detection: UV detection is typically performed at a low wavelength, such as 210 nm, where carboxyl groups absorb.[5][6]
Alternative Method 2: GC-MS for Organic Acids
This method is used for the profiling of organic acids in biological samples, but requires derivatization to make the analytes volatile.[8]
1. Sample Preparation (Extraction and Derivatization):
-
Extraction: Organic acids are extracted from the sample matrix using a solvent like ethyl acetate (B1210297) after acidification.[8]
-
Derivatization: The extracted organic acids must be derivatized to increase their volatility. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]
2. Gas Chromatography (GC):
-
Column: A capillary column, such as a DB-5ms, is typically used.[1]
-
Carrier Gas: Helium is a common carrier gas.[1]
-
Temperature Program: A temperature gradient is used to separate the derivatized organic acids. For example, starting at 50°C and ramping up to 300°C.[1]
3. Mass Spectrometry (MS):
-
Ionization: Electron impact (EI) is the standard ionization technique.
-
Analysis Mode: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[9]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the validated LC-MS/MS method and provide a comparative overview of the three analytical techniques.
References
- 1. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scioninstruments.com [scioninstruments.com]
- 7. pepolska.pl [pepolska.pl]
- 8. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. metbio.net [metbio.net]
A Comparative Analysis of Citramalate Production in Escherichia coli and Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Microbial Platforms for the Production of Citramalate, a Valuable Platform Chemical.
This compound is a C5 dicarboxylic acid with significant potential as a bio-based precursor for the production of methacrylic acid, a key monomer in the plastics industry. The microbial production of this compound has been successfully demonstrated in both the prokaryote Escherichia coli and the eukaryote Saccharomyces cerevisiae. This guide provides a comparative analysis of these two microbial chassis for this compound production, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in selecting the appropriate host for their specific applications.
Data Presentation: Performance Metrics
The following table summarizes the key performance metrics for this compound production in engineered E. coli and S. cerevisiae based on published literature. It is important to note that the fermentation conditions and genetic modifications are not identical, which should be considered when making direct comparisons.
| Metric | Escherichia coli | Saccharomyces cerevisiae | Reference |
| Titer (g/L) | Up to 110.2 | 2.4 (16.5 mM) | [1][2] |
| Yield (g/g glucose) | Up to 0.63 | Not explicitly reported | [3] |
| Productivity (g/L/h) | Up to 1.85 | Not explicitly reported | [4][5] |
| Fermentation Time (h) | 65 - 132 | Not explicitly reported | [3][4][5] |
| Key Enzyme | This compound synthase (CimA) from Methanococcus jannaschii | This compound synthase (CimA) from Methanococcus jannaschii | [2][4] |
Comparative Analysis
E. coli has been extensively engineered for this compound production and has demonstrated significantly higher titers, yields, and productivities compared to what has been reported for S. cerevisiae to date.[1][3][4][5] The highest reported titer in E. coli reached 110.2 g/L.[1] This has been achieved through a combination of strategies including the expression of a highly active this compound synthase (CimA) from Methanococcus jannaschii, deletion of competing pathways, and optimization of fermentation processes.[1][4] Key genetic modifications in E. coli often involve the knockout of genes such as gltA (citrate synthase) to increase the availability of the precursor acetyl-CoA, and ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) to reduce byproduct formation.[3][5]
S. cerevisiae, on the other hand, is a more recent host explored for this compound production. The first reported engineered strain produced 16.5 mM (approximately 2.4 g/L) of this compound.[2] A major challenge in this yeast is the compartmentalization of metabolites, particularly the precursor acetyl-CoA, which is primarily located in the mitochondria, while the heterologous this compound synthesis pathway is expressed in the cytosol.[2][6] Strategies to overcome this include engineering pathways to increase the cytosolic acetyl-CoA pool.[2] Despite the lower current production metrics, S. cerevisiae offers potential advantages such as its high tolerance to acidic conditions and robustness in industrial fermentation settings.[2][6]
Metabolic Pathways and Engineering Strategies
The core of this compound production in both organisms relies on the heterologous expression of a this compound synthase (CimA), which catalyzes the condensation of acetyl-CoA and pyruvate.[2][4]
Escherichia coli
In E. coli, metabolic engineering efforts have focused on channeling the flux of carbon from central metabolism towards this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of (R)-citramalate by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of this compound by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. Production of (R)-citramalate by engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Citramalate and Itaconic Acid as Bio-Based Polymer Precursors
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and biocompatible materials has propelled research into bio-based monomers for polymer synthesis. Among the promising candidates, citramalate and itaconic acid, both accessible through fermentation routes, have garnered significant attention. This guide provides an objective comparison of their potential as precursors for polymers, supported by available experimental data and detailed methodologies.
While itaconic acid has been extensively studied for the synthesis of a variety of polymers, the exploration of this compound as a direct monomer for polymerization is a more nascent field. Consequently, this guide will primarily focus on the well-established polymer chemistry of itaconic acid and draw comparisons with polyesters derived from citric acid, a structurally similar hydroxyl-containing dicarboxylic acid, to infer the potential of this compound-based polymers.
Introduction to the Monomers
Itaconic Acid , a C5-dicarboxylic acid, is produced industrially by the fermentation of carbohydrates.[1] Its structure, featuring two carboxylic acid groups and a reactive α,β-unsaturated double bond, allows for a wide range of polymerization reactions, including radical polymerization, polycondensation, and Michael addition.[2] This versatility has led to the development of a diverse array of itaconic acid-based polymers, from hydrogels to thermoplastic elastomers.[1]
This compound , a C5-hydroxy-dicarboxylic acid, is an intermediate in the metabolic pathways of some bacteria and can be produced through fermentation.[3][4][5] While its primary application in polymer science has been as a precursor to methacrylic acid, its structure, containing both hydroxyl and carboxylic acid functionalities, makes it a potential monomer for the synthesis of polyesters and polyamides through step-growth polymerization.[4][5] Research into polymers directly derived from this compound is emerging, with recent studies exploring chiral polyesters.
Performance Comparison of Derived Polymers
Due to the limited data on polymers directly synthesized from this compound, this section compares the properties of itaconic acid-based polymers with those of citric acid-based polyesters. Citric acid, like this compound, is a hydroxyl-containing carboxylic acid and its polyesters can provide insights into the potential performance of this compound-derived materials.
Thermal Properties
The thermal properties of polymers, such as the glass transition temperature (Tg) and thermal decomposition temperature (Td), are crucial for determining their processing conditions and application range.
| Polymer Type | Monomers | Tg (°C) | Td (°C) | Reference |
| Itaconic Acid-Based | ||||
| Poly(butylene itaconate-co-sebacate) | Itaconic acid, 1,4-butanediol, Sebacic acid | - | 336 | [6] |
| Polyamide | Itaconic acid, m-xylenediamine | 156-242 | 370-400 | [7] |
| Polyester (B1180765) Thermoset | Itaconic acid, Diols, Glycerol | Varies | - | [2][8] |
| Citric Acid-Based (as proxy for this compound) | ||||
| Poly(octamethylene citrate) | Citric acid, 1,8-octanediol | - | - | [9] |
| Polyester | Citric acid, Polycaprolactone triol | 17.64 | - | [10] |
Note: The thermal properties of itaconic acid-based polymers can be significantly tailored by the choice of co-monomers and the polymerization method.
Mechanical Properties
The mechanical performance of a polymer dictates its suitability for various applications, from flexible films to rigid constructs.
| Polymer Type | Monomers | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| Itaconic Acid-Based | |||||
| Polyester Elastomer | Itaconic acid, Diols | - | - | - | [2] |
| Citric Acid-Based (as proxy for this compound) | |||||
| Poly(diol citrates) | Citric acid, various diols | up to 11.16 | 1.6 - 13.98 | up to 502 |
Note: Mechanical properties are highly dependent on the degree of crosslinking and the specific co-monomers used in the polymer synthesis.
Experimental Protocols
Synthesis of Itaconic Acid-Based Polyamide
This protocol is adapted from the synthesis of thermally stable polyamides from itaconic acid and aromatic diamines.[7]
Materials:
-
Itaconic acid
-
Aromatic diamine (e.g., m-xylenediamine)
-
Ethanol
Procedure:
-
Prepare a nylon salt by mixing equimolar amounts of itaconic acid and the aromatic diamine in ethanol.
-
Isolate the salt by filtration and dry under vacuum.
-
Place the salt in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Heat the vessel to the polymerization temperature (typically above 193°C) under a nitrogen atmosphere.
-
Continue the polycondensation reaction for a specified time to achieve the desired molecular weight.
-
The resulting polyamide can be purified by precipitation from a suitable solvent.
Synthesis of Itaconic Acid-Based Polyester
This protocol is based on the melt polycondensation of itaconic acid with diols.[6][8]
Materials:
-
Itaconic acid
-
1,4-butanediol
-
Optional: Third comonomer such as sebacic acid[6]
-
Catalyst (e.g., titanium(IV) butoxide)
Procedure:
-
Combine itaconic acid, 1,4-butanediol, and the optional third comonomer in a reaction flask.
-
Add the catalyst to the mixture.
-
Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction, typically in a stepwise manner to temperatures around 180-220°C.
-
During the reaction, water is removed by distillation.
-
After the initial esterification, apply a vacuum to facilitate the removal of byproducts and increase the molecular weight of the polyester.
-
The reaction is continued until the desired viscosity or molecular weight is achieved.
-
The resulting polyester is then cooled and can be processed.
Characterization Methods
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester or amide bonds and the presence of other functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the polymers.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.[6]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).[8]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymers.[7]
-
Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.[8]
Visualizing the Synthesis Pathways
The following diagrams illustrate the general synthetic routes for producing polymers from itaconic acid.
Caption: General polymerization routes for itaconic acid.
Caption: Hypothetical synthesis of a this compound-based polyester.
Conclusion
Itaconic acid is a well-established, versatile bio-based monomer capable of producing a wide range of polymers with tunable properties. Extensive research has provided a solid foundation for the synthesis and characterization of itaconic acid-based polyesters, polyamides, and other polymers, making it a strong candidate for replacing petroleum-derived plastics in various applications.
This compound, while a promising bio-based precursor, is in the early stages of exploration as a direct monomer for polymerization. Its potential lies in the synthesis of polyesters and polyamides through its hydroxyl and carboxylic acid functionalities. The limited availability of direct experimental data on poly(this compound)s necessitates further research to fully understand their performance characteristics. The properties of citric acid-based polyesters suggest that this compound-derived polymers could exhibit desirable biodegradability and biocompatibility.
For researchers and professionals in drug development, the functional groups present in both itaconic acid and this compound offer opportunities for further modification, such as drug conjugation, to create advanced drug delivery systems. As the bio-based economy grows, both itaconic acid and this compound are poised to play important roles in the development of sustainable and functional polymers. Future research should focus on a direct and systematic comparison of the properties of polymers derived from both monomers to fully elucidate their respective advantages and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00605A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. Polyesters derived from itaconic acid for the properties and bio-based content enhancement of soybean oil-based thermosets - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
The Economic Balancing Act: Is Bio-Based Citramalate a Viable Challenger to Petrochemical Precursors?
A comprehensive guide for researchers and drug development professionals on the economic feasibility of bio-based citramalate production, offering a comparative analysis against traditional chemical synthesis routes for key industrial monomers.
The escalating demand for sustainable manufacturing has propelled bio-based production methods into the spotlight. Citramalic acid, a versatile C5 dicarboxylic acid, has emerged as a promising bio-based precursor for methyl methacrylate (B99206) (MMA), the monomer for high-performance acrylic plastics. This guide provides a detailed evaluation of the economic feasibility of producing this compound through microbial fermentation, comparing it with the incumbent petrochemical-based production of MMA precursors. We present a summary of key performance indicators, detailed experimental protocols for bio-production, and visualizations of the underlying biological and experimental workflows.
Performance and Cost: A Head-to-Head Comparison
The economic viability of bio-based this compound hinges on achieving competitive production metrics compared to established chemical synthesis routes for MMA precursors, predominantly the acetone (B3395972) cyanohydrin (ACH) process. While a direct, large-scale techno-economic analysis of bio-based this compound is still emerging, we can construct a comparative framework based on published lab and pilot-scale data and analyses of similar bio-based chemicals.
Table 1: Comparative Analysis of Bio-Based this compound and Petrochemical MMA Precursor Production
| Parameter | Bio-Based this compound Production (via E. coli Fermentation) | Petrochemical MMA Production (via Acetone Cyanohydrin - ACH Process) | Alternative Bio-Based Precursor (Itaconic Acid) |
| Primary Feedstock | Glucose, Yeast Extract | Acetone, Hydrogen Cyanide, Methanol | Glucose |
| Production Titer | Up to 110.2 g/L[1] | Not directly comparable (continuous chemical synthesis) | Up to 220 g/L (with in situ crystallization)[2] |
| Product Yield | 0.40 - 0.91 mol/mol glucose[3][4] | ~90% overall yield[5] | ~0.48 g/g glucose[6] |
| Productivity | Up to 1.85 g/L/h[7][8] | Not directly comparable (continuous process) | Higher productivity can be achieved with optimized strains and processes[9] |
| Key Cost Drivers | Feedstock (glucose, complex nutrients), downstream processing (purification) | Raw material costs (acetone, methanol, natural gas for HCN), energy consumption | Feedstock cost, downstream purification |
| Environmental Impact | Utilizes renewable resources, potential for lower carbon footprint. | Relies on fossil fuels, involves toxic reagents (hydrogen cyanide), produces significant waste streams. | Renewable feedstock, but downstream processing can be energy-intensive. |
| Maturity | Lab to pilot scale; continuous process optimization ongoing. | Mature, large-scale industrial process. | Industrial production established, but market is smaller than MMA. |
The Bio-Based Advantage: A Pathway to Sustainability
The primary driver for exploring bio-based this compound is the shift towards sustainable and environmentally friendly chemical production. The reliance on renewable feedstocks like glucose, derived from biomass, offers a significant reduction in greenhouse gas emissions compared to the fossil fuel-intensive ACH process. However, the economic feasibility is intricately linked to several factors:
-
Feedstock Costs: The price of sugar feedstocks is a major determinant of the final product cost. The use of expensive supplements like glutamate (B1630785) and leucine (B10760876) can nearly double the feedstock cost compared to processes using only glucose and minimal yeast extract.[7][8]
-
Titer, Yield, and Productivity: High product concentrations (titer), efficient conversion of feedstock to product (yield), and a high rate of production (productivity) are critical for minimizing capital and operational expenditures. Fed-batch fermentation strategies have shown significant improvements in these metrics.[7]
-
Downstream Processing: The separation and purification of this compound from the fermentation broth can be a significant cost contributor. Innovations in downstream processing are crucial for economic viability.
The Incumbent: The Acetone Cyanohydrin (ACH) Process
The ACH process is the dominant technology for MMA production. Its primary advantages are its maturity, high yield, and the economies of scale achieved through decades of optimization. However, it faces several challenges:
-
Hazardous Materials: The process utilizes highly toxic hydrogen cyanide and produces significant amounts of ammonium (B1175870) bisulfate as a byproduct, which requires costly treatment or regeneration.
-
Fossil Fuel Dependency: The raw materials are derived from petrochemicals, making the process susceptible to volatile oil and gas prices and contributing to carbon emissions.
Experimental Protocols: A Glimpse into Bio-Based this compound Production
The following section details a typical experimental protocol for the production of this compound using an engineered E. coli strain in a fed-batch fermentation process, based on methodologies described in the scientific literature.
Strain Engineering
-
Host Strain: Escherichia coli BW25113 is a commonly used host strain.
-
Gene Expression: The cimA gene, encoding a this compound synthase, is a key enzyme. A mesophilic variant, such as CimA3.7 from Methanococcus jannaschii, is often used for expression in E. coli.[3] The gene is typically cloned into an expression vector (e.g., pBAD24) under the control of an inducible promoter (e.g., arabinose-inducible araBAD promoter).[3]
-
Metabolic Engineering: To enhance the flux towards this compound, competing pathways are often knocked out. For instance, deletion of genes involved in acetate (B1210297) production can prevent the accumulation of this inhibitory byproduct.[3] Deletion of leuC or leuD, which encode for an enzyme that can convert this compound to citraconate, can also increase this compound titers.[4]
Fed-Batch Fermentation
-
Inoculum Preparation: A seed culture of the engineered E. coli strain is grown overnight in a rich medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.
-
Bioreactor Setup: A bench-top bioreactor (e.g., 2 L) is prepared with a defined mineral salts medium containing a limiting amount of glucose and trace elements.
-
Batch Phase: The bioreactor is inoculated with the seed culture, and the cells are grown in batch mode until the initial glucose is depleted. Key parameters like temperature (e.g., 37°C), pH (e.g., controlled at 7.0 with NH4OH), and dissolved oxygen are monitored and controlled.
-
Fed-Batch Phase: A concentrated glucose feed is initiated to maintain a constant, low level of glucose in the bioreactor. This strategy prevents the formation of overflow metabolites like acetate.
-
Induction: When the cell density reaches a desired level (e.g., an OD600 of ~10-20), the expression of the cimA gene is induced by adding an inducer (e.g., L-arabinose).
-
Production Phase: The fed-batch feeding is continued to provide the carbon source for this compound production. The feed rate can be adjusted to maintain optimal production.
-
Sampling and Analysis: Samples are taken periodically from the bioreactor to measure cell density (OD600), glucose concentration, and the concentration of this compound and any byproducts using High-Performance Liquid Chromatography (HPLC).
Visualizing the Process: Pathways and Workflows
To better understand the biological and experimental processes, the following diagrams were generated using Graphviz.
Caption: Metabolic pathway for bio-based this compound production from glucose in engineered E. coli.
Caption: Experimental workflow for fed-batch fermentation of this compound.
Conclusion: A Promising but Challenging Road Ahead
Bio-based this compound production presents a compelling, sustainable alternative to petrochemical routes for MMA precursors. Significant progress has been made in metabolic engineering and fermentation process development, leading to impressive titers and yields at the lab and pilot scales. However, for widespread industrial adoption, further research and development are needed to reduce feedstock costs, improve downstream processing efficiency, and demonstrate economic viability at a commercial scale. The data presented in this guide provides a foundational understanding for researchers and industry professionals to evaluate the potential of this promising bio-based chemical. As technology matures and the demand for sustainable products grows, bio-based this compound is well-positioned to become a key player in the future of the chemical industry.
References
- 1. Techno-economic assessment of bio-based routes for acrylic acid production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.intratec.us [cdn.intratec.us]
- 4. researchgate.net [researchgate.net]
- 5. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 6. World market and biotechnological production of itaconic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Citramalate Determination
For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolites like citramalate is crucial for understanding biochemical pathways, monitoring fermentation processes, and ensuring the quality of bio-based products. This guide provides a comparative analysis of various analytical methods for the determination of this compound, offering a comprehensive overview of their performance characteristics and detailed experimental protocols to assist in method selection and implementation.
The analytical methods covered in this guide include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays. Each method offers distinct advantages and is suited for different applications, sample matrices, and research questions.
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the quantitative performance characteristics of different analytical methods for this compound quantification, providing a clear comparison to aid in method selection.
| Parameter | LC-MS/MS with Derivatization | GC-MS with Derivatization | HPLC with UV Detection | Enzymatic Assay |
| Principle | Chromatographic separation followed by mass analysis of derivatized enantiomers. | Chromatographic separation of volatile derivatives followed by mass analysis. | Chromatographic separation followed by UV absorbance detection. | Spectrophotometric measurement of a product from an enzyme-catalyzed reaction. |
| **Linearity (R²) ** | 0.9968 - 0.9996[1] | >0.99 | Not explicitly found | Not applicable for quantification |
| Limit of Detection (LOD) | 15.43 fmol[1] | 0.02 mg/L | Not explicitly found | Not applicable for quantification |
| Limit of Quantification (LOQ) | Not explicitly specified, but linearity is established down to 5 µM. | 0.07 mg/L | Not explicitly found | Not applicable for quantification |
| Recovery (%) | 86 - 93%[1] | 95.5 - 104.3% | Not explicitly found | Not applicable for quantification |
| Sample Matrix | Apple peel and fruit[1][2] | Wine[3] | Fermentation broth[4][5] | Purified enzyme solutions or cell-free extracts[6][7][8] |
| Enantioselectivity | Yes, with chiral derivatization[2] | Yes, with a chiral column[9][10] | Possible with a chiral column | Depends on enzyme specificity |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Pre-Column Derivatization
This method is highly sensitive and selective, and it can be adapted for the enantiomeric separation of this compound through derivatization.
Sample Preparation and Derivatization: [2]
-
Homogenize the sample (e.g., fruit tissue) and centrifuge to obtain a clear supernatant.
-
To 10 µL of the supernatant, add an internal standard.
-
Add triphenylphosphine (B44618) (TPP) and 2,2'-dipyridyl disulfide (DPDS) in acetonitrile, followed by the chiral derivatizing reagent R-CIM-C2-NH2 in acetonitrile.
-
Incubate the mixture at 60°C for 30 minutes.
-
Terminate the reaction by adding a solution of formic acid, water, and acetonitrile.
LC-MS/MS System and Conditions: [2][11]
-
LC System: LCMS-8040 (Shimadzu) or equivalent.
-
Column: InertSustain C18 (150 mm × 2.1 mm i.d., 3 µm).
-
Column Temperature: 40°C.
-
Mobile Phase:
-
A: 0.05% formic acid in water.
-
B: 0.05% formic acid in acetonitrile.
-
-
Gradient Elution: A time-programmed gradient is used to separate the analytes.
-
Flow Rate: 0.3 mL/min.
-
MS Detector: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary.
Sample Preparation and Derivatization: [3]
-
Perform a liquid-liquid extraction of the sample with a suitable solvent like ethyl acetate (B1210297).
-
Evaporate the solvent and perform methoximation of the residue in a basic medium.
-
Acidify the sample with HCl.
-
Perform a second liquid-liquid extraction with ethyl acetate.
-
Evaporate the solvent and perform silyl (B83357) derivatization using a reagent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).
GC-MS System and Conditions: [9][10]
-
GC System: Agilent GC-MS system or equivalent.
-
Column: A chiral column such as Chiraldex G-TA (0.25 mm x 40 m) is required for enantiomeric separation.[9][10]
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes (e.g., 95°C to 180°C at 3°C/min).[9][10]
-
MS Detector: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of organic acids.
-
For extracellular samples like fermentation broth, inactivate any enzymatic activity by boiling.
-
Centrifuge the sample to remove cell debris and other particulates.
-
Filter the supernatant through a 0.45 µm filter before injection.
HPLC System and Conditions:
-
HPLC System: Agilent 1200 series or equivalent.[4]
-
Column: A suitable reversed-phase C18 column or a specific organic acid analysis column.
-
Mobile Phase: An isocratic or gradient elution with an acidic mobile phase (e.g., dilute sulfuric acid or phosphate (B84403) buffer).
-
Detector: UV detector set at 210 nm or a Refractive Index (RI) detector.[4][12]
Enzymatic Assay for this compound Synthase Activity
This assay measures the activity of this compound synthase by quantifying the release of Coenzyme A (CoA-SH).
Assay Principle: [6][7] The free thiol group of CoA-SH released during the condensation of acetyl-CoA and pyruvate (B1213749) reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[7]
-
Prepare a reaction mixture containing buffer (e.g., TES buffer, pH 7.5), MgCl₂, acetyl-CoA, and pyruvate in a microplate well or cuvette.[4][7]
-
Add the purified this compound synthase enzyme or cell-free extract to the mixture.[4][7]
-
Incubate the reaction at the desired temperature (e.g., 37°C) for a defined period, ensuring the reaction remains in the linear range.[7]
-
Stop the reaction and add the DTNB solution.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculate the concentration of CoA-SH produced using a standard curve or the molar extinction coefficient of TNB.[7]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the analysis of this compound.
Caption: Workflow for the cross-validation of analytical methods for this compound.
Caption: Simplified this compound biosynthesis pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Directed Evolution of Methanococcus jannaschii this compound Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eliminating acetate formation improves this compound production by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Citramalate Synthase Variants for Industrial Biotechnology
For Researchers, Scientists, and Drug Development Professionals
The efficient biosynthesis of citramalate is a cornerstone for the sustainable production of valuable chemicals, including the polymer precursor methacrylic acid. At the heart of this biological process lies this compound synthase (CimA), an enzyme that catalyzes the condensation of acetyl-CoA and pyruvate (B1213749). The selection of an optimal this compound synthase variant is critical for developing high-yield industrial fermentation processes. This guide provides an objective comparison of different this compound synthase variants, supported by experimental data, to aid researchers in selecting the most suitable enzyme for their applications.
Performance Comparison of this compound Synthase Variants
The ideal this compound synthase for industrial applications should exhibit high catalytic activity, favorable substrate affinity, thermostability, and resistance to feedback inhibition. The following table summarizes the key performance metrics of this compound synthase variants from different organisms.
| Enzyme Variant | Source Organism | Km (Pyruvate) (µM) | Km (Acetyl-CoA) (µM) | kcat (s⁻¹) | Optimal Temperature (°C) | Optimal pH | Feedback Inhibition by Isoleucine |
| CimA (Wild-Type) | Methanococcus jannaschii | 184 ± 12[1] | 303 ± 23[1] | 0.36 ± 0.05[1] | ~70[2] | 7.5[3] | Yes[2] |
| CimA3.7 | Methanococcus jannaschii (Evolved) | 342 ± 22[1] | 105 ± 11[1] | 0.84 ± 0.08[1] | >30 (active over a broad range)[2] | 7.5[3] | No[2] |
| LiCMS | Leptospira interrogans | 40 - 60 | 1118 | 2.41 - 10.3 | 35-40 | Not specified | Yes |
| MdCMS_1 | Malus domestica (Apple) | 2446 | Lower with pyruvate than α-ketobutyrate | Not specified | Not specified | 9.0-9.5 | No |
| CimA | Streptomyces coelicolor | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Key Insights from the Comparison:
-
Engineered for Performance: The evolved CimA3.7 from Methanococcus jannaschii stands out as a superior candidate for industrial applications. While its affinity for pyruvate is slightly lower than the wild-type, its turnover rate (kcat) is more than doubled, and its affinity for acetyl-CoA is significantly improved.[1] Crucially, CimA3.7 is insensitive to feedback inhibition by isoleucine, a common bottleneck in biosynthetic pathways.[2] It also demonstrates high activity over a broad temperature range, making it adaptable to various fermentation conditions.[2]
-
Thermophilic Origin: The wild-type CimA from the thermophilic archaeon M. jannaschii displays high thermal stability, with optimal activity at elevated temperatures.[2] However, its sensitivity to feedback inhibition by isoleucine can limit product titers in engineered host organisms.[2]
-
High Substrate Affinity: The this compound synthase from Leptospira interrogans (LiCMS) exhibits a very high affinity for pyruvate (low Km). However, it is sensitive to temperature and is also subject to feedback inhibition by isoleucine.
-
Plant-Based Alternative: The enzyme from Malus domestica (MdCMS_1) is interesting due to its lack of feedback inhibition. However, its very high Km for pyruvate suggests a low affinity for this substrate, which would likely be a significant disadvantage in an industrial setting.
Metabolic Pathway and Engineering Strategies
The production of this compound in an industrial host like Escherichia coli requires significant metabolic engineering to channel the flux from central carbon metabolism towards the desired product. The key is to overexpress a potent this compound synthase variant while minimizing competing pathways and the formation of inhibitory byproducts.
Key metabolic engineering strategies include:
-
Deletion of citrate synthase (gltA): This is a critical step to prevent the diversion of acetyl-CoA into the tricarboxylic acid (TCA) cycle, a major competing pathway.[4]
-
Deletion of acetate formation pathways (ackA, pta, poxB): The accumulation of acetate is toxic to E. coli and represents a loss of carbon that could otherwise be directed to this compound.[1][5]
-
Deletion of downstream pathways (leuC): Knocking out the gene encoding 3-isopropylmalate dehydratase prevents the degradation of this compound into the leucine biosynthesis pathway.[6]
Experimental Protocols
A standardized and reliable assay is essential for comparing the activity of different enzyme variants. The most common method for determining this compound synthase activity is a colorimetric assay that measures the release of Coenzyme A (CoA-SH) during the condensation reaction.
This compound Synthase Activity Assay
This protocol is adapted from established methods.[2][3]
Principle: The assay quantifies the free thiol group of CoA-SH released from the enzymatic reaction using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction between CoA-SH and DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be measured spectrophotometrically at 412 nm.
Reagents:
-
TES buffer (0.1 M, pH 7.5)
-
Pyruvate solution (stock concentration, e.g., 100 mM)
-
Acetyl-CoA solution (stock concentration, e.g., 10 mM)
-
DTNB solution (10 mM in 0.1 M Tris-HCl, pH 8.0)
-
Purified this compound synthase enzyme or cell-free extract
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube or a 96-well plate containing TES buffer, pyruvate, and acetyl-CoA at desired final concentrations.
-
Initiate the reaction by adding the this compound synthase enzyme.
-
Incubate the reaction at the desired temperature (e.g., 30°C or 37°C) for a specific time, ensuring the reaction remains in the linear range.
-
Stop the reaction and develop the color by adding the DTNB solution.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculate the concentration of CoA-SH released using a standard curve prepared with known concentrations of CoA or another thiol standard like 2-mercaptoethanol.
Kinetic Parameter Determination: To determine the Km and kcat values, the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are then plotted against the substrate concentrations and fitted to the Michaelis-Menten equation.
Experimental Workflow for Variant Comparison
The following diagram illustrates a typical workflow for comparing different this compound synthase variants.
Conclusion
For industrial-scale production of this compound, the engineered CimA3.7 variant from Methanococcus jannaschii is currently the most promising candidate due to its high catalytic efficiency, resistance to feedback inhibition, and broad temperature operating range. While other variants possess certain advantageous properties, such as the high pyruvate affinity of the Leptospira interrogans enzyme, they are often compromised by factors like feedback inhibition or poor substrate affinity under industrially relevant conditions. Future research may focus on protein engineering to combine the desirable traits of different this compound synthase variants to create even more robust and efficient biocatalysts.
References
- 1. Eliminating acetate formation improves this compound production by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directed Evolution of Methanococcus jannaschii this compound Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed evolution of Methanococcus jannaschii this compound synthase for biosynthesis of 1-propanol and 1-butanol by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Citramalate as a Biomarker for Microbial Metabolic Activity: A Comparative Guide
Introduction
Monitoring microbial metabolic activity is crucial for understanding host-microbe interactions, diagnosing dysbiosis-related conditions, and guiding therapeutic interventions. While various metabolites have been proposed as biomarkers, this guide focuses on citramalate and provides a comparative analysis with other established and emerging markers of microbial metabolic activity. This document is intended for researchers, scientists, and drug development professionals interested in leveraging metabolic biomarkers to study microbial activity in various contexts, including gut health and infectious diseases.
This compound: A Potential Indicator of Microbial Dysbiosis
This compound is an organic acid that can be produced by certain anaerobic bacteria and yeasts. Its presence in human samples, such as urine, is often indicative of microbial overgrowth in the gut. While not produced by human cells, its detection can signal alterations in the gut microbiome.
Comparison of Microbial Metabolic Activity Biomarkers
This section provides a comparative overview of this compound and other key biomarkers of microbial metabolic activity: Short-Chain Fatty Acids (SCFAs), Volatile Organic Compounds (VOCs), and Lactate (B86563).
Table 1: Quantitative Comparison of Microbial Metabolic Activity Biomarkers
| Biomarker Category | Specific Markers | Typical Matrix | Normal/Healthy Range (Fecal/Urine) | Altered Range (Disease State, e.g., IBD, Dysbiosis) | Key Microbial Producers |
| This compound | Citramalic Acid | Urine | Not typically detected or at very low levels. | Elevated levels may indicate yeast or anaerobic bacterial overgrowth[1]. Specific quantitative ranges in dysbiosis are not well-established. | Saccharomyces species, Propionibacteria, Clostridia[1] |
| Short-Chain Fatty Acids (SCFAs) | Acetate, Propionate, Butyrate | Feces, Blood | Acetate: ~209.7 µmol/g, Propionate: ~93.3 µmol/g, Butyrate: ~176.0 µmol/g (in healthy individuals)[2][3] | Decreased levels are often observed in IBD. Acetate: ~162.0 µmol/g, Propionate: ~65.6 µmol/g, Butyrate: ~86.9 µmol/g (in IBD patients)[2][3] | Predominantly produced by the fermentation of dietary fibers by anaerobic bacteria such as Firmicutes and Bacteroidetes[4] |
| Volatile Organic Compounds (VOCs) | Indoles, Phenols, various short-chain fatty acids, etc. | Breath, Feces, Urine | Highly variable depending on diet and microbiome composition. | Specific VOC profiles are associated with different bacterial species and disease states (e.g., IBD, infectious diarrhea)[5][6]. For example, pentanoic and hexanoic acids can be elevated in the breath of patients with gastric adenocarcinoma[7]. | Diverse range of gut microbes produce specific VOCs[5]. |
| Lactate | D-Lactate, L-Lactate | Urine, Blood, Feces | L-Lactate is a normal product of human metabolism. D-Lactate is typically absent or at very low levels. | Elevated D-Lactate (>3 mmol/L in blood) is a hallmark of D-lactic acidosis, often associated with small intestinal bacterial overgrowth (SIBO) and short bowel syndrome[8][9][10][11]. Fecal lactate can also be elevated in IBD[3]. | D-Lactate is primarily produced by certain gut bacteria, including some species of Lactobacillus and Bifidobacterium[11]. |
Experimental Protocols
Quantification of Urinary Organic Acids (including this compound) by LC-MS/MS
This method allows for the simultaneous quantification of multiple organic acids in human urine, providing a broad overview of microbial metabolism.
-
Collect a mid-stream urine sample.
-
To 100 µL of urine, add a stable-isotope labeled internal standard mix.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each organic acid and their internal standards. For this compound, the transition m/z 147 -> 85 can be monitored.
-
Data Analysis
-
Quantify the concentration of each organic acid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of standards. Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Quantification of Fecal Short-Chain Fatty Acids (SCFAs) by GC-MS
This protocol details a common method for the analysis of SCFAs in fecal samples.
-
Homogenize a known weight of fecal sample (e.g., 50-100 mg) in acidified water (e.g., with HCl or phosphoric acid).
-
Add an internal standard solution containing stable-isotope labeled SCFAs.
-
Vortex vigorously to extract the SCFAs.
-
Centrifuge to pellet solid debris.
-
Derivatize the SCFAs in the supernatant to increase their volatility for GC analysis. A common method is esterification using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or pentafluorobenzyl bromide (PFBBr).
-
Gas Chromatography (GC):
-
Column: A suitable capillary column for fatty acid analysis (e.g., DB-FATWAX UI).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the different SCFA derivatives.
-
Injection: Splitless injection of 1 µL of the derivatized extract.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode to detect and quantify the characteristic ions of the SCFA derivatives.
-
Data Analysis
-
Calculate the concentration of each SCFA by comparing the peak area ratio of the analyte to its internal standard against a calibration curve. Results are typically expressed as µmol/g of wet or dry feces.
Signaling Pathways and Workflows
This compound Synthesis Pathway
The following diagram illustrates the microbial synthesis of this compound from central metabolic precursors, pyruvate (B1213749) and acetyl-CoA. This pathway is particularly relevant in engineered microorganisms for biotechnological applications but also occurs in some gut microbes.
Caption: Microbial synthesis of this compound from pyruvate and acetyl-CoA.
Experimental Workflow for Biomarker Analysis
The diagram below outlines a typical workflow for the analysis of microbial metabolic biomarkers from biological samples.
Caption: General workflow for microbial metabolite biomarker analysis.
Conclusion
This compound holds promise as a biomarker for microbial metabolic activity, particularly for detecting yeast and anaerobic bacterial overgrowth. However, its clinical utility compared to more established markers like SCFAs requires further validation through direct comparative studies. The choice of biomarker will ultimately depend on the specific research or clinical question, the biological matrix available, and the analytical capabilities. This guide provides a foundational comparison to aid researchers in selecting and applying appropriate biomarkers for their studies of microbial metabolism.
References
- 1. altmedrev.com [altmedrev.com]
- 2. scispace.com [scispace.com]
- 3. The Impact of the Level of the Intestinal Short Chain Fatty Acids in Inflammatory Bowel Disease Patients Versus Healthy Subjects [openbiochemistryjournal.com]
- 4. Short-chain fatty acid levels in stools of patients with inflammatory bowel disease are lower than those in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The breath volatilome is shaped by the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. owlstonemedical.com [owlstonemedical.com]
- 7. Volatile Organic Compounds as Biomarkers of Gastrointestinal Diseases and Nutritional Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. D-Lactate: Implications for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Alterations in Short-Chain Fatty Acids in Inflammatory Bowel Disease: A Systematic Review and Meta-Analysis [mdpi.com]
Comparative Transcriptomics of Engineered Citramalate-Producing Strains: A Guide for Researchers
This guide provides a comparative analysis of transcriptomic data from engineered microbial strains developed for citramalate production. The focus is on understanding the host's response to the expression of the this compound synthesis pathway and the accumulation of the product. This information is crucial for researchers, scientists, and drug development professionals aiming to optimize microbial cell factories for the production of this compound, a valuable platform chemical and precursor for polymers like polymethyl methacrylate (B99206) (PMMA).
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data from transcriptomic studies of engineered this compound-producing strains. The primary focus is on Escherichia coli, for which the most comprehensive multi-omics data is available.
Table 1: this compound Production and Growth Parameters in Engineered E. coli
| Strain | Genotype/Engineering Strategy | This compound Titer (g/L) | Yield (g/g glucose) | Biomass Conversion (g cdw/g glucose) | Reference |
| E. coli BW25113 (Test) | Expressing active Methanococcus jannaschii this compound synthase (CimA3.7) | ~25 | 0.129 (mol/mol glucose) | 0.26 | [1] |
| E. coli BW25113 (Control) | Expressing inactive this compound synthase (CimA3.7dead) | 0 | Not Applicable | 0.30 | [1] |
| Engineered E. coli | Deletion of gltA and ackA | 46.5 | 0.63 | Not Reported | [2] |
| Phage-resistant E. coli | Overexpression of MjcimA3.7, Ssp defense system integration | 110.2 | 0.4 | Not Reported | [2] |
Table 2: Key Transcriptional Responses in this compound-Producing E. coli
This table highlights significant changes in gene expression in an E. coli strain actively producing this compound compared to a control strain expressing an inactive enzyme. This differentiation allows for the separation of effects due to recombinant protein expression versus those specific to this compound production.
| Gene/Pathway | Fold Change (Producing vs. Control) | Putative Function/Response | Reference |
| Flagellar Genes (e.g., fliA) | Downregulated | General response to recombinant protein production | [1] |
| Chaperones (ibpA, ibpB) | Upregulated | General response to recombinant protein production | [1] |
| cysD, cysW | Upregulated | Sulfur metabolism | [1] |
| exuT | Upregulated | Transporter function | [1] |
| malK-lamB-malM | Upregulated | Transporter function | [1] |
| GadW-mediated acid response | Activated | Response to acidic stress | [1][3] |
| gadY (sRNA) | Increased abundance | Stabilizes gadX mRNA, involved in acid tolerance | [3] |
| rprA (sRNA) | Increased abundance | Enhances σS-dependent acid tolerance | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols employed in the cited studies.
Strain Engineering and Plasmid Construction
The primary engineering strategy involves the expression of a heterologous this compound synthase. In the study by Webb et al. (2019), the E. coli BW25113 strain was transformed with a pBAD24 plasmid carrying either the active cimA3.7 gene from Methanococcus jannaschii or a catalytically inactive variant (CimA3.7dead) as a control.[1] The expression was induced by L-arabinose.
Fed-Batch Fermentation
High-cell-density fed-batch cultures were used to achieve high titers of this compound.[1]
-
Culture Conditions: Aerobic, glucose-limited fed-batch fermentation.
-
Induction: Synthesis of the this compound synthase was induced with L-arabinose at an optical density at 600 nm (OD600) of approximately 50.
-
Sampling: Samples for multi-omic analyses were taken at three key time points: before induction (S1), 4 hours post-induction (S2), and 21.5 hours post-induction (S3).[1]
Transcriptome Analysis (RNA-seq)
The following protocol was adapted from the methodology described by Webb et al. (2019) for transcriptome analysis.[1]
-
RNA Extraction: Total RNA was extracted from cell pellets using a suitable commercial kit.
-
Ribosomal RNA Depletion: Ribosomal RNA was removed from the total RNA samples to enrich for messenger RNA.
-
cDNA Library Preparation: Strand-specific cDNA libraries were prepared.
-
Sequencing: Libraries were sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Reads were mapped to the reference genome of E. coli K-12 MG1655.
-
Differential gene expression analysis was performed to compare the transcript abundance between the this compound-producing strain and the control strain at different time points.
-
Genes with a fold change of ≥2 and an adjusted p-value of ≤0.05 were considered significantly differentially expressed.[1]
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the comparative transcriptomics of engineered this compound-producing strains.
Concluding Remarks
The comparative transcriptomic analysis of engineered this compound-producing strains reveals that E. coli is a remarkably resilient host for producing this non-native organic acid.[1] The primary transcriptional responses observed are often linked to the burden of recombinant protein expression rather than direct toxicity from this compound.[1] Key responses to this compound production itself appear to be related to managing acid stress.[3] These insights provide a valuable foundation for future metabolic engineering efforts aimed at further improving the efficiency and robustness of this compound production in microbial systems. Future work could explore transcriptomic responses in other promising production hosts like Issatchenkia orientalis and Corynebacterium glutamicum to provide a broader comparative landscape.
References
A Comparative Guide to Citramalate-Based Production Routes and Their Environmental Impact
For Researchers, Scientists, and Drug Development Professionals
The imperative to transition towards sustainable manufacturing has spurred significant interest in bio-based production routes for essential chemicals. This guide provides a detailed comparison of the emerging citramalate-based production of methacrylic acid (MAA), a crucial monomer for various polymers, with the conventional petrochemical-based acetone (B3395972) cyanohydrin (ACH) process for producing its ester, methyl methacrylate (B99206) (MMA). We will delve into the environmental impacts, performance metrics, and detailed experimental protocols of each route to offer a comprehensive assessment for researchers and industry professionals.
Performance and Environmental Impact at a Glance
The following tables summarize the key performance indicators and environmental impact data for both the bio-based this compound and the petrochemical ACH routes. It is important to note that the data is compiled from various sources and direct, side-by-side comparative studies under identical scopes are limited.
| Performance Metric | Bio-based this compound Production (to MAA) | Petrochemical ACH Process (to MMA) | References |
| Feedstock | Glucose (from renewable biomass) | Acetone, Hydrogen Cyanide, Methanol, Sulfuric Acid | [1],[2] |
| Maximum Titer | 82 ± 1.5 g/L (this compound) | Not Applicable | [3] |
| Productivity | 1.85 g/L/h (this compound) | Not Applicable | [3] |
| Yield | 0.48 g this compound / g glucose | ~90% overall yield based on acetone cyanohydrin | [3],[4] |
| Environmental Impact Category | Bio-based this compound Route (to MAA/MMA) | Petrochemical ACH Process (to MMA) | References |
| Greenhouse Gas Emissions | Lower potential due to CO2 fixation in biomass. Specific data is limited. | Significant contributor to GHG emissions from fossil fuel consumption. | [1],[5] |
| Energy Consumption | Primarily for fermentation and downstream processing. | Energy-intensive processes involving high temperatures and pressures. | [5] |
| Toxicity of Reagents | Generally low toxicity of substrates like glucose. | Utilizes highly toxic hydrogen cyanide and corrosive sulfuric acid. | [2] |
| Waste Generation | Fermentation broth components and biomass. | Generates significant amounts of ammonium (B1175870) bisulfate as a byproduct. | [2] |
| Renewable Resource Dependence | High | Low (relies on finite fossil fuels) | [1] |
Visualizing the Pathways and Processes
To better understand the core differences, the following diagrams illustrate the metabolic pathway for this compound production and a generalized workflow for assessing the environmental impact of a chemical production process.
Caption: The biosynthetic pathway of this compound from glucose in engineered E. coli.
Caption: A generalized workflow for conducting a Life Cycle Assessment (LCA).
Detailed Experimental Protocols
For researchers aiming to replicate or build upon existing work, the following are detailed methodologies for key experiments in the this compound-based production route.
Protocol 1: Fed-Batch Fermentation of E. coli for this compound Production
This protocol is adapted from studies demonstrating high-titer this compound production.[3]
1. Strain and Pre-culture Preparation:
-
Strain: Engineered Escherichia coli strain expressing a codon-optimized this compound synthase gene (cimA).
-
Pre-culture: Inoculate a single colony into a baffled flask containing Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. Incubate overnight at 37°C with shaking at 250 rpm.
2. Fermenter Setup and Batch Phase:
-
Medium: Use a defined mineral salts medium. A typical composition includes: (NH₄)₂SO₄, KH₂PO₄, MgSO₄·7H₂O, and a trace metal solution.
-
Initial Glucose: Start the batch phase with a limiting concentration of glucose (e.g., 20 g/L).
-
Inoculation: Inoculate the fermenter with the overnight pre-culture to an initial OD₆₀₀ of approximately 0.1.
-
Conditions: Maintain the temperature at 37°C and the pH at 7.0 (controlled with NH₄OH). Maintain dissolved oxygen (DO) above 20% by controlling the agitation and aeration rate.
3. Fed-Batch Phase:
-
Feeding Solution: A highly concentrated glucose solution (e.g., 500 g/L) is used for feeding.
-
Feeding Strategy: Once the initial glucose is depleted (indicated by a sharp increase in DO), initiate the fed-batch strategy. A common approach is an exponential feeding profile to maintain a constant specific growth rate, followed by a constant feed rate during the production phase.
-
Induction: Induce the expression of the cimA gene at a suitable cell density (e.g., OD₆₀₀ of 20-30) by adding an inducer like IPTG (isopropyl β-D-1-thiogalactopyranoside).
4. Sampling and Analysis:
-
Cell Density: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).
-
Metabolite Analysis: Withdraw samples periodically and centrifuge to separate the supernatant. Analyze the supernatant for this compound and glucose concentrations using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an organic acid analysis column) and a refractive index (RI) detector.
Protocol 2: Catalytic Conversion of this compound to Methacrylic Acid (MAA)
This protocol outlines a method for the chemical conversion of the fermentation product, this compound, to MAA.
1. Reaction Setup:
-
Reactor: A high-pressure batch reactor equipped with a stirrer and temperature control.
-
Reactants: An aqueous solution of this compound.
-
Catalyst: While the reaction can proceed without a catalyst, heterogeneous catalysts like alumina (B75360) (Al₂O₃) can enhance selectivity.
2. Reaction Conditions:
-
Temperature: Typically in the range of 200-250°C.
-
Pressure: The reaction is performed under elevated pressure to keep the water in the liquid phase.
-
Reaction Time: Varies from minutes to hours, depending on the temperature and catalyst used.
3. Product Analysis:
-
After the reaction, cool the reactor and collect the liquid product.
-
Analyze the product mixture for MAA, unreacted this compound, and byproducts using HPLC, similar to the fermentation sample analysis.
Protocol 3: Life Cycle Assessment (LCA) Methodology
A simplified, generalized protocol for conducting an LCA for a chemical production process.
1. Goal and Scope Definition:
-
Goal: To compare the environmental impacts of the bio-based this compound route and the petrochemical ACH route for producing 1 kg of MAA (or MMA equivalent).
-
System Boundaries: Define the boundaries of the analysis, e.g., "cradle-to-gate" which includes raw material extraction, transportation, and the manufacturing process.
-
Functional Unit: The basis for comparison, e.g., the production of 1 kg of MAA.
2. Life Cycle Inventory (LCI):
-
Data Collection: Gather data on all inputs and outputs for each process within the system boundaries.
-
Inputs: Raw materials, energy (electricity, steam), water.
-
Outputs: Main product, byproducts, emissions to air (e.g., CO₂, VOCs), water, and solid waste.
-
-
Data Sources: Use process simulation data, literature values, and life cycle inventory databases (e.g., Ecoinvent).
3. Life Cycle Impact Assessment (LCIA):
-
Impact Categories: Select relevant environmental impact categories, such as:
-
Global Warming Potential (GWP)
-
Acidification Potential
-
Eutrophication Potential
-
Fossil Fuel Depletion
-
Water Consumption
-
-
Characterization: Convert the LCI data into potential environmental impacts using characterization factors (e.g., converting greenhouse gas emissions to CO₂ equivalents).
4. Interpretation:
-
Analyze the results to identify the major contributors to the environmental impact for each production route.
-
Compare the environmental performance of the different routes and identify trade-offs.
-
Conduct sensitivity analyses to assess the impact of uncertainties in the data.
Conclusion
The transition to a bio-based economy presents both opportunities and challenges. The this compound-based production of methacrylic acid offers a promising, more sustainable alternative to conventional petrochemical routes by utilizing renewable feedstocks and avoiding highly toxic reagents.[1] However, challenges related to process optimization, yield improvement, and cost-competitiveness remain.[1]
For researchers and drug development professionals, understanding the complete life cycle and environmental footprint of the chemicals they use is becoming increasingly critical. While the data presented in this guide provides a valuable starting point, further comprehensive and standardized life cycle assessments are needed to enable a more definitive comparison and guide future research and development efforts in sustainable chemical production. The detailed experimental protocols provided herein should facilitate such endeavors.
References
- 1. growthmarketreports.com [growthmarketreports.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 5. Environmental Impact of MMA Monomer Production and How Regeneration Helps - MMA Chemicals [mmachemicals.com]
A Comparative Guide to 3-Hydroxyvalerate Production: Citramalate vs. Threonine Pathways
For researchers and professionals in metabolic engineering and drug development, the biosynthesis of chiral molecules like 3-hydroxyvalerate (B1259860) (3HV) from renewable resources is a significant goal. 3HV is a valuable building block for pharmaceuticals and a key monomer for producing biodegradable polymers such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). The primary challenge in producing 3HV from common carbon sources like glucose lies in the efficient synthesis of its precursor, propionyl-CoA. This guide provides an objective comparison of two prominent metabolic routes for de novo propionyl-CoA and subsequent 3HV synthesis in engineered Escherichia coli: the citramalate pathway and the threonine pathway.
Metabolic Pathway Overview
The production of 3HV from central metabolites requires the condensation of acetyl-CoA and propionyl-CoA. While acetyl-CoA is abundant, propionyl-CoA is not a common intermediate in many industrial microorganisms. The this compound and threonine pathways represent two distinct strategies to generate the necessary propionyl-CoA precursor, 2-ketobutyrate, from glucose.
The this compound Pathway
The this compound pathway provides a direct route from the central metabolic precursors, pyruvate (B1213749) and acetyl-CoA. The key step is the introduction of a heterologous this compound synthase (CimA), which catalyzes the condensation of these two molecules to form this compound.[1] Subsequent enzymatic reactions, analogous to the TCA cycle, convert this compound into 2-ketobutyrate, which is then decarboxylated to form propionyl-CoA.[1][2]
The Threonine Pathway
This pathway leverages the host's native amino acid metabolism. Glucose is converted to aspartate, a precursor for the biosynthesis of several amino acids, including threonine.[3] Threonine is then deaminated by threonine deaminase (encoded by ilvA) to yield 2-ketobutyrate.[4] This intermediate is subsequently converted to propionyl-CoA by the pyruvate dehydrogenase complex (PDHc).[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Production in Escherichia coli of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) with Differing Monomer Compositions from Unrelated Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of chiral 3-hydroxyvalerate from single propionate-unrelated carbon sources in metabolically engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
comparison of citramalate and 3-hydroxybutyrate as biopolymer precursors
An Objective Comparison of Citramalate and 3-Hydroxybutyrate (B1226725) as Biopolymer Precursors
Introduction
The global shift towards sustainable materials has intensified research into bio-based and biodegradable polymers. Among the promising candidates, polymers derived from this compound and 3-hydroxybutyrate (3-HB) have garnered significant attention. This compound is a versatile C5 platform chemical that serves as a precursor for valuable materials like methacrylic acid, the monomer for poly(methyl methacrylate) (PMMA), also known as acrylic glass.[1][2][3][4] 3-Hydroxybutyrate is the most common monomeric unit of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by various microorganisms as intracellular energy reserves.[5][6] This guide provides a detailed, objective comparison of these two precursors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their material selection and development processes.
Quantitative Data Comparison
The following tables summarize key production metrics and the properties of the resulting polymers derived from this compound and 3-hydroxybutyrate.
Table 1: Precursor Production via Microbial Fermentation
| Parameter | This compound | 3-Hydroxybutyrate (as PHB) |
| Producing Microorganism | Engineered Escherichia coli[1][7] | Cupriavidus necator, Bacillus megaterium, Engineered Escherichia coli[5][8] |
| Primary Substrates | Pyruvate (B1213749), Acetyl-CoA (from glucose)[7][9] | Acetyl-CoA (from glucose, whey, glycerol (B35011), etc.)[5][10][11] |
| Maximum Titer | 110.2 g/L[7] | 96.2 g/L[8] |
| Maximum Yield | 0.48 g/g glucose[12] | ~0.8 g PHB / g cell dry weight[13] |
| Maximum Productivity | 1.85 g/L/h[12] | 2.57 g/L/h[8] |
Table 2: Properties of Resulting Polymers
| Property | Polymer from this compound (PMMA) | Polymer from 3-Hydroxybutyrate (PHB) |
| Polymer Name | Poly(methyl methacrylate) | Poly(3-hydroxybutyrate) |
| Tensile Strength | 70-80 MPa | 20-40 MPa[14] |
| Young's Modulus | 2.4-3.3 GPa | 3.0-3.5 GPa[14] |
| Elongation at Break | 2-10% | 2-15%[15] |
| Melting Temperature (Tm) | Amorphous (No Tm) | ~175 °C[5] |
| Glass Transition Temp (Tg) | 85-165 °C | ~2 °C[5] |
| Key Characteristics | Transparent, durable, UV tolerant[2] | Biodegradable, biocompatible, water-insoluble, brittle[5][14][15] |
Metabolic Pathways
The biosynthesis of both precursors relies on central metabolic intermediates, primarily acetyl-CoA. However, the specific enzymatic steps differ significantly.
This compound Biosynthesis
This compound is synthesized in a single enzymatic step from two key metabolites of glycolysis: pyruvate and acetyl-CoA. In engineered E. coli, this is achieved by expressing a heterologous this compound synthase (CimA).[7][9] To maximize the carbon flux towards this compound, competing pathways are often blocked through genetic engineering. Key gene deletions include gltA (encoding citrate (B86180) synthase, which consumes acetyl-CoA) and leuC (encoding 3-isopropylmalate dehydratase, which metabolizes this compound).[1][16]
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. This compound Production → News → Feed 1 [news.sustainability-directory.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polyhydroxybutyrate - Wikipedia [en.wikipedia.org]
- 6. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Poly(3-Hydroxybutyrate) by Fed-Batch Culture of Recombinant Escherichia coli with a Highly Concentrated Whey Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Yield Production of Polyhydroxybutyrate and Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from Crude Glycerol by a Newly Isolated Burkholderia Species Oh_219 [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis of Poly-(3-hydroxybutyrate) under the Control of an Anaerobically Induced Promoter by Recombinant Escherichia coli from Sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Review of Biopolymer Polyhydroxybutyrate (PHB) and Blends: Modification of Thermal and Mechanical Properties via Additive Manufacturing Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
performance evaluation of different host organisms for citramalate synthesis
For Researchers, Scientists, and Drug Development Professionals
Citramalate is a valuable C5 dicarboxylic acid with applications as a precursor for polymers like polymethyl methacrylate (B99206) (PMMA). Its bio-based production is a key area of research, with various microorganisms being engineered as cell factories. This guide provides an objective comparison of the performance of different host organisms for this compound synthesis, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of a suitable production host.
Performance Evaluation of Host Organisms
The selection of a microbial chassis for this compound production is a critical decision that impacts the overall efficiency and economic viability of the bioprocess. Escherichia coli, Saccharomyces cerevisiae, and Issatchenkia orientalis have emerged as the primary candidates, each with distinct advantages and disadvantages.
Escherichia coli has been the most extensively studied and engineered host for this compound production, achieving the highest reported titers to date. Its rapid growth, well-characterized genetics, and the availability of a vast array of genetic tools make it a powerful platform for metabolic engineering. Researchers have successfully channeled the carbon flux towards this compound by overexpressing a key enzyme, this compound synthase, and deleting competing pathways.
Saccharomyces cerevisiae , a robust industrial yeast, offers high tolerance to organic acids and low pH conditions, which can simplify downstream processing and reduce contamination risks. However, the compartmentalization of metabolites in yeast presents a challenge for efficiently supplying the cytosolic precursors, pyruvate (B1213749) and acetyl-CoA, for this compound synthesis.
Issatchenkia orientalis , a non-model yeast, is particularly noteworthy for its exceptional tolerance to low-pH environments. This characteristic is highly desirable for industrial-scale organic acid production as it can minimize the need for neutralizing agents during fermentation, thereby reducing costs and waste generation.
The following table summarizes the key performance metrics for this compound production in these engineered host organisms.
| Host Organism | Strain | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Fermentation Scale | Key Genetic Modifications | Reference |
| Escherichia coli | Engineered BW25113 | 110.2 | 0.4 | 1.4 | Fed-batch | Overexpression of MjcimA3.7, integration of Ssp defense system, non-oxidative glycolysis pathway, deletion of acetate (B1210297) synthesis pathway | [1] |
| Escherichia coli | JW1 (BW25113ΔldhAΔpflB) | 82 ± 1.5 | 0.48 | 1.85 | Fed-batch | Expression of cimA3.7, ΔldhA, ΔpflB | [2][3][4][5] |
| Escherichia coli | MG1655 derivative | 46.5 | 0.63 | 0.35 | Fed-batch | Expression of cimA, ΔgltA, ΔleuC, ΔackA | [6][7] |
| Saccharomyces cerevisiae | Engineered strain | ~2.4 (16.5 mM) | Not Reported | Not Reported | Batch culture | Inhibition of mitochondrial transport of acetyl-CoA and pyruvate, heterologous pathway for cytosolic acetyl-CoA, expression of dicarboxylate transporter | [8][9] |
| Issatchenkia orientalis | Genome-integrated-cimA | 2.0 | 0.07 (mol/mol) | ~0.04 | Batch culture | Genome integration of cimA from Methanocaldococcus jannaschii | [10][11][12] |
Metabolic Pathways and Engineering Strategies
The core of engineering these microorganisms for this compound production lies in the introduction of a this compound synthase and the redirection of central carbon metabolism towards its precursors, pyruvate and acetyl-CoA.
Engineered this compound Synthesis Pathway in E. coli
In E. coli, the native metabolic pathways are extensively rewired to maximize the carbon flux towards this compound. This typically involves the overexpression of a potent this compound synthase (cimA), often a variant from extremophiles like Methanococcus jannaschii, and the deletion of genes encoding enzymes for competing pathways. Key gene knockouts include those involved in lactate (B86563) formation (ldhA), formate (B1220265) production (pflB), acetate synthesis (ackA, pta, poxB), and the entry point of the TCA cycle (gltA) to prevent the condensation of acetyl-CoA with oxaloacetate.
Engineered this compound Synthesis Pathway in S. cerevisiae
In S. cerevisiae, a key challenge is overcoming the compartmentalization of acetyl-CoA, which is primarily produced in the mitochondria. Successful strategies involve engineering pathways to increase the cytosolic pool of acetyl-CoA and pyruvate, the direct precursors for this compound synthesis. This can be achieved by inhibiting the transport of these molecules into the mitochondria and introducing heterologous pathways for their cytosolic production. Additionally, the expression of a dicarboxylate transporter can aid in exporting the synthesized this compound out of the cell.
Experimental Protocols
General Experimental Workflow
The general workflow for evaluating this compound production in a given host organism involves strain construction, cultivation, and product quantification.
Key Experimental Methodologies
1. Strain Construction:
-
Gene Deletions: Targeted gene knockouts in E. coli are typically achieved using lambda Red-mediated recombination.
-
Gene Expression: The this compound synthase gene (cimA), often a mutated variant like cimA3.7 from Methanococcus jannaschii, is cloned into an appropriate expression vector (e.g., pZE12 or pBAD24) under the control of an inducible or constitutive promoter.[2][11] For yeast, gene integration into the chromosome is a common strategy.[10]
2. Cultivation and Fermentation:
-
E. coli Fed-Batch Fermentation:
-
Medium: A defined mineral salts medium is commonly used, supplemented with glucose as the carbon source and trace elements.[4] In some high-titer processes, a small amount of yeast extract is added.[4]
-
Conditions: Fermentations are typically carried out at 37°C with controlled pH (e.g., maintained at 7.0 with NH4OH) and dissolved oxygen levels.
-
Feeding Strategy: A continuous, growth-limiting glucose feed is employed to prevent the accumulation of inhibitory byproducts like acetate.[2][4]
-
-
S. cerevisiae Batch Culture:
-
Medium: Standard yeast media such as YPD (Yeast Extract Peptone Dextrose) or a synthetic defined (SD) medium are used.
-
Conditions: Cultures are typically grown at 30°C with shaking.
-
-
I. orientalis Batch Culture:
3. Quantification of this compound:
-
Sample Preparation: Culture supernatant is collected by centrifugation and filtered.
-
Analytical Method: this compound concentration in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC).
Conclusion
Escherichia coli stands out as the host organism capable of achieving the highest this compound titers, yields, and productivities reported to date. This is attributed to the extensive metabolic engineering efforts and well-established fermentation protocols. However, the robustness and tolerance to acidic conditions of yeasts like Saccharomyces cerevisiae and Issatchenkia orientalis make them attractive alternatives, particularly for processes aiming to reduce downstream processing costs. The choice of the optimal host will ultimately depend on the specific process requirements, including the desired production scale, economic constraints, and the importance of process robustness. Further research into the metabolic engineering of these yeast strains is warranted to enhance their performance and unlock their full potential as industrial this compound producers. While Corynebacterium glutamicum is a proven industrial workhorse for other organic acids, its potential for this compound synthesis remains to be explored.[6][13]
References
- 1. Metabolic engineering of Corynebacterium glutamicum for the production of anthranilate from glucose and xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of Corynebacterium glutamicum: Unlocking its potential as a key cell factory platform for organic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ftb.com.hr [ftb.com.hr]
- 4. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Bio-based production of organic acids with Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Production of (R)-citramalate by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of (R)-citramalate by engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Metabolic engineering of low-pH-tolerant non-model yeast, Issatchenkia orientalis, for production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
A Comparative Guide to Inter-Laboratory Citramalate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of citramalate quantification results from various published studies. While a formal inter-laboratory proficiency testing program for this compound is not publicly available, this document collates and compares methodologies and results from different research groups, offering a valuable resource for laboratories seeking to establish or evaluate their own this compound quantification assays. The information presented herein is derived from studies focused on metabolic engineering and biosynthesis of this compound, primarily in microbial systems.
Quantitative Data Comparison
The following table summarizes this compound production and quantification data from several studies utilizing engineered Escherichia coli strains. These studies employ various genetic modifications and fermentation strategies, with High-Performance Liquid Chromatography (HPLC) being the common analytical method for quantification.
| Engineered Strain | Key Genetic Modifications | Fermentation Conditions | This compound Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli BW25113 | Overexpression of this compound synthase (cimA) from Methanococcus jannaschii | Fed-batch fermentation | 110.2 | 0.4 | 1.4 | [1][2] |
| E. coli BW25113 | Deletion of lactate (B86563) and acetate (B1210297) pathway genes | Fed-batch fermentation | 82.0 | 0.48 | 1.85 | [3][4][5] |
| E. coli S17-3 | Decreased citrate (B86180) synthase activity | Fed-batch fermentation | 60.0 | Not Reported | Not Reported | [1][6] |
| E. coli MG1655 | Not Specified | Not Specified | 46.2 - 60.0 | Not Reported | Not Reported | [1][6] |
| E. coli | Knockouts in gltA and ackA | Fed-batch fermentation | 46.5 | 0.63 | Not Reported | [7] |
Experimental Protocols
The primary method for this compound quantification cited in the literature is High-Performance Liquid Chromatography (HPLC). While specific parameters may vary between laboratories, a general protocol can be outlined.
Sample Preparation
-
Collect fermentation broth samples at desired time points.
-
Inactivate enzymatic activity, typically by boiling the sample.
-
Centrifuge the sample to pellet cells and other solids (e.g., 12,000 x g for 5 minutes).
-
Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
-
The clarified supernatant is then ready for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
While detailed HPLC parameters are often method-specific, a typical setup for organic acid analysis would involve:
-
Column: A reverse-phase C18 column or a specific organic acid analysis column.
-
Mobile Phase: An acidic mobile phase, such as dilute sulfuric acid, is commonly used to ensure organic acids are in their protonated form.
-
Detector: A UV detector set at a wavelength suitable for detecting carboxylic acids (e.g., 210 nm) or a Refractive Index (RI) detector.
-
Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of pure this compound.
This compound Synthase Activity Assay
To assess the activity of the this compound synthase enzyme, a common method involves measuring the release of Coenzyme A (CoA) using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[1][8]
-
Prepare a soluble cell extract.
-
The reaction mixture typically contains TES buffer (pH 7.5), acetyl-CoA, and pyruvate (B1213749).[1]
-
Incubate the reaction mixture at 37°C.[1]
-
At regular intervals, take samples and mix with DTNB in a Tris-HCl buffer (pH 8.0).[8]
-
Measure the absorbance at 412 nm.[8]
-
Calculate the concentration of CoA released using a standard curve.[1]
Visualizations
Metabolic Pathway
The following diagram illustrates the biosynthetic pathway for this compound production from central metabolic precursors, pyruvate and acetyl-CoA, and its role in the isoleucine biosynthesis pathway.
References
- 1. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyresearch.org [microbiologyresearch.org]
The Unexplored Potential of Citramalate in Plant Defense: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate battle between plants and pathogens is mediated by a vast arsenal (B13267) of chemical compounds. While the roles of well-known secondary metabolites in plant defense are extensively studied, the contribution of primary metabolites and their derivatives is an emerging field of interest. This guide explores the hypothetical role of citramalate, an intermediate in the isoleucine biosynthesis pathway, in specific plant-pathogen interactions.
Currently, direct experimental evidence validating this compound's function as a defense compound against plant pathogens is limited in published scientific literature. However, based on the known antimicrobial properties of other organic acids, it is plausible to hypothesize that this compound may play a role in plant immunity. This guide provides a comparative analysis of this compound with established antimicrobial organic acids and other defense metabolites, and presents detailed experimental protocols to facilitate the validation of its putative role.
Comparative Analysis of Antimicrobial Activity
| Compound | Pathogen | MIC (mg/L) | Reference |
| Butyric Acid | Campylobacter jejuni | 500 - 1000 | [1] |
| Valeric Acid | Campylobacter jejuni | 500 - 1000 | [1] |
| Formic Acid (in ProPhorce) | Campylobacter jejuni | 500 - 1000 | [1] |
| Sodium Formate | Clostridium perfringens | 2000 - 18800 | [1] |
| Valerate Glycerides | Escherichia coli | 5000 - 6700 | [1] |
| Monolaurin | Streptococcus pneumoniae | 10 | [1] |
| Citral | Candida albicans | 64 (µg/mL) | [2] |
| Citral | Vibrio parahaemolyticus | 125 | [3] |
| Hexanoic Acid | Vibrio harveyi | 50 (mM) | [4] |
| Benzoic Acid | Vibrio anguillarum | 50 (mM) | [4] |
Hypothetical Role and Signaling Pathways
It is hypothesized that upon pathogen recognition, the biosynthesis of this compound could be upregulated as part of the plant's defense response. This compound, being an organic acid, could contribute to the acidification of the apoplast or cytoplasm, creating an unfavorable environment for pathogen growth. Additionally, it could act as a signaling molecule, priming or inducing other defense responses. The following diagrams illustrate the established this compound biosynthesis pathway and a hypothetical model of its integration into plant defense signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of different organic acids against Vibrio spp. in vitro - Vetagro [vetagro.com]
A Comparative Analysis of Metabolic Flux in Engineered Citramalate-Producing Strains
A deep dive into the metabolic strategies and performance of engineered microbial hosts for the production of citramalate, a key precursor for bio-based polymers.
This guide provides a comparative analysis of different engineered microbial strains developed for the production of this compound. By examining the metabolic fluxes and production capabilities of these strains, researchers and professionals in drug development and biotechnology can gain insights into effective strategies for optimizing microbial cell factories. This document summarizes key quantitative data, details experimental protocols for metabolic flux analysis, and visualizes the underlying metabolic pathways and experimental workflows.
Performance Comparison of this compound-Producing Strains
The production of this compound has been successfully demonstrated in several engineered microorganisms, with Escherichia coli being the most extensively studied host. Various metabolic engineering strategies have been employed to channel carbon flux towards this compound synthesis, leading to significant improvements in titer, yield, and productivity. The following table summarizes the performance of notable engineered E. coli strains from recent studies.
| Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli JW1 | Overexpression of cimA3.7 from Methanococcus jannaschii; Deletion of ldhA and pflB | 82 | 0.48 | 1.85 | Webb et al. (2018)[1][2] |
| E. coli MEC499/pZE12-cimA | Overexpression of cimA; Deletion of gltA, leuC, and ackA | 46.5 | 0.63 | 0.35 | Wu & Eiteman (2016)[3] |
| Phage-resistant E. coli BW25113 | Overexpression of MjcimA3.7; Integration of Ssp defense system; Engineered non-oxidative glycolysis pathway; Deletion of acetate (B1210297) synthesis pathway | 110.2 | 0.4 | 1.4 | Wang et al. (2024)[4] |
Metabolic Engineering Strategies and Pathway Visualization
The core strategy for enhancing this compound production is to divert the central carbon flux from glycolysis towards the synthesis of its precursors, pyruvate (B1213749) and acetyl-CoA, and then efficiently convert them into this compound. This is primarily achieved by overexpressing a key enzyme, this compound synthase (cimA), which catalyzes the condensation of pyruvate and acetyl-CoA.[2][5] To further increase the availability of these precursors, competing pathways that consume pyruvate and acetyl-CoA are often knocked out.
Common genetic modifications include the deletion of genes involved in the formation of fermentation byproducts such as lactate (B86563) (ldhA) and formate (B1220265) (pflB).[1][5] Additionally, knocking out genes in the tricarboxylic acid (TCA) cycle, such as citrate (B86180) synthase (gltA), can prevent the drainage of acetyl-CoA into the TCA cycle, thereby increasing its pool for this compound synthesis.[3] The following diagrams illustrate the engineered metabolic pathways in E. coli for enhanced this compound production.
While extensive research has focused on E. coli, Corynebacterium glutamicum is another promising industrial microorganism for producing organic acids, though specific metabolic flux data for this compound production is not yet widely available.[6] A hypothetical pathway in C. glutamicum would likely involve similar strategies of overexpressing this compound synthase and redirecting carbon flux from its highly active pentose (B10789219) phosphate (B84403) pathway and TCA cycle.
Experimental Protocols for 13C-Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful tool for quantifying the in vivo reaction rates within a metabolic network.[7] 13C-MFA, which utilizes 13C-labeled substrates, is considered the gold standard for accurate flux determination.[7] A typical workflow for a 13C-MFA experiment is outlined below.
13C-Labeling Experiment
-
Culture Preparation : Prepare a chemically defined minimal medium with a known concentration of a 13C-labeled carbon source, typically glucose. A common labeling strategy is to use a mixture of [1-13C]glucose and [U-13C]glucose.[7]
-
Inoculation and Growth : Inoculate the medium with the microbial strain of interest and cultivate under controlled conditions (e.g., in a bioreactor with controlled pH, temperature, and aeration) to achieve a metabolic steady state.[7]
-
Sampling : Once the culture reaches a steady state, rapidly harvest the cells and quench their metabolic activity to preserve the intracellular metabolite labeling patterns.
Sample Processing and Analysis
-
Biomass Hydrolysis : Hydrolyze the cell biomass to break down proteins into their constituent amino acids.
-
Derivatization : Chemically derivatize the amino acids to make them volatile for gas chromatography analysis.
-
GC-MS Analysis : Analyze the derivatized amino acids using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions, which reflect the 13C-labeling patterns of their metabolic precursors.
Data Analysis and Flux Calculation
-
Metabolic Model Construction : Define a stoichiometric model of the organism's central carbon metabolism, including the pathways for glycolysis, the pentose phosphate pathway, the TCA cycle, and the biosynthesis of relevant products and biomass components.
-
Flux Estimation : Use specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the measured mass isotopomer distributions to the metabolic model.[8]
-
Statistical Validation : Perform statistical analyses to assess the goodness-of-fit of the estimated fluxes and to determine their confidence intervals.[8]
The following diagram illustrates the general workflow for a 13C-MFA experiment.
Conclusion
The comparative analysis of this compound-producing strains highlights the significant progress made in engineering E. coli for high-efficiency production. The key to success lies in a multi-pronged approach of overexpressing the this compound synthase and eliminating competing metabolic pathways to maximize the precursor supply. While E. coli has been the workhorse for these developments, the potential of other industrial microorganisms like C. glutamicum remains an area for future exploration. The application of sophisticated techniques like 13C-Metabolic Flux Analysis will be instrumental in unraveling the intricate details of metabolic responses to genetic engineering and in guiding the rational design of next-generation cell factories for this compound and other valuable bio-based chemicals.
References
- 1. Efficient bio-production of this compound using an engineered Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of this compound by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Metabolic engineering of Escherichia coli and Corynebacterium glutamicum for biotechnological production of organic acids and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Citramalate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential safety and logistical information for the proper disposal of citramalate, a key intermediate in various biochemical pathways.
Immediate Safety and Handling
This compound, also known as (S)-(+)-Citramalic acid, is classified as an irritant.[1][2] Direct contact can cause irritation to the eyes, skin, and respiratory system.[1][2] In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[1]
When handling this compound, always use appropriate Personal Protective Equipment (PPE), including suitable gloves and eye/face protection.[1] Work in a well-ventilated area and minimize dust generation and accumulation.[1]
Storage and Spill Management
Proper storage is crucial to prevent accidents. Store this compound in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1]
In the event of a spill, immediately clean it up while observing all safety precautions. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dusty conditions and ensure adequate ventilation.[1]
Step-by-Step Disposal Procedure
The primary method for this compound disposal is to treat it as chemical waste and dispose of it in accordance with federal, state, and local regulations.[3]
-
Consult the Safety Data Sheet (SDS): Before beginning any disposal process, always review the most current SDS for this compound.[4][5]
-
Wear Appropriate PPE: At a minimum, wear nitrile gloves, chemical splash goggles, and a lab coat.
-
Contain the Waste: Place all solid this compound waste into a designated and clearly labeled hazardous waste container.[4][6] For liquid waste, use a compatible container, such as a polyethylene (B3416737) container.[6]
-
Label the Container: The waste container must be clearly labeled with "Hazardous Waste" and the name "this compound."
-
Arrange for Professional Disposal: Contact a licensed hazardous waste disposal company to collect and dispose of the waste according to all applicable regulations.[4]
-
Maintain Records: Keep detailed records of the disposal process, including the date, quantity of waste, and the disposal method used.[4]
Key Safety and Handling Data
| Parameter | Information | Source |
| Primary Hazards | Irritating to eyes, respiratory system, and skin. | [1][2] |
| Personal Protective Equipment | Suitable gloves, eye/face protection. | [1] |
| Handling Precautions | Use with adequate ventilation. Minimize dust generation. Wash thoroughly after handling. | [1] |
| Storage Conditions | Store in a tightly closed container in a cool, dry, well-ventilated area. | [1] |
| Spill Cleanup | Vacuum or sweep up material into a suitable disposal container. Avoid generating dust. | [1] |
| First Aid - Eyes | Flush with water for at least 15 minutes. | [1] |
| First Aid - Skin | Flush with water for at least 15 minutes. | [1] |
| First Aid - Inhalation | Move to fresh air. | [1] |
| First Aid - Ingestion | Do NOT induce vomiting. Rinse mouth with water. | [1] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. (+-)-Citramalic acid | C5H8O5 | CID 1081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bishopsorchards.com [bishopsorchards.com]
- 4. needle.tube [needle.tube]
- 5. Proper Disposal Methods for Sodium Citrate in Laboratory Environment [needle.tube]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Citramalate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Citramalate, including personal protective equipment (PPE), procedural guidance, and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following PPE is recommended based on established safety protocols.[1]
Primary Engineering Controls:
-
Ventilation: Use this compound in an area with adequate exhaust ventilation. Facilities should be equipped with an eyewash station and a safety shower.[1][2]
Personal Protective Equipment:
| Body Part | Recommended Protection | Specifications and Guidelines |
| Eyes/Face | Safety Goggles or Glasses | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Should provide front, brow, and temple protection against chemical splashes. |
| Skin | Chemical-resistant Gloves | PVC or other plastic material gloves are suitable.[2] Regularly inspect gloves for degradation and establish a replacement schedule.[3] |
| Protective Clothing/Coveralls | Wear appropriate protective clothing to prevent skin exposure.[1] This may include a one- or two-piece suit resistant to chemicals. | |
| Lab Coat | A standard lab coat should be worn over personal clothing. | |
| Safety Footwear | Use closed-toe shoes; safety footwear is recommended in areas where chemicals are stored or used.[3] | |
| Respiratory | Air-purifying Respirator | Required when workplace conditions warrant, such as when generating dust.[1][2] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] |
Hazard and Toxicity Profile
This compound is classified as an irritant to the eyes, skin, and respiratory system.[1][4] It may be harmful if inhaled, ingested, or absorbed through the skin.[1]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Quantitative Toxicity Data:
| Metric | Value | Organism | Source |
| EC50 | 173 ± 7 mM (25.6 ± 1 g/L) | E. coli | [5][6][7] |
| LD50/LC50 | Not available | - | [1] |
Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA or ACGIH.
Procedural Guidance for Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing and Transfer: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[1]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible substances such as strong oxidizing agents.[1][2]
Emergency and Disposal Protocols
Immediate and appropriate responses to spills, exposures, and waste disposal are critical components of laboratory safety.
First Aid Measures:
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |
Spill and Leak Cleanup:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use proper personal protective equipment.[1]
-
Clean-up: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dusty conditions.[1]
Disposal Plan:
-
Dispose of this compound waste in accordance with federal, state, and local regulations.[2]
-
If unaltered by use, the product may be disposed of by treatment at a permitted facility or as advised by your local hazardous waste regulatory authority.[2]
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. bishopsorchards.com [bishopsorchards.com]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. (+-)-Citramalic acid | C5H8O5 | CID 1081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
